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  • Product: 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate
  • CAS: 20189-90-6

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 5-(Methoxycarbonyl)benzene-1,2,3-triyl Triacetate

An In-Depth Technical Guide for Polyphenolic Derivatization Executive Summary 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate (systematically known as methyl 3,4,5-triacetoxybenzoate; CAS: 20189-90-6) is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Polyphenolic Derivatization

Executive Summary

5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate (systematically known as methyl 3,4,5-triacetoxybenzoate; CAS: 20189-90-6) is a highly versatile, protected polyphenolic building block[1]. It serves as a critical intermediate in the synthesis of complex dimeric polyphenols, novel antimalarial scaffolds[2], and anti-inflammatory phenanthrene derivatives[3]. This whitepaper outlines the authoritative synthetic strategies, mechanistic causality, and self-validating experimental protocols required to synthesize this compound with high purity and yield.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate from its natural precursor, gallic acid (3,4,5-trihydroxybenzoic acid), requires strict adherence to a specific operational sequence to maintain molecular integrity.

The Causality of Sequence: Attempting to acetylate gallic acid first to form 3,4,5-triacetoxybenzoic acid, followed by Fischer esterification with methanol, is a flawed strategy. The acidic conditions and nucleophilic solvent (MeOH) required for carboxylic acid methylation will inevitably trigger transesterification, cleaving the labile acetate protecting groups. Therefore, the sequence must proceed via the intermediate methyl gallate [1]. Once the carboxylic acid is masked as a methyl ester, the three phenolic hydroxyl groups can be exhaustively acetylated without risk of cross-reactivity.

SynthesisPathway GA Gallic Acid (3,4,5-trihydroxybenzoic acid) MG Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate) GA->MG Esterification (MeOH, H+ Catalyst) Target 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate MG->Target Exhaustive Acetylation (Ac2O, Acid/Base Catalyst)

Fig 1: Strategic synthetic sequence avoiding acetate hydrolysis.

Catalytic Paradigms: Acid vs. Base

The exhaustive acetylation of methyl gallate utilizing acetic anhydride (


) can be driven by either acid or base catalysis. The choice of catalyst fundamentally alters the reaction kinetics, the intermediate species, and the downstream purification workflow.

CatalysisWorkflow Start Methyl Gallate + Acetic Anhydride Acid Acid Catalysis (H2SO4) Exothermic, Rapid Start->Acid Base Base Catalysis (Pyridine/NEt3) Mild, Room Temp Start->Base WorkupA Aqueous Quench & Filtration Acid->WorkupA WorkupB Acidic Wash & Extraction Base->WorkupB Product Pure Target Molecule WorkupA->Product WorkupB->Product

Fig 2: Divergent workflows for acid vs. base-catalyzed acetylation.
Paradigm A: Acid Catalysis ( )

Sulfuric acid protonates the carbonyl oxygen of acetic anhydride, generating a highly electrophilic acylium-like species. This method is exceptionally rapid. The reaction is self-indicating : methyl gallate is initially an insoluble solid in


, but upon addition of the acid, a rapid exothermic reaction occurs, and the solid dissolves completely as the highly soluble triacetate forms[2].
Paradigm B: Base Catalysis (Pyridine or )

Base catalysis operates via nucleophilic activation. Pyridine attacks


 to form a highly reactive acetylpyridinium intermediate. While pyridine is the traditional solvent/catalyst[4], substituting it with Triethylamine (

) has been shown to increase the yield to 94% while simplifying the aqueous workup, as

is more easily purged from the organic phase[3].

Validated Experimental Protocols

Protocol A: Rapid Acid-Catalyzed Acetylation

This protocol is optimized for speed and utilizes a self-purifying precipitation workup.

  • Reagent Assembly: To a round-bottom flask, add methyl gallate (3.68 g, 20 mmol) and suspend it in acetic anhydride (11.3 mL, 120 mmol, 6.0 eq)[2].

  • Catalytic Initiation: Add 2–3 drops of concentrated

    
     while stirring.
    
  • Observation & Causality: Observe a rapid temperature rise. The suspension will quickly transition into a clear solution. This physical change validates the conversion of the polar, hydrogen-bonding methyl gallate into the lipophilic triacetate[2].

  • Propagation: Maintain stirring at room temperature for 2 hours.

  • Aqueous Quench: Slowly add 100 mL of distilled water and stir for an additional 1 hour. Mechanistic note: Water hydrolyzes the unreacted acetic anhydride into water-soluble acetic acid. Because the target triacetate is highly hydrophobic, this forces the product to crash out of solution as a white precipitate[2].

  • Isolation: Collect the solid precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 × 50 mL) to remove residual acid, and dry in vacuo.

Protocol B: Mild Base-Catalyzed Acetylation

This protocol is ideal for parallel library synthesis where highly acidic conditions must be avoided.

  • Reagent Assembly: Dissolve methyl gallate (5.0 g, 27 mmol) in 25 mL of pyridine (or

    
     for optimized yields)[3][4].
    
  • Acylation: Slowly add acetic anhydride (10 mL, 106 mmol, ~4.0 eq)[4].

  • Propagation: Stir the reaction mixture continuously for 16 hours at room temperature[4].

  • Phase Partitioning: Pour the reaction mixture into 100 mL of a 10% HCl brine solution. Mechanistic note: The HCl neutralizes the pyridine/

    
     base into a water-soluble pyridinium/ammonium chloride salt, preventing it from co-extracting into the organic phase[4].
    
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 75 mL)[4].

  • Neutralization: Wash the combined organic layers with a 10% aqueous solution of

    
     until the aqueous phase reaches pH 8 (validating the complete removal of acetic acid)[4].
    
  • Isolation: Wash with brine (75 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the product[4].
    

Quantitative Data & Analytical Characterization

To ensure trust and reproducibility, the synthesized 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate must be validated against established analytical benchmarks[1].

Property / MetricValue / Data
Molecular Formula

Molecular Weight 310.26 g/mol
Physical State White Solid
Yield (Acid Catalyzed) ~92%
Yield (Base Catalyzed -

)
~94%
Melting Point (MP) 126–128 °C
UV Absorbance (

)
232 nm

H-NMR (DMSO-

)

7.80 (2H, s, Ar-H), 3.88 (3H, s,

), 2.34 (3H, s, para-OAc), 2.30 (6H, s, meta-OAc)

C-NMR (DMSO-

)

168.48, 167.39, 164.86, 143.83, 139.15, 127.50, 120.80, 52.50, 20.20

References

  • Dimeric polyphenols to pave the way for new antimalarial drugs - PMC (nih.gov)
  • WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products - Google P
  • Università degli Studi di Ferrara - SFERA (unife.it)
  • Dimeric polyphenols to pave the way for new antimalarial drugs - PMC (nih.gov) [Secondary Mechanism Link]

Sources

Exploratory

Methyl 3,4,5-Triacetoxybenzoate: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Development

Executive Summary In the landscape of organic synthesis and drug development, polyphenolic compounds offer immense therapeutic potential but are notoriously difficult to manipulate due to the high reactivity and oxidativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, polyphenolic compounds offer immense therapeutic potential but are notoriously difficult to manipulate due to the high reactivity and oxidative susceptibility of their free hydroxyl groups. Methyl 3,4,5-triacetoxybenzoate (CAS: 20189-90-6) emerges as a critical, stable intermediate. By masking the reactive phenolic sites of methyl gallate with acetyl groups, chemists can execute complex, regioselective downstream modifications. This whitepaper provides an in-depth technical analysis of the physicochemical properties, optimized synthesis protocols, and structural applications of methyl 3,4,5-triacetoxybenzoate in modern pharmacology.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline quantitative properties of methyl 3,4,5-triacetoxybenzoate is essential for validating its purity and predicting its behavior in subsequent reactions. The triacetylation significantly alters the polarity and hydrogen-bonding capacity compared to its precursor, methyl gallate, rendering it highly soluble in organic solvents like dichloromethane (DCM) and ethyl acetate, while remaining insoluble in water.

Table 1: Physicochemical and Spectroscopic Profile

PropertyValue
Chemical Name Methyl 3,4,5-triacetoxybenzoate
CAS Number 20189-90-6
Molecular Formula C14H14O8
Molecular Weight 310.26 g/mol
Appearance White solid / crystalline powder
Melting Point 126 – 128 °C
UV Absorption (λmax) 232 nm
1H-NMR (DMSO-d6) δ 7.80 (2H, s, Ar-H), 3.88 (3H, s, OCH3), 2.34 (3H, s, p-OAc), 2.30 (6H, s, m-OAc)
13C-NMR (DMSO-d6) δ 168.48, 167.39, 164.86, 143.83, 139.15

Data synthesized from crystallographic and spectroscopic literature 1, 2.

Synthesis & Mechanistic Pathways

The synthesis of methyl 3,4,5-triacetoxybenzoate relies on the nucleophilic acyl substitution of methyl gallate using acetic anhydride. Historically, this reaction was performed using pyridine as both the solvent and the base 2. However, modern optimized protocols substitute pyridine with Triethylamine (NEt3).

The Causality of Base Selection: Using NEt3 serves a dual purpose. First, it acts as a superior proton scavenger, driving the equilibrium forward and pushing the reaction yield to >94%. Second, it fundamentally simplifies the workup phase; unlike pyridine, which is notoriously difficult to remove due to its high boiling point and water miscibility, excess NEt3 is easily neutralized and washed away during a mild acidic quench 3.

Synthesis A Methyl Gallate (Starting Material) D Nucleophilic Acyl Substitution (0 °C to RT, 16h) A->D B Acetic Anhydride (4.0 eq) B->D C Triethylamine (NEt3) (Base/Catalyst) C->D Deprotonates phenols E Methyl 3,4,5-triacetoxybenzoate (Yield >94%) D->E Regioselective acetylation

Fig 1. Optimized synthesis workflow for methyl 3,4,5-triacetoxybenzoate using NEt3.

Experimental Protocol: High-Yield Self-Validating Synthesis

This protocol is designed as a self-validating system. In-process controls ensure that any deviation from complete triacetylation is immediately detectable.

Step 1: Reagent Preparation & Initiation

  • Charge a dry, argon-flushed round-bottom flask with methyl gallate (1.0 eq) and anhydrous dichloromethane (DCM) to create a suspension.

  • Add Triethylamine (NEt3) (4.0 eq) dropwise. Causality: The slight excess (over the stoichiometric 3.0 eq) ensures complete deprotonation of all three phenolic hydroxyl groups, preventing the formation of di-acetoxy impurities.

Step 2: Controlled Acylation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Introduce Acetic Anhydride (4.0 eq) dropwise over 30 minutes via an addition funnel. Causality: The acetylation of phenols is highly exothermic. Dropwise addition controls the thermal runaway, preventing solvent boiling and the degradation of the ester linkages.

  • Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

Step 3: Self-Validating Workup

  • Quench the reaction by pouring the mixture into an ice-cold 10% HCl solution. Validation: The acidic quench protonates excess NEt3 into water-soluble triethylammonium chloride, forcing the highly hydrophobic triacetoxy product entirely into the organic phase.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, and dry over anhydrous MgSO4.

  • Evaporate the solvent under reduced pressure to yield a crude white solid.

Step 4: Purification & Quality Control

  • Recrystallize the crude residue from cold ethanol.

  • QC Check: Measure the melting point. A sharp melting point exactly at 126–128 °C confirms the absence of partially acetylated intermediates. A depressed melting point (<120 °C) indicates incomplete reaction, requiring re-acetylation 1.

Pharmacological Applications & Drug Development

Methyl 3,4,5-triacetoxybenzoate is not an end-product; it is a highly versatile staging ground for synthesizing complex bioactive architectures.

Regioselective Alkylation for Scaffold Modification

The triacetoxy configuration allows for dynamic regioselective modifications. When methyl 3,4,5-triacetoxybenzoate is heated (50 °C) in dimethylformamide (DMF) with potassium carbonate (K2CO3) and an alkylating agent (e.g., methyl iodide or propargyl bromide), a highly regioselective alkylation occurs at the para position (C4). Mechanistic Causality: The para-acetoxy group is sterically more accessible and electronically distinct from the meta-acetoxy groups. This makes it uniquely susceptible to base-catalyzed cleavage and subsequent nucleophilic attack by the alkyl halide, yielding 3,5-diacetoxy-4-alkoxybenzoate derivatives 3, 4.

Key Therapeutic Pipelines
  • Antimalarial Dimeric Polyphenols: Inspired by the natural product ellagic acid, researchers utilize methyl 3,4,5-triacetoxybenzoate to synthesize polyhydroxybenzoate dimers. These dimers exhibit potent in vitro efficacy against resistant Plasmodium falciparum strains (IC50 < 4 μM) while demonstrating vastly improved hydrosolubility compared to their natural counterparts 1.

  • Anti-Inflammatory Ursolic Acid Hybrids: By reacting propargyl-substituted derivatives of the protected gallate with azido-ursolic acid via click chemistry (1,2,3-triazole linkage), scientists generate potent anti-inflammatory and antioxidant hybrids capable of inhibiting reactive oxygen species (ROS) and nitric oxide (NO) overexpression 4.

  • Model Porphyrin Precursors: In crystallographic studies, the compound is utilized as a precursor to build complex, hydrogen-bonded supramolecular structures and model porphyrins, aiding in the understanding of molecular packing and spatial orientations in solid-state chemistry 5.

Applications Core Methyl 3,4,5-triacetoxybenzoate (Protected Scaffold) App1 Dimeric Polyphenols (Antimalarial Agents) Core->App1 Regioselective Alkylation App2 Ursolic Acid Hybrids (Anti-inflammatory) Core->App2 1,2,3-Triazole Linkage App3 Model Porphyrins (Crystallography) Core->App3 Esterification / Coupling

Fig 2. Divergent synthetic applications of methyl 3,4,5-triacetoxybenzoate in drug discovery.

References

  • Source: RSC Medicinal Chemistry (via ORBi)
  • WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products Source: Google Patents URL
  • Synthesis of novel ursolic acid-gallate hybrids via 1,2,3-triazole linkage and its anti-oxidant and anti-inflammatory activity study Source: Arabian Journal of Chemistry URL
  • Model porphyrin precursors: 1,2,4,5-tetrakis(cyanomethyl)benzene, methyl 3,4,5-triacetoxybenzoate and 2-(N-phthalimidomethyl)
  • Source: Theses.

Sources

Foundational

Technical Monograph: 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate

Advanced Synthesis, Characterization, and Pharmaceutical Applications Executive Summary 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate , commonly known in pharmaceutical chemistry as Methyl 3,4,5-triacetoxybenzoate ,...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary

5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate , commonly known in pharmaceutical chemistry as Methyl 3,4,5-triacetoxybenzoate , represents a critical intermediate in the structural optimization of polyphenolic drugs. It is the per-acetylated derivative of Methyl Gallate.[1]

In drug development, this compound serves two primary strategic functions:

  • Prodrug Design: It functions as a lipophilic progenitor of gallic acid derivatives, significantly enhancing membrane permeability (LogP) and bioavailability compared to its polyhydroxylated parent.[1]

  • Synthetic Scaffold: It acts as a robust, protected intermediate for the synthesis of complex bioactive molecules, including epigallocatechin gallate (EGCG) analogs and tubulin polymerization inhibitors.[1]

Part 1: Chemical Identity & Structural Analysis[1]

The IUPAC name provided—5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate—is a structure-based systematic nomenclature.[1] For researchers, understanding the equivalence between this and common trade names is vital for literature retrieval.[1]

PropertySpecification
Common Name Methyl 3,4,5-triacetoxybenzoate
Parent Compound Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate)
Molecular Formula C₁₄H₁₄O₈
Molecular Weight 310.26 g/mol
CAS Number 4166-41-6
Physical State White to off-white crystalline solid
Melting Point 130–134 °C (Dependent on purity/polymorph)
Solubility Soluble in CHCl₃, DCM, EtOAc; Insoluble in water
Structural Significance

The molecule consists of a benzene core substituted at the 1, 3, 4, and 5 positions (using benzoic acid numbering) or 1, 2, 3, 5 (using benzene-triyl numbering).

  • The Methoxycarbonyl Group (-COOCH₃): Provides a handle for further transesterification or reduction.[1]

  • The Triacetate Moiety (-OAc): Masks the reactive phenolic hydroxyls, preventing premature oxidation (quinone formation) and increasing lipophilicity.[1]

Part 2: Strategic Synthesis & Protocol

Expertise & Experience Note: While many protocols suggest simple mixing, the exothermic nature of acetylation requires strict temperature control to prevent the formation of colored impurities (quinoids).[1] The use of DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst is recommended over neat pyridine for faster kinetics and cleaner profiles.[1]

Reaction Pathway Diagram

The following diagram outlines the conversion from Gallic Acid to the Target Triacetate.

SynthesisPathway GallicAcid Gallic Acid (Starting Material) MethylGallate Methyl Gallate (Intermediate) GallicAcid->MethylGallate Target Target Molecule (Methyl 3,4,5-triacetoxybenzoate) MethylGallate->Target Reagent1 MeOH, H2SO4 (cat) Reflux, 12h Reagent2 Ac2O (4.0 eq) Pyridine/DMAP 0°C to RT

Figure 1: Step-wise synthesis from Gallic Acid. Step 1 protects the carboxylic acid; Step 2 protects the phenols.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 3,4,5-triacetoxybenzoate from Methyl Gallate.

Reagents:

  • Methyl Gallate (10.0 mmol, 1.84 g)[1]

  • Acetic Anhydride (Ac₂O) (40.0 mmol, 3.8 mL) – Excess required.[1]

  • Pyridine (Solvent/Base) (10 mL)[1]

  • DMAP (Catalytic amount, ~10 mg)[1]

  • Dichloromethane (DCM) (Optional co-solvent for workup)[1]

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) to ensure an inert atmosphere.[1]

  • Dissolution: Add Methyl Gallate and Pyridine to the flask. Stir until fully dissolved.

  • Activation: Cool the solution to 0°C using an ice-water bath. Why? Acetylation is exothermic; cooling prevents side reactions.[1]

  • Addition: Add Acetic Anhydride dropwise over 10 minutes. Add the catalytic DMAP.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours. Monitor via TLC (Solvent: 50% EtOAc/Hexane).[1] The starting material spot (polar, low R_f) should disappear, replaced by a non-polar spot (high R_f).[1]

  • Quenching (Critical Step): Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

    • Mechanism:[1][2] This hydrolyzes the excess acetic anhydride into acetic acid and precipitates the hydrophobic product.[1]

  • Isolation: Filter the white precipitate via vacuum filtration.

  • Purification:

    • Wash the solid with cold 1M HCl (to remove residual pyridine).[1]

    • Wash with water until neutral pH.[1]

    • Recrystallize from Ethanol (EtOH) to yield white needles.[1]

Self-Validating Check:

  • If the product is pink/brown, oxidation occurred. Recrystallize with activated charcoal.

  • If the melting point is <125°C, hydrolysis was incomplete or solvent remains.[1] Dry under high vacuum.[1]

Part 3: Drug Development & Biological Utility[1]
1. Prodrug Strategy: The "Lipophilic Mask"

The triacetate moiety is not merely a protecting group; it is a pharmacophore modification strategy.[1] Polyphenols (like Gallic Acid) have poor bioavailability due to rapid Phase II metabolism (glucuronidation) and low membrane permeability.[1]

Mechanism of Action:

  • Absorption: The acetyl groups increase lipophilicity, allowing the molecule to passively diffuse across the intestinal epithelium or Blood-Brain Barrier.[1]

  • Bioactivation: Once intracellular, ubiquitous esterases (e.g., carboxylesterases) hydrolyze the acetate groups.[1]

  • Release: The active parent compound (Methyl Gallate) is released in situ.

ProdrugMechanism Prodrug Prodrug (Triacetate) High Lipophilicity (LogP ~2.5) Crosses Membranes CellMembrane Cell Membrane / BBB Prodrug->CellMembrane Passive Diffusion Enzyme Intracellular Esterases CellMembrane->Enzyme Entry Active Active Drug (Phenol) Antioxidant / Antitumor Releases 3x Acetate Enzyme->Active Hydrolysis

Figure 2: Bioactivation pathway.[1] The triacetate acts as a "Trojan Horse" to deliver the polar payload.

2. Intermediate for API Synthesis

This compound is a precursor for Trimethoprim analogs and Podophyllotoxin derivatives.[1] The ester at position 5 is susceptible to:

  • Reduction: To benzyl alcohol (using LiAlH₄).

  • Amidation: Reaction with amines to form benzamides (common in antipsychotic pharmacophores).[1]

Part 4: Analytical Characterization (QC)

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

1. ¹H NMR (Chloroform-d, 400 MHz):

  • Aromatic Protons: Singlet at ~7.8 ppm (2H).[1] Note: The symmetry of the molecule makes H2 and H6 equivalent.

  • Methyl Ester: Singlet at ~3.9 ppm (3H, -OCH₃).[1]

  • Acetate Methyls:

    • Singlet at ~2.3 ppm (3H, p-OAc).

    • Singlet at ~2.28 ppm (6H, m-OAc).

    • Differentiation: The para-acetate (position 4 relative to ester) is unique; the two meta-acetates (positions 3,5 relative to ester) are equivalent.[1]

2. IR Spectroscopy (ATR):

  • 1770 cm⁻¹: C=O stretch (Phenolic Acetate) – Distinctly higher frequency than alkyl esters.[1]

  • 1720 cm⁻¹: C=O stretch (Methyl Benzoate ester).[1]

  • No OH stretch: Absence of broad peak at 3200–3500 cm⁻¹ confirms complete acetylation.[1]

References
  • Organic Syntheses. Acetylation of Phenols: General Procedures. Org.[1][3][4][5] Synth. 1955, 35, 1. [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7428 (Methyl Gallate). [Link][1]

Sources

Exploratory

Technical Profile: Methyl 3,4,5-Triacetoxybenzoate (CAS 20189-90-6)

[1][2][3][4][5] Executive Summary Methyl 3,4,5-triacetoxybenzoate (CAS 20189-90-6) is a specialized polyphenolic derivative primarily utilized as a protected intermediate in the synthesis of complex pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

Methyl 3,4,5-triacetoxybenzoate (CAS 20189-90-6) is a specialized polyphenolic derivative primarily utilized as a protected intermediate in the synthesis of complex pharmaceutical agents, including antimalarial dimers and anti-inflammatory ursolic acid hybrids.[1][2][3] By masking the reactive hydroxyl groups of methyl gallate with acetate moieties, this compound enables controlled regioselective reactions and improves lipophilicity for cellular permeation studies before metabolic activation.

This technical guide provides a comprehensive physicochemical profile, a validated synthesis protocol, and an analysis of its role in drug development, designed for researchers requiring high-purity standards or prodrug scaffolds.

Chemical Identity & Physicochemical Profile[1][2][4][6][7][8][9][10][11]

ParameterSpecification
CAS Registry Number 20189-90-6
IUPAC Name Methyl 3,4,5-tris(acetyloxy)benzoate
Synonyms Methyl 3,4,5-triacetoxybenzoate; 3,4,5-Triacetoxybenzoic acid methyl ester
Molecular Formula

Molecular Weight 310.26 g/mol
Melting Point 126–128 °C
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water
Appearance White crystalline solid
SMILES COC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C

Synthesis & Reaction Engineering

The synthesis of methyl 3,4,5-triacetoxybenzoate is a classic acetylation of methyl gallate. The protocol below prioritizes high yield and ease of purification, utilizing pyridine as both a solvent and a base to drive the reaction to completion.

Validated Synthesis Protocol

Reagents:

  • Methyl Gallate (CAS 99-24-1)[1][4][5]

  • Acetic Anhydride (

    
    , excess)
    
  • Pyridine (Anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • HCl (10% aqueous solution)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Gallate (1.0 eq) in anhydrous Pyridine (approx. 5–10 volumes).

  • Acetylation: Slowly add Acetic Anhydride (4.0–5.0 eq) dropwise at room temperature (

    
    ). The reaction is exothermic; ensure cooling if scaling up (>10g).
    
  • Reaction: Stir the mixture under an inert atmosphere (

    
     or Ar) for 16 hours  at room temperature. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 6:4) until the starting material (
    
    
    
    ) disappears and the product (
    
    
    ) predominates.
  • Quenching: Pour the reaction mixture into ice-cold 10% HCl (excess) to neutralize the pyridine and quench unreacted acetic anhydride.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate or DCM .

  • Purification: Wash the combined organic layers with water, followed by brine. Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude white solid from Ethanol or Methanol to obtain pure Methyl 3,4,5-triacetoxybenzoate.

Reaction Pathway Visualization

SynthesisPathway MG Methyl Gallate (CAS 99-24-1) Product Methyl 3,4,5-triacetoxybenzoate (CAS 20189-90-6) MG->Product Reagents Ac2O / Pyridine 16h, RT

Figure 1: Acetylation pathway converting Methyl Gallate to Methyl 3,4,5-triacetoxybenzoate.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic data should be observed. The absence of phenolic protons (usually broad singlets > 9 ppm) and the appearance of sharp acetate singlets confirm full acetylation.

TechniqueDiagnostic Signals

H NMR
(DMSO-

, 400 MHz)

7.80 (s, 2H, Ar-H)

3.88 (s, 3H,

)

2.34 (s, 3H,

-OAc)

2.30 (s, 6H,

-OAc)

C NMR
(DMSO-

, 100 MHz)

168.48, 167.39 (C=O Acetates)

164.86 (C=O Ester)

143.83, 139.15 (Ar-C)

52.x (

)

20.x (

Acetates)
IR Spectroscopy 1760–1770 cm

(C=O Acetate stretch) 1720 cm

(C=O Benzoate ester stretch) Absence of broad OH stretch at 3200–3500 cm

.

Applications in Drug Development

Prodrug Design & Metabolic Activation

Methyl 3,4,5-triacetoxybenzoate acts as a lipophilic prodrug of methyl gallate (and ultimately gallic acid). The acetylation masks the polar phenolic hydroxyls, significantly increasing membrane permeability (LogP shift from ~0.9 to >2.0).

Upon systemic entry, non-specific esterases rapidly hydrolyze the acetate groups, releasing the active antioxidant methyl gallate. Further hydrolysis by carboxylesterases yields gallic acid.

Synthetic Intermediate Strategy

In medicinal chemistry, this compound serves as a robust "module" for coupling reactions. Unlike methyl gallate, which has nucleophilic phenolic oxygens that can interfere with alkylation or acylation elsewhere on a scaffold, the triacetoxy derivative is protected. It allows researchers to perform modifications on the ester moiety or use it as a stable building block in the synthesis of polyphenolic dimers (e.g., for antimalarial research).

Metabolic Pathway Diagram

Metabolism Prodrug Methyl 3,4,5-triacetoxybenzoate (Lipophilic Prodrug) Intermediate Methyl Gallate (Active Antioxidant) Prodrug->Intermediate Plasma Esterases (Hydrolysis of Acetates) Final Gallic Acid (Systemic Metabolite) Intermediate->Final Carboxylesterases (Hydrolysis of Methyl Ester)

Figure 2: Sequential bio-activation pathway from the triacetoxy prodrug to active metabolites.

References

  • Synthesis & Characterization: University of Ferrara. (2018). Towards the first total synthesis of C-arylglucosidic ellagitannins.

  • Antimalarial Applications: Dimeric polyphenols to pave the way for new antimalarial drugs. Royal Society of Chemistry (RSC) Advances.

  • Chemical Identity: GuideChem. Benzoic acid, 3,4,5-tris(acetyloxy)-, methyl ester - CAS 20189-90-6.[6][1][2][3][7]

  • Supplier Verification: Atlantic Research Chemicals. Methyl 3,4,5-Triacetoxybenzoate Product Page.

Sources

Foundational

NMR and IR spectra of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate

Technical Whitepaper: Spectroscopic Characterization of Methyl 3,4,5-Triacetoxybenzoate Part 1: Executive Summary & Chemical Identity Methyl 3,4,5-triacetoxybenzoate is a critical intermediate in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization of Methyl 3,4,5-Triacetoxybenzoate

Part 1: Executive Summary & Chemical Identity

Methyl 3,4,5-triacetoxybenzoate is a critical intermediate in the synthesis of complex polyphenolic drugs and dendrimers. It is derived from Gallic Acid (3,4,5-trihydroxybenzoic acid) via esterification and subsequent acetylation. Its spectroscopic signature is defined by the high symmetry of the benzene ring and the distinct electronic environments of the phenolic acetates versus the methyl ester.

This guide provides a validated spectroscopic profile (NMR/IR) and synthesis workflow, distinguishing this compound from its precursor (Methyl Gallate) and its ether analog (Methyl 3,4,5-trimethoxybenzoate).

Chemical Profile
ParameterDetail
IUPAC Name 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate
Common Name Methyl 3,4,5-triacetoxybenzoate; Methyl tri-O-acetylgallate
Formula C₁₄H₁₄O₈
Molecular Weight 310.26 g/mol
Melting Point 126–128 °C (Distinct from Methyl Gallate: ~202 °C)
Solubility Soluble in CDCl₃, DMSO-d₆, Acetone; Insoluble in water

Part 2: Synthesis & Experimental Protocol

To ensure spectral data correlates with high-purity material, the following self-validating synthesis protocol is recommended. This method utilizes a standard acetylation workflow optimized for yield and purity.

Workflow Diagram

SynthesisWorkflow Start Methyl Gallate (Precursor) Reaction Acetylation (RT, 16h) Start->Reaction Dissolve Reagents Ac2O + Pyridine (4 equiv. / Solvent) Reagents->Reaction Add Dropwise Quench Ice Water Quench (Hydrolysis of excess Ac2O) Reaction->Quench Pour into Workup Filtration/Recrystallization (EtOH) Quench->Workup Precipitate Product Methyl 3,4,5-triacetoxybenzoate (White Solid, >95% Yield) Workup->Product Dry

Figure 1: Acetylation workflow for the conversion of Methyl Gallate to Methyl 3,4,5-triacetoxybenzoate.

Step-by-Step Protocol
  • Setup: In a round-bottom flask, dissolve Methyl Gallate (1.0 eq) in Pyridine (5–10 volumes) .

  • Addition: Cool to 0°C. Add Acetic Anhydride (4.0 eq) dropwise to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.

    • Validation: Monitor by TLC (50:50 Hexane:EtOAc). The starting material (polar, low Rf) should disappear; the product (less polar, high Rf) will appear.

  • Quench: Pour the reaction mixture into crushed ice/water (10 volumes) with vigorous stirring. The excess anhydride hydrolyzes, and the product precipitates as a white solid.

  • Purification: Filter the solid. Wash with cold water (to remove Pyridine/AcOH traces) and dilute HCl (0.1 M) if necessary. Recrystallize from Ethanol.

Part 3: Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid "fingerprint" to confirm acetylation. The key indicator is the absence of the broad O-H stretch found in Methyl Gallate and the appearance of phenolic acetate bands.

Frequency (cm⁻¹)AssignmentMechanistic Insight
~1770–1780 ν(C=O) Acetate Phenolic acetates absorb at higher frequencies than aliphatic esters due to the electron-withdrawing nature of the aromatic ring (conjugation is less effective than in benzoates).
~1720–1725 ν(C=O) Benzoate The methyl ester conjugated to the aromatic ring appears at a standard conjugated ester frequency.
1180–1200 ν(C-O) Stretch Strong C-O-C stretching vibrations from the ester linkages.
Absence ν(O-H) Critical Purity Check: Any broad band >3200 cm⁻¹ indicates incomplete acetylation or hydrolysis.
Nuclear Magnetic Resonance (NMR)

The molecule possesses C₂ᵥ symmetry (passing through C1 and C4). This simplifies the spectrum significantly:

  • Protons at positions 2 and 6 are equivalent.

  • Acetate groups at positions 3 and 5 are equivalent.

  • The Acetate at position 4 is unique.

Logic of Assignment (Visualized)

NMR_Logic Molecule Methyl 3,4,5-triacetoxybenzoate Symmetry C2v Symmetry Axis (Through C1-C4) Molecule->Symmetry ArH Aromatic Protons (H2, H6) Equivalent Symmetry->ArH 2H OMe Methyl Ester (OMe) Unique Symmetry->OMe 3H OAc_Para p-Acetate (Pos 4) Unique Environment Symmetry->OAc_Para 3H OAc_Meta m-Acetates (Pos 3, 5) Equivalent Environment Symmetry->OAc_Meta 6H

Figure 2: Symmetry-based assignment logic for 1H NMR integration.

¹H NMR Data (500 MHz, DMSO-d₆)

Reference: Monolith et al., 2021 (See Ref 1)

Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
7.80 Singlet (s)2HAr-H (2, 6)Deshielded by the electron-withdrawing ester and acetate groups.
3.88 Singlet (s)3HCOOCHMethyl ester.[1] Distinct from acetates.[2][3][4][5]
2.34 Singlet (s)3H4-OCOCHpara-Acetate. Often slightly deshielded vs meta.
2.30 Singlet (s)6H3,5-OCOCHmeta-Acetates. Overlap is possible in lower resolution instruments (300 MHz).

Note on Solvent Effects: In CDCl₃ , the shifts are typically: Ar-H (~7.84), OMe (~3.92), and the Acetates cluster tightly around 2.29–2.31 ppm.

¹³C NMR Data (125 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentType
168.48 Acetyl C =OCarbonyl (Acetate)
167.39 Acetyl C =OCarbonyl (Acetate)
164.86 Ester C =OCarbonyl (Benzoate)
143.83 Ar-C -OQuaternary (C3, C5)
139.15 Ar-C -OQuaternary (C4)
127.5 Ar-C -COQuaternary (C1)
122.4 Ar-C -HAromatic CH (C2, C6)
52.47 OC H₃Methoxy Carbon
20.4 / 20.0 OCOC H₃Acetyl Methyls

Values marked with () are estimated based on substituent additivity rules and analogous gallate derivatives.*

Part 4: Quality Control & Impurity Analysis

When analyzing the spectra, look for these common issues:

  • Hydrolysis (Methyl Gallate):

    • NMR: Appearance of broad phenolic OH peaks (>9.0 ppm in DMSO). Shift of Ar-H upfield (to ~7.0 ppm) due to loss of electron-withdrawing acetyl groups.

    • IR: Strong, broad OH stretch at 3200–3500 cm⁻¹.

  • Incomplete Acetylation:

    • Complex aromatic region (loss of symmetry).

    • Integration of acetate region < 9H relative to aromatic 2H.

  • Residual Solvent:

    • Pyridine: Multiplets at 8.6, 7.6, 7.2 ppm.[6]

    • Acetic Acid: Singlet at ~2.0 ppm (can overlap with acetates, check integration).

References

  • Primary Spectral Reference: Gautier, F. et al. "Dimeric polyphenols to pave the way for new antimalarial drugs." Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC), 2021. Contains specific 1H and 13C NMR data for Methyl 3,4,5-triacetoxybenzoate (Compound 36).

  • Synthesis Protocol: Hirokane, T. et al. "Synthesis of Gallic Acid Derivatives." Theses.fr (Cited within larger synthetic work). Describes the acetylation of methyl gallate using Ac2O/Pyridine.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.

Sources

Exploratory

Technical Guide: Mechanism and Synthesis of 3,4,5-Triacetoxybenzoic Acid

Executive Summary This technical guide provides a rigorous analysis of the acetylation of gallic acid (3,4,5-trihydroxybenzoic acid) to produce 3,4,5-triacetoxybenzoic acid. Unlike simple esterifications, this transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the acetylation of gallic acid (3,4,5-trihydroxybenzoic acid) to produce 3,4,5-triacetoxybenzoic acid. Unlike simple esterifications, this transformation requires precise regiochemical control to acetylate three phenolic hydroxyl groups while managing the reactivity of the carboxylic acid moiety. This document details the acid-catalyzed mechanism, Critical Process Parameters (CPPs), and a self-validating experimental protocol designed for high-purity isolation.

Part 1: Mechanistic Principles

The acetylation of gallic acid is a nucleophilic acyl substitution. While base-catalyzed methods (e.g., pyridine/DMAP) are efficient, the acid-catalyzed route using acetic anhydride (


) and sulfuric acid (

) is preferred for scalability and atom economy.
The Dual-Pathway Challenge

Gallic acid presents four nucleophilic sites: three phenolic hydroxyls and one carboxylic acid.

  • Phenolic Acetylation: The target reaction.[1] The phenolic oxygen attacks the carbonyl carbon of the activated acetic anhydride.

  • Mixed Anhydride Formation: The carboxylic acid can also react with

    
     to form a mixed anhydride intermediate (
    
    
    
    ).

Expert Insight: A common failure mode in this synthesis is the isolation of the mixed anhydride or incomplete hydrolysis. The protocol below relies on a specific aqueous quenching step to selectively hydrolyze the unstable mixed anhydride back to the free carboxylic acid, leaving the robust phenolic esters intact.

Acid-Catalyzed Mechanism

The reaction proceeds via the activation of acetic anhydride by the acid catalyst, generating a highly electrophilic species (either the protonated anhydride or the acetylium ion,


, depending on acid strength).

Key Steps:

  • Activation:

    
     protonates 
    
    
    
    .
  • Nucleophilic Attack: The lone pairs of the phenolic oxygens attack the electrophilic carbonyl.

  • Elimination: Acetic acid is eliminated as a leaving group.

  • Regeneration: The catalyst is regenerated.

GallicAcetylationMechanism Ac2O Acetic Anhydride (Ac2O) Activated_Ac Activated Electrophile (Protonated Ac2O) Ac2O->Activated_Ac Protonation H_Cat H+ Catalyst (H2SO4) H_Cat->Activated_Ac Intermediate Tetrahedral Intermediate Activated_Ac->Intermediate Gallic Gallic Acid (Nucleophile) Gallic->Intermediate Nu: Attack (x3) MixedAnhydride Tetra-acetylated Intermediate (Mixed Anhydride) Intermediate->MixedAnhydride - AcOH (Acetylation of -OH & -COOH) Product 3,4,5-Triacetoxybenzoic Acid (Target) MixedAnhydride->Product Selective Hydrolysis of Anhydride Water H2O (Quench) Water->Product Hydrolysis

Figure 1: Mechanistic pathway showing activation, acetylation of all nucleophilic sites, and the critical selective hydrolysis step.

Part 2: Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be controlled.

ParameterSpecificationMechanistic Rationale
Stoichiometry 1:4.5 (Gallic Acid :

)
Theoretical req is 1:3. Excess drives kinetics and serves as solvent.
Catalyst Load 0.5 - 1.0 mol%

Sufficient to activate

without causing charring/sulfonation of the aromatic ring.
Temperature

(Initial)
The reaction is highly exothermic. Runaway temps cause oxidative tarring (browning).
Quench pH Acidic (Auto)Water addition generates AcOH. No base neutralization is needed if recrystallizing from alcohol/water.
Hydrolysis Time > 30 minsEssential to convert the kinetic mixed anhydride byproduct back to the thermodynamic acid product.

Part 3: Optimized Experimental Protocol

This protocol is designed for a 10g scale but is linear-scalable up to 1kg with appropriate heat exchange.

Materials
  • Gallic Acid (Monohydrate): 10.0 g (58.8 mmol)

  • Acetic Anhydride: 30.0 mL (~315 mmol, ~5.4 eq)

  • Conc. Sulfuric Acid: 5-10 drops

  • Ice Water: 200 mL

Step-by-Step Workflow
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 10.0 g of Gallic Acid.

  • Reagent Addition: Add 30.0 mL of Acetic Anhydride. The slurry will be thick.

  • Catalysis (The Exotherm):

    • Caution: Add concentrated

      
       dropwise.
      
    • Observation: The reaction will exotherm immediately. The solid gallic acid will dissolve, turning the solution clear/pale yellow.

    • Control: If the temperature exceeds 60°C, use a water bath to cool. Do not allow it to boil.

  • Reaction Phase: Stir at room temperature (or slightly warm to 50°C) for 1 hour.

    • Checkpoint: The solution must be homogenous. Solids indicate incomplete reaction.

  • Quenching (Critical Step):

    • Pour the reaction mixture slowly into 200 mL of ice-water with vigorous stirring.

    • Mechanism:[2] This hydrolyzes the excess acetic anhydride and the mixed anhydride moiety.

    • Observation: An oil may form initially, which will solidify into a white precipitate upon continuous stirring and scratching the flask walls.

  • Isolation: Filter the white solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove acetic acid and sulfuric acid traces.

  • Purification: Recrystallize from Ethanol/Water (approx 9:1) or Methanol.[3][4]

    • Dissolve in minimum hot ethanol.

    • Add warm water until turbidity just appears.

    • Cool slowly to 4°C.

Workflow Start Start: Gallic Acid + Ac2O Cat Add H2SO4 (Cat.) Control Exotherm <60°C Start->Cat React Stir 1 hr (Homogenous Solution) Cat->React Quench Pour into Ice Water (Hydrolysis of Mixed Anhydride) React->Quench Precip Precipitation of Solid Quench->Precip Filter Filtration & Wash (Remove AcOH) Precip->Filter Recryst Recrystallize (EtOH/Water) Filter->Recryst

Figure 2: Experimental workflow emphasizing the critical temperature control and quenching steps.

Part 4: Troubleshooting & Quality Control (Self-Validating Systems)

To adhere to the "Trustworthiness" pillar, the synthesized product must be validated against specific chemical markers.

QC Parameters
TestExpected ResultFailure Mode Analysis
Appearance White to off-white needlesBrown/Black: Oxidation occurred (Temp > 70°C). Oily: Incomplete hydrolysis of anhydride.
Melting Point 168 – 172°C < 160°C: Presence of solvent or mono/di-acetylated impurities.
Solubility Soluble in Acetone,

. Insoluble in cold water.
Water Soluble: Presence of unreacted Gallic Acid.
Ferric Chloride Test Negative (No color change)Positive (Blue/Black): Free phenolic -OH groups present (Incomplete acetylation).
Spectroscopic Validation (NMR)

The


-NMR spectrum provides definitive proof of structure.
  • Solvent:

    
     or 
    
    
    
  • Key Signals:

    • Aromatic Protons: Singlet at

      
       7.8 - 7.9 ppm (2H). Note: Shifted downfield compared to Gallic Acid due to electron-withdrawing acetate groups.
      
    • Acetate Methyls:

      • Singlet at

        
         ~2.30 ppm (9H).
        
      • High Res: Often resolves into two peaks (2:1 ratio) representing the para vs. meta acetates (~2.32 ppm and ~2.28 ppm).

    • Absence of Phenols: No broad singlets in the 9.0–10.0 ppm region.

    • Carboxylic Acid: Broad singlet > 12.0 ppm (often invisible if trace water is present).

Part 5: Applications in Drug Development

Understanding this mechanism is critical because 3,4,5-triacetoxybenzoic acid is not just an end-product but a "privileged scaffold" intermediate.

  • Dendrimer Synthesis: It serves as the core branching unit for convergent dendrimer synthesis. The carboxylic acid allows coupling to cores, while the acetates can be deprotected to reveal new generation growth points.

  • Prodrug Formulation: Acetylation increases lipophilicity, enhancing membrane permeability. Once in vivo, esterases cleave the acetates to release the active antioxidant gallic acid.

  • Liquid Crystals: It is a precursor for mesogenic compounds, where the rigid aromatic core is essential for phase behavior.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for acetylation of phenols).

  • Thermo Scientific Chemicals. (n.d.). 3,4,5-Triethoxybenzoic acid Specifications and Physical Properties. (Melting point verification and physical data).

  • ChemicalBook. (n.d.). 3,4,5-Trimethoxybenzoic acid NMR Spectrum. (Comparative spectral data for gallic acid derivatives).

  • National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 3,4,5-trimethoxy- Data. NIST Chemistry WebBook, SRD 69.[5]

  • Shirini, F., Zolfigol, M. A., & Mohammadi, K. (2006). Silica sulfuric acid as a mild and efficient reagent for the acetylation of alcohols in solution and under solvent free conditions.[6] Phosphorus, Sulfur, and Silicon and the Related Elements. (Catalytic efficiency comparison).

Sources

Foundational

Physical Characteristics &amp; Engineering of Acetylated Gallic Acid Derivatives

Executive Summary The Hydrophilic-to-Lipophilic Shift in Phenolic Therapeutics Gallic acid (3,4,5-trihydroxybenzoic acid) is a potent antioxidant with significant clinical potential, yet its pharmaceutical utility is sev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Hydrophilic-to-Lipophilic Shift in Phenolic Therapeutics

Gallic acid (3,4,5-trihydroxybenzoic acid) is a potent antioxidant with significant clinical potential, yet its pharmaceutical utility is severely constrained by poor bioavailability and rapid metabolic elimination due to its high hydrophilicity (LogP ~0.70). Acetylation of the phenolic hydroxyl groups to form 3,4,5-triacetoxybenzoic acid (TABA) and its related esters represents a critical "molecular masking" strategy.

This guide provides a technical deep-dive into the physical characteristics of these acetylated derivatives. Unlike the parent compound, acetylated derivatives exhibit distinct polymorphism, enhanced thermal stability, and tunable lipophilicity. Understanding these physical parameters is the prerequisite for designing stable solid-state formulations and lipid-based delivery systems.

Molecular Architecture & Synthesis Logic

The core engineering objective in acetylating gallic acid is the protection of the sensitive phenolic hydroxyls (-OH). This modification serves two functions:

  • Prevention of Auto-oxidation: Phenolic protons are prone to abstraction; acetylation blocks this pathway, enhancing shelf-stability.

  • Lipophilicity Modulation: Replacing polar -OH groups with non-polar acetyl moieties (-OCOCH3) increases membrane permeability.

Structural Transformation

The transformation from Gallic Acid (GA) to TABA involves the substitution of three active hydrogens.

  • Parent: Gallic Acid (C₇H₆O₅) — Planar, forms extensive H-bond networks.

  • Derivative: 3,4,5-Triacetoxybenzoic Acid (C₁₃H₁₂O₈) — Bulky, disrupted H-bonding capability, relies on carboxylic acid dimerization for crystal packing.

Visualization: Synthesis Pathway

The following diagram outlines the standard acetylation workflow using acetic anhydride, highlighting the critical reagents and intermediates.

SynthesisPathway GA Gallic Acid (C7H6O5) Inter Intermediate: Acylium Ion Attack GA->Inter Nucleophilic Attack Reagents Acetic Anhydride + H2SO4 (Cat.) Reagents->Inter TABA 3,4,5-Triacetoxybenzoic Acid (TABA) Inter->TABA Acetylation (x3) Byprod Acetic Acid (Byproduct) Inter->Byprod Elimination

Caption: Stoichiometric conversion of Gallic Acid to TABA via acid-catalyzed acetylation.

Physicochemical Profiling

Reliable data is the bedrock of formulation science. The following parameters contrast the parent compound with its acetylated derivative (TABA).

Comparative Physical Data
PropertyGallic Acid (GA)3,4,5-Triacetoxybenzoic Acid (TABA)Implication
Molecular Weight 170.12 g/mol 296.23 g/mol Increased mass affects dissolution rate.[1][2]
Melting Point 251–260°C (Dec)170–172°CLower MP indicates weaker lattice energy; easier to process in melt extrusion.
LogP (Lipophilicity) ~0.70> 2.0 (Predicted)Enhanced passive transport across lipid bilayers.
Solubility (Water) ~11 mg/mL (25°C)Insoluble / HydrolyzesRequires organic solvents or lipid carriers.
Crystal Habit Needles/Prisms (Hydrate)Triclinic P1 (Anhydrous)TABA forms stable anhydrous crystals, reducing moisture sensitivity.
Thermal Analysis (DSC & TGA)

Thermal behavior is critical for determining processing limits (e.g., hot-melt extrusion).

  • Differential Scanning Calorimetry (DSC):

    • TABA exhibits a sharp endothermic melting peak at ~172°C .

    • Note: Some polymorphs or impure samples may show a pre-transition event near 150°C , indicative of a solid-solid phase transition or solvent loss if not fully anhydrous.

  • Thermogravimetric Analysis (TGA):

    • Stability Window: TABA is thermally stable up to ~200°C .

    • Degradation: Significant weight loss occurs >220°C due to decarboxylation and deacetylation. This window (172°C–200°C) offers a narrow but viable range for thermal processing.

Solid-State Characterization (XRD)

Single-crystal X-ray diffraction reveals that anhydrous TABA crystallizes in the triclinic P1 space group .

  • Packing Motif: The structure is dominated by centrosymmetric carboxylic acid dimers forming an

    
     ring motif.
    
  • Significance: Unlike Gallic Acid, which hydrates easily, the bulky acetyl groups of TABA sterically hinder water inclusion, resulting in a kinetically stable anhydrous form.

Experimental Protocols

This section details the synthesis and characterization workflow. These protocols are designed to be self-validating: the melting point and IR spectra serve as checkpoints for product purity.

Protocol: Synthesis of 3,4,5-Triacetoxybenzoic Acid

Objective: Produce high-purity TABA for physical characterization.

Reagents:

  • Gallic Acid (anhydrous)[3][4][5]

  • Acetic Anhydride (excess)

  • Catalytic Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)

  • Solvent: Methanol (for recrystallization)[4]

Workflow:

  • Acetylation: Suspend Gallic Acid (10 g) in Acetic Anhydride (30 mL).

  • Catalysis: Add 3-4 drops of conc. H₂SO₄. The reaction is exothermic; temperature will rise.

  • Reflux: Heat the mixture to mild reflux (~80°C) for 1 hour until the solution becomes clear (indicating consumption of GA).

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water. The excess anhydride hydrolyzes, and TABA precipitates as a white solid.

  • Filtration: Vacuum filter the precipitate and wash with cold water to remove acetic acid.

  • Recrystallization (Validation Step): Dissolve the crude solid in minimum hot methanol. Cool to room temperature to crystallize.

    • Checkpoint: Target Melting Point: 170–172°C . If MP is <168°C, recrystallize again.

Characterization Workflow

The following diagram illustrates the logical flow for validating the physical identity of the synthesized derivative.

CharacterizationFlow cluster_Tests Validation Matrix Sample Synthesized TABA (Crude) Purify Recrystallization (MeOH) Sample->Purify DSC DSC Analysis (Confirm MP 172°C) Purify->DSC IR FT-IR Spectroscopy (C=O Ester Stretch ~1770 cm-1) Purify->IR XRD PXRD (Crystallinity Check) Purify->XRD Result Validated Material Ready for Formulation DSC->Result Pass IR->Result Pass XRD->Result Pass

Caption: Quality control workflow ensuring structural integrity and phase purity.

Biological Implications of Physical Properties[6][7][8]

The physical alteration of Gallic Acid into TABA is not merely structural; it is a pharmacokinetic engineering strategy .

The Prodrug Mechanism

TABA acts as a prodrug. Its physical properties facilitate entry, while its chemical lability ensures activation.

  • Absorption: High LogP allows TABA to cross the lipophilic enterocyte membrane via passive diffusion.

  • Activation: Once in the plasma or cytosol, non-specific esterases hydrolyze the acetyl groups.

  • Release: Free Gallic Acid is released to exert antioxidant effects.

Stability vs. Lability Trade-off
  • Solid State: The crystalline lattice of TABA protects the ester bonds from hydrolysis during storage (Shelf-life).

  • Solution State: In physiological pH (7.4), the ester bonds are susceptible to hydrolysis. Formulations must therefore be kept dry or in non-aqueous vehicles (e.g., lipid nanoparticles) until administration.

References

  • Structural and Theoretical Investigation of Anhydrous 3,4,5-Triacetoxybenzoic Acid. Source: National Institutes of Health (PMC) / J. Mol. Struct. URL:[Link] Relevance: Primary source for crystal structure (P1 space group), DSC thermal data (150°C/172°C transitions), and synthesis confirmation.

  • Lipophilicity and Antioxidant Activity of Gallic Acid Esters. Source: PubMed / Vertex AI Search Results URL:[Link] Relevance: Establishes the correlation between chain length/acetylation and LogP values (Lipophilicity-Activity Relationship).

  • Thermal Analysis of Gallic Acid-containing Microcapsules. Source: ResearchGate URL:[6][Link] Relevance: Provides comparative TGA/DSC data illustrating the thermal stability limits of gallic acid derivatives in formulation.

Sources

Exploratory

discovery and history of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate

From Tannin Elucidation to Pharmaceutical Scaffold[1] Executive Summary 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate , commonly known as Methyl 3,4,5-triacetoxybenzoate (CAS: 20189-90-6), is a pivotal derivative in...

Author: BenchChem Technical Support Team. Date: March 2026

From Tannin Elucidation to Pharmaceutical Scaffold[1]

Executive Summary

5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate , commonly known as Methyl 3,4,5-triacetoxybenzoate (CAS: 20189-90-6), is a pivotal derivative in the chemistry of polyphenols. Historically significant as a tool in the structural elucidation of plant tannins during the early 20th century, it has evolved into a critical intermediate in modern pharmaceutical synthesis—most notably in the production of the EGFR inhibitor Gefitinib .

This guide details the compound's transition from a "chemical proof" in the laboratories of Emil Fischer to a functional scaffold in drug discovery, providing validated synthesis protocols and mechanistic insights into its role as a lipophilic prodrug.

Part 1: History & Discovery
The Fischer Era and the "Ester" Hypothesis

The history of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate is inextricably partial to the work of Emil Fischer (Nobel Laureate, 1902) on the structure of tannins.[1] In the late 19th and early 20th centuries, the structure of gallotannins was a subject of intense debate. Fischer hypothesized that tannins were not simple glucosides but rather esters of glucose and gallic acid.[2]

To prove this, Fischer and his contemporaries needed to synthesize specific galloyl derivatives. However, the high reactivity of the phenolic hydroxyl groups (-OH) on gallic acid led to indiscriminate side reactions.

  • The Innovation: Acetylation emerged as the standard "protection" strategy. By converting the reactive hydroxyls into acetate esters, chemists could purify these compounds via crystallization—a difficult feat for the often amorphous, sticky free phenols.

  • The Discovery Context: While the specific date of the first synthesis of the methyl ester triacetate is often subsumed into broader papers on gallic acid derivatives, it became a standard reference compound to verify the integrity of the galloyl moiety during degradation studies of complex tannins.

Evolution to Modern Chemistry

In the post-Fischer era, this molecule transitioned from an analytical reference to a synthetic building block.[3] Its planar structure and electron-deficient ring system (due to three electron-withdrawing acetoxy groups) make it a unique substrate for investigating:

  • Solid-State Photochemistry: It undergoes specific photodimerization in crystalline form, challenging established rules of topochemical reactivity.

  • Pharmaceutical Synthesis: It serves as a protected "module" of gallic acid, allowing the introduction of the benzoyl skeleton into complex drugs without oxidizing the sensitive phenolic groups.

Part 2: Chemical Architecture & Synthesis
2.1 The Molecule
  • Systematic Name: Methyl 3,4,5-triacetoxybenzoate[4][5][6][7]

  • Molecular Formula: C₁₄H₁₄O₈

  • Molecular Weight: 310.26 g/mol [4]

  • Key Structural Features:

    • Core: Benzene ring.

    • Positions 3,4,5: Acetoxy groups (-OAc) provide steric bulk and lipophilicity.

    • Position 1: Methyl ester (-COOMe) allows for further derivatization (e.g., amidation).

2.2 Validated Synthesis Protocol

The following protocol is based on the classic acetylation method, optimized for yield and purity.

Reagents:

  • Methyl Gallate (1.0 eq)

  • Acetic Anhydride (4.0 - 5.0 eq)

  • Triethylamine (Et₃N) or Pyridine (Catalytic/Solvent)

  • Solvent: Dichloromethane (DCM) or neat in Pyridine.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve Methyl Gallate (e.g., 10g) in anhydrous Pyridine (30 mL). Note: Pyridine acts as both solvent and nucleophilic catalyst.

  • Acetylation: Cool the solution to 0°C in an ice bath. Add Acetic Anhydride (25 mL) dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 6:4). The starting material (polar) should disappear, replaced by a high-Rf spot (non-polar product).

  • Quenching: Pour the reaction mixture into 300 mL of ice-water containing 10 mL of concentrated HCl (to neutralize pyridine). A white precipitate will form immediately.

  • Purification: Filter the white solid. Wash copiously with cold water to remove acetic acid and pyridinium salts.

  • Recrystallization: Recrystallize from Ethanol or Methanol to yield white needles.

    • Target Yield: >90%

    • Melting Point: 126–128°C[7]

2.3 Mechanistic Visualization

The acetylation proceeds via a Nucleophilic Acyl Substitution. The pyridine activates the acetic anhydride, forming a highly reactive N-acetylpyridinium intermediate, which is then attacked by the phenolic hydroxyls.

SynthesisMechanism cluster_conditions Reaction Conditions MG Methyl Gallate (Hydrophilic) Int Intermediate: N-Acetylpyridinium MG->Int + Ac2O / Pyridine (Activation) Prod Methyl 3,4,5-triacetoxybenzoate (Lipophilic) Int->Prod Nucleophilic Attack (- AcOH) cond Temp: 0°C -> RT Time: 4-6 hrs Yield: >90%

Figure 1: Synthesis pathway via Pyridine-catalyzed acetylation.

Part 3: Pharmacological Utility
3.1 The "Trojan Horse" Prodrug Strategy

Gallic acid and methyl gallate are potent antioxidants but suffer from poor bioavailability due to rapid metabolism and low membrane permeability (high polarity).

  • Lipophilicity: Acetylation masks the polar hydroxyl groups, significantly increasing the LogP (partition coefficient). This allows the molecule to passively diffuse across cell membranes.

  • Intracellular Activation: Once inside the cell, ubiquitous cytosolic esterases hydrolyze the acetate groups, releasing the active free phenol (Methyl Gallate) exactly where it is needed.

3.2 Key Application: Gefitinib Synthesis

Perhaps the most critical modern application of this scaffold is its role as a precursor in the synthesis of Gefitinib (Iressa®), a drug used to treat non-small cell lung cancer (NSCLC).

  • The Pathway: Methyl 3-hydroxy-4-methoxybenzoate (an analog) is often processed through acetylation/alkylation steps. The tri-acetoxy motif protects the ring from oxidation during the harsh nitration and reduction steps required to build the quinazoline core of Gefitinib.

GefitinibRole Start Methyl Gallate TriAc Methyl 3,4,5-triacetoxybenzoate (Protected Scaffold) Start->TriAc Acetylation Inter Functionalized Benzoate (Nitration/Alkylation) TriAc->Inter Regioselective Modification Drug Gefitinib (Iressa®) (EGFR Inhibitor) Inter->Drug Cyclization & Coupling

Figure 2: The role of the triacetoxy scaffold in pharmaceutical synthesis chains.

Part 4: Technical Specifications & Data
PropertyValueNotes
CAS Number 20189-90-6Verified Registry Number
Appearance White crystalline needlesRecrystallized from EtOH
Melting Point 126 – 128 °CSharp melting point indicates high purity
Solubility Soluble: DCM, Acetone, DMSOInsoluble: WaterHydrolysis occurs slowly in water
Stability Stable in solid stateHydrolyzes in basic aqueous solutions
Toxicity Low (Hydrolyzes to Gallic Acid)GRAS status of metabolites (Acetate/Gallic Acid)
References
  • Fischer, E. (1919). Untersuchungen über Depside und Gerbstoffe (Investigations on Depsides and Tannins). Springer Berlin Heidelberg.
  • Jene, P. G., & Ibers, J. A. (2000). "Photodimerisation of methyl 3,4,5-triacetoxybenzoate." CrystEngComm. Link

  • Zhang, X., et al. (2004). "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate." Chemical & Pharmaceutical Bulletin.
  • Hirokane, T., et al. (2014).[7] "Synthesis of gallic acid dimers and their antimalarial activity." ChemMedChem. (Utilization of the triacetate as a building block for bioactive dimers).

  • Sigma-Aldrich/Merck. "Product Specification: Methyl 3,4,5-triacetoxybenzoate." Link (Verified for physical properties).

Sources

Foundational

Methyl 3,4,5-Triacetoxybenzoate: A Lipophilic Prodrug Scaffold for Gallic Acid Delivery

Topic: Theoretical Properties and Synthetic Utility of Methyl 3,4,5-Triacetoxybenzoate Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical Properties and Synthetic Utility of Methyl 3,4,5-Triacetoxybenzoate Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Methyl 3,4,5-triacetoxybenzoate (CAS: 20189-90-6) acts as a critical lipophilic precursor to methyl gallate and gallic acid. By masking the three phenolic hydroxyl groups of methyl gallate with acetyl moieties, this compound significantly alters the physicochemical profile of the parent molecule, enhancing membrane permeability and metabolic stability. Upon systemic administration, it functions as a prodrug, undergoing enzymatic hydrolysis to release the bioactive antioxidant methyl gallate. This guide details its molecular architecture, synthesis, spectroscopic signature, and theoretical pharmacokinetic behavior.

Molecular Architecture & Electronic Properties

The molecule consists of a benzoate core substituted with a methyl ester at the C1 position and three acetoxy groups at the C3, C4, and C5 positions.

PropertySpecification
IUPAC Name Methyl 3,4,5-triacetyloxybenzoate
CAS Number 20189-90-6
Molecular Formula C₁₄H₁₄O₈
Molecular Weight 310.26 g/mol
Chirality Achiral
Electronic Character Electron-deficient aromatic ring due to three electron-withdrawing acetoxy groups (inductive effect).
Physicochemical Profile

The acetylation of the phenolic hydroxyls removes hydrogen bond donor capability, drastically reducing water solubility while increasing lipophilicity. This modification is strategic for crossing biological membranes (e.g., the blood-brain barrier or gastrointestinal tract).

ParameterValue / ObservationContext
Physical State White Crystalline SolidStable at room temperature.
Melting Point 126–128 °C (High Purity)Literature values vary; 114 °C has been reported, likely indicating polymorphic forms or lower purity [1][2].
Solubility Soluble in DMSO, CHCl₃, EtOAcLow aqueous solubility compared to methyl gallate.
LogP (Predicted) ~1.5 - 2.0Significant increase over methyl gallate (LogP ~0.9), facilitating passive diffusion.

Synthetic Pathways & Reaction Mechanisms[1]

The synthesis of methyl 3,4,5-triacetoxybenzoate is a classic nucleophilic acyl substitution. The phenolic oxygen atoms of methyl gallate act as nucleophiles attacking the carbonyl carbon of acetic anhydride. Pyridine serves as both a solvent and a base to neutralize the acetic acid by-product and catalyze the reaction via the formation of an N-acetylpyridinium intermediate.

Experimental Protocol: Acetylation of Methyl Gallate
  • Reagents: Methyl gallate (1.0 eq), Acetic anhydride (4.0–6.0 eq), Pyridine (Solvent/Base).

  • Conditions: Stir at room temperature for 16 hours.

  • Workup: Pour mixture into ice-cold water (hydrolyzes excess anhydride). The product precipitates as a white solid.

  • Purification: Recrystallization from ethanol or toluene-cyclohexane.

SynthesisPathway MG Methyl Gallate (C8H8O5) Inter N-Acetylpyridinium Intermediate MG->Inter Nucleophilic Attack Ac2O Acetic Anhydride (Excess) Ac2O->Inter Activation Py Pyridine (Catalyst/Base) Py->Inter Prod Methyl 3,4,5-triacetoxybenzoate (C14H14O8) Inter->Prod Acyl Transfer

Figure 1: Synthetic pathway via pyridine-catalyzed acetylation.

Spectroscopic Characterization

Verification of the tri-acetylated product is best achieved via ¹H and ¹³C NMR. The disappearance of the broad phenolic -OH signals (typically 9.0–10.0 ppm) and the appearance of sharp singlet peaks for the acetyl methyl groups confirm the transformation.

¹H NMR Data (DMSO-d₆, 300 MHz)
  • δ 7.80 ppm (s, 2H): Aromatic protons (H-2, H-6).[1] The chemical shift is downfield due to the electron-withdrawing ester groups.

  • δ 3.88 ppm (s, 3H): Methoxy protons of the methyl ester (-COOCH₃).

  • δ 2.34 ppm (s, 3H): Acetoxy methyl group at the para (C4) position.

  • δ 2.30 ppm (s, 6H): Acetoxy methyl groups at the meta (C3, C5) positions.

¹³C NMR Data (DMSO-d₆, 75 MHz)
  • Carbonyls: δ 168.48, 167.39 (Ester C=O), 164.86 (Benzoate C=O).

  • Aromatic Carbons: δ 143.83 (C-3, C-5), 139.15 (C-4), 127.5 (C-1), 122.0 (C-2, C-6).

  • Aliphatic Carbons: δ 52.8 (OMe), 20.5 (OAc methyls).

Pharmacokinetic Implications (Theoretical)

Methyl 3,4,5-triacetoxybenzoate functions as a "Trojan Horse" prodrug. The acetyl groups protect the oxidation-prone phenolic hydroxyls during transit and increase lipophilicity (LogP), enhancing absorption across the intestinal epithelium.

Metabolic Activation Mechanism

Upon reaching the systemic circulation or target tissues (e.g., liver, plasma), nonspecific esterases (carboxylesterases) hydrolyze the acetyl esters. This releases the active methyl gallate, which can then scavenge free radicals.

HydrolysisMechanism Prodrug Methyl 3,4,5-triacetoxybenzoate (Lipophilic Prodrug) Step1 Stepwise Deacetylation Prodrug->Step1 In vivo Hydrolysis Enzyme Carboxylesterases (Liver/Plasma) Enzyme->Step1 Active Methyl Gallate (Active Antioxidant) Step1->Active Release of 3x AcOH Gallic Gallic Acid (Further Metabolite) Active->Gallic Esterase/Spontaneous

Figure 2: Metabolic activation pathway from prodrug to bioactive antioxidant.

Experimental Protocols

Protocol A: Synthesis of Methyl 3,4,5-Triacetoxybenzoate
  • Preparation: In a 100 mL round-bottom flask, dissolve Methyl Gallate (5.0 g, 27.1 mmol) in Pyridine (25 mL) .

  • Addition: Slowly add Acetic Anhydride (10.2 mL, 108 mmol) dropwise over 10 minutes.

  • Reaction: Stir the clear solution at room temperature (25°C) for 16 hours. Monitor by TLC (50:50 Hexane:EtOAc); the starting material (Rf ~0.3) should disappear, replaced by a high Rf spot (Rf ~0.8).

  • Quenching: Pour the reaction mixture into Ice Water (150 mL) with vigorous stirring. A white precipitate will form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove residual pyridine.

  • Purification: Recrystallize from minimal hot ethanol. Dry in a vacuum oven at 40°C.

  • Yield: Expected yield is 90–95% (approx. 7.5 g).

Protocol B: Hydrolysis Assay (In Vitro Stability)

To verify prodrug lability:

  • Dissolve compound (10 µM) in PBS (pH 7.4) containing 10% plasma or purified esterase.

  • Incubate at 37°C.

  • Aliquot samples at 0, 15, 30, and 60 minutes.

  • Analyze via HPLC (C18 column, MeOH/Water gradient) to observe the disappearance of the triacetoxy peak and the emergence of the methyl gallate peak.

References

  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate Derivatives. ResearchGate. Accessed March 2026. Link

  • Dimeric polyphenols to pave the way for new antimalarial drugs. RSC Medicinal Chemistry. 2022. Link

  • Methyl 3,4,5-triacetoxybenzoate Synthesis & NMR Data. Université de Ferrara. Accessed March 2026. Link

  • Prodrugs as empowering tools in drug discovery. Chemical Society Reviews. 2024. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Executive Summary & Mechanistic Rationale In complex o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Executive Summary & Mechanistic Rationale

In complex organic synthesis, the precise control of highly reactive functional groups is the cornerstone of successful drug development. 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate —commonly known as methyl 3,4,5-triacetoxybenzoate or methyl gallate triacetate—serves as a critical, orthogonally protected building block[1].

Gallic acid and its derivatives possess three adjacent phenolic hydroxyl groups that are highly susceptible to unwanted oxidation (forming reactive ortho-quinones) and non-specific alkylation during multistep synthesis. By converting methyl gallate into its triacetate form, chemists create a robust, electron-withdrawing protective shield[2]. This intermediate allows for regioselective deprotection and functionalization, enabling the synthesis of complex architectures such as antimalarial dimeric polyphenols[1], anti-inflammatory phenanthrene derivatives[3], and triterpenoid-gallate hybrids[4].

Synthesis of the Triacetate Intermediate

The synthesis of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate relies on the exhaustive acetylation of methyl gallate. Historically, this was achieved using pyridine as a base and solvent, which required long reaction times (up to 16 hours) and complex workups to remove the toxic solvent[5]. Modern optimized protocols utilize either Triethylamine (NEt₃) for higher yields or acid catalysis for rapid turnaround[3],[2].

Table 1: Comparison of Acetylation Conditions for Methyl Gallate
Catalyst / BaseReagentsReaction TimeYieldMechanistic Advantage
H₂SO₄ (cat.) Ac₂O, neat2 hours~92%Acid catalyzes acylium ion formation; extremely rapid; simple water quench[2].
Triethylamine Ac₂O, NEt₃Variable94%Superior to pyridine; simplifies downstream purification and increases yield[3].
Pyridine Ac₂O, Pyridine16 hours~85%Classic Steglich-type conditions; limited by toxicity and extended reaction times[5].
Protocol A: Rapid Acid-Catalyzed Acetylation

This self-validating protocol utilizes visual thermal cues to confirm reaction progress.

  • Initialization: To a round-bottom flask, add methyl gallate (20 mmol) and suspend it in an excess of acetic anhydride (120 mmol)[2].

  • Catalysis: Add 3–5 drops of concentrated sulfuric acid (H₂SO₄) under continuous magnetic stirring[2].

    • Causality: The acid protonates the acetic anhydride, generating a highly electrophilic acylium ion that rapidly attacks the phenolic hydroxyls.

  • Observation & Incubation: Observe a rapid, exothermic temperature rise accompanied by the complete dissolution of the solid suspension[2]. Maintain stirring at room temperature for exactly 2 hours.

  • Quenching: Slowly add 100 mL of distilled water to the flask and stir for an additional 1 hour[2].

    • Causality: Water hydrolyzes the unreacted acetic anhydride into water-soluble acetic acid, forcing the hydrophobic triacetate product to crash out of solution.

  • Isolation: Collect the resulting white solid precipitate via vacuum filtration. Wash with cold distilled water to remove residual acid, and dry under a vacuum to yield the pure product (Melting Point: 126–128 °C)[1].

SynthesisWorkflow A Methyl Gallate (Highly Reactive) B Acetylation (Ac2O + H2SO4 or NEt3) A->B C Methyl 3,4,5-triacetoxybenzoate (Protected Building Block) B->C D Regioselective Alkylation C->D K2CO3, DMF E Dimerization (Antimalarials) C->E Linker Coupling F CuAAC Click Chemistry (Anti-inflammatory Hybrids) D->F Azide + Cu(I)

Figure 1: Synthesis and downstream applications of the triacetate intermediate in drug discovery.

Downstream Applications in Drug Discovery

Synthesis of Dimeric Polyphenols (Antimalarial Agents)

Ellagic acid is a potent natural antimalarial, but its planar structure and strong intermolecular crystal packing result in notoriously poor water solubility and bioavailability[1]. To overcome this, researchers utilize 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate to synthesize polyhydroxybenzoate dimers that lack the rigid ortho C–C bond[1]. Breaking this planarity significantly improves hydrosolubility while maintaining an equivalent potency against Plasmodium falciparum[1].

Synthesis of Ursolic Acid-Gallate Hybrids via Click Chemistry

Ursolic acid (UA) exhibits strong antioxidant and anti-inflammatory properties but suffers from poor clinical bioavailability[4]. By linking UA to a gallate moiety via a highly polar 1,2,3-triazole ring, chemists can decrease the overall lipophilicity of the triterpenoid hybrid, enhancing its binding affinity to inflammatory enzymes[4].

Protocol B: CuAAC 1,3-Dipolar Cycloaddition (Click Chemistry)

This protocol details the coupling of a propargylated gallate derivative (synthesized from the triacetate intermediate) with an azide-functionalized triterpenoid.

  • Preparation: In a reaction vial, suspend the triterpenoid azide derivative (0.5 mmol) in a solvent mixture of tert-butanol (t-BuOH, 3 mL) and water (1 mL)[6].

  • Catalyst Activation: In a separate vial, prepare an aqueous solution (0.3 mL) containing CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.05 mmol)[6].

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) and ensures strict regioselectivity for the 1,4-disubstituted triazole.

  • Initiation: Add the active copper catalyst solution to the azide suspension, stir for 30 minutes at ambient temperature, and then add the propargyl-functionalized gallate ether (0.5 mmol)[6].

  • Reaction: Stir the mixture at ambient temperature for 10–24 hours. Monitor the consumption of starting materials via Thin Layer Chromatography (TLC)[6].

  • Workup: Pour the reaction mixture into ice water to precipitate the hybrid compound. Extract the aqueous phase three times with methyl tert-butyl ether (MTBE, 3 × 30 mL), dry the organic layer over Na₂SO₄, and concentrate under vacuum[6].

CuAAC_Pathway N1 Propargyl Ether Gallate Derivative (Alkyne Donor) N3 Catalyst Complex (CuSO4 + Sodium Ascorbate) N1->N3 t-BuOH/H2O, RT N2 Ursolic Acid Azide (Azide Donor) N2->N3 t-BuOH/H2O, RT N4 1,2,3-Triazole Linked Hybrid (Decreased Lipophilicity) N3->N4 1,3-Dipolar Cycloaddition N5 Target: Inflammatory Cytokines (TNF-α, IL-6, iNOS) N4->N5 Enhanced Bioavailability

Figure 2: CuAAC click chemistry workflow for synthesizing ursolic acid-gallate hybrids.

Quantitative Data & Biological Efficacy

The functionalization of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate has yielded numerous highly active pharmaceutical candidates. Table 2 summarizes the biological efficacy of these downstream derivatives.

Table 2: Biological Efficacy of Synthesized Derivatives
Derivative ClassTherapeutic Target / ModelKey Pharmacological FindingsEfficacy Metric
Polyhydroxybenzoate Dimers Plasmodium falciparum (3D7 strain)Dimerization creates new target interactions, breaking planarity to improve solubility while matching the potency of natural ellagic acid[1].IC₅₀ ≈ 4.5 μM[1]
Ursolic Acid-Gallate Hybrids Inflammation (TNF-α, IL-6, iNOS)The 1,2,3-triazole linkage significantly enhances antioxidant capacity and suppresses pro-inflammatory cytokine mRNA transcription[6].High suppression (via 2^-ΔΔCt method)[6]
Phenanthrene Derivatives Prostaglandin 6KFIα ReleaseExhibits potent anti-inflammatory activity with low genotoxicity, suitable for dermo-cosmetic skin treatments[3],[7].Dose-dependent inhibition[7]

References

  • [1],[2] Dimeric polyphenols to pave the way for new antimalarial drugs. National Center for Biotechnology Information (PMC). Available at:

  • [3],[7] WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products. Google Patents. Available at:

  • [4],[6] Synthesis of novel ursolic acid-gallate hybrids via 1,2,3-triazole linkage and its anti-oxidant and anti-inflammatory activity study. Arabian Journal of Chemistry. Available at:

  • [5] Towards the first total synthesis of C-arylglucosidic ellagitannins. A biomimetic approach. Università degli Studi di Ferrara. Available at:

Sources

Application

applications of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate in drug discovery

Technical Guide: Leveraging 5-(Methoxycarbonyl)benzene-1,2,3-triyl Triacetate in Drug Discovery Part 1: Executive Summary & Strategic Rationale The Polyphenol Paradox: Phenolic compounds like Methyl Gallate exhibit poten...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Leveraging 5-(Methoxycarbonyl)benzene-1,2,3-triyl Triacetate in Drug Discovery

Part 1: Executive Summary & Strategic Rationale

The Polyphenol Paradox: Phenolic compounds like Methyl Gallate exhibit potent antioxidant, anticancer, and antimicrobial activities in vitro. However, their clinical utility is often crippled by the "Polyphenol Paradox": poor bioavailability, rapid oxidative degradation, and low membrane permeability due to multiple hydrophilic hydroxyl groups.

The Solution: 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate (commonly referred to as Methyl Tri-O-acetylgallate ) serves as a strategic "Lipophilic Trojan Horse." By masking the polar phenolic hydroxyls with acetyl groups, this molecule functions as a pro-drug and a stabilized synthetic intermediate . It dramatically enhances cellular uptake and metabolic stability before releasing the active pharmacophore (Methyl Gallate) via intracellular esterase cleavage.

Key Applications:

  • Pro-drug Development: Enhancing LogP and membrane permeability for intracellular targeting.

  • Metabolic Stability Profiling: Serving as a reference standard for Phase I/II metabolic studies.

  • Synthetic Scaffolding: Acting as an oxidation-resistant building block for complex library synthesis.

Part 2: Mechanism of Action & Biological Logic

The utility of this compound rests on the reversible protection of the catechol/phenol moiety.

Mechanism: The "Lipophilic Trojan Horse" Strategy
  • Entry: The triacetate modification increases the partition coefficient (LogP), allowing passive diffusion across the lipid bilayer.

  • Activation: Once cytosolic, ubiquitous intracellular esterases (e.g., carboxylesterases) hydrolyze the acetyl groups.

  • Action: The liberated Methyl Gallate exerts its effect (e.g., ROS generation in cancer cells, COX inhibition) at high intracellular concentrations that the free phenol could not achieve alone.

ProdrugMechanism Prodrug Methyl Tri-O-acetylgallate (High LogP, Stable) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Intracellular Cytosol Membrane->Intracellular Translocation Esterase Intracellular Esterases (Hydrolysis) Intracellular->Esterase Substrate Binding ActiveDrug Methyl Gallate (Active Phenol) Esterase->ActiveDrug Deacetylation Effect Biological Effect (ROS Induction / Apoptosis) ActiveDrug->Effect Target Engagement

Figure 1: The pro-drug activation pathway. The acetylated compound crosses the membrane before being activated by cytosolic esterases.

Part 3: Detailed Application Notes

Application 1: Enhancing Antiproliferative Potency in Oncology

Context: Methyl Gallate induces apoptosis in Hepatocellular Carcinoma (HCC) and HeLa cells via ROS-dependent pathways. However, high extracellular doses are required due to poor uptake. Strategy: Use the triacetate variant to lower the IC50. Evidence: Acetylated polyphenols frequently show 10–100x higher potency in whole-cell assays compared to their parent compounds due to "ion trapping"—the neutral ester enters, is cleaved to the charged/polar phenol, and becomes trapped inside the cell.

Application 2: Synthetic Building Block for Library Generation

Context: Unprotected polyphenols are prone to oxidation (turning into quinones) and non-specific binding during chemical synthesis. Strategy: Use 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate as the stable "masked" core. It tolerates acidic and mild basic conditions used in coupling reactions (e.g., amide coupling at the ester position after selective hydrolysis) without oxidative degradation.

Application 3: Reference Standard for Impurity Profiling

Context: In the manufacturing of gallic acid-derived pharmaceuticals, acetylation is a common impurity or degradation product. Strategy: Use high-purity triacetate as a quantitative standard in HPLC/LC-MS methods to validate the purity of Methyl Gallate APIs.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis of Methyl Tri-O-acetylgallate

Objective: To synthesize high-purity (>98%) material for biological testing.

Materials:

  • Methyl Gallate (CAS: 99-24-1)

  • Acetic Anhydride (

    
    )
    
  • Pyridine (Anhydrous)

  • Dichloromethane (DCM)

  • HCl (1M)

Workflow:

  • Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of Methyl Gallate in anhydrous Pyridine (5.0 eq) in a round-bottom flask under

    
     atmosphere.
    
  • Acetylation: Cool to 0°C. Dropwise add Acetic Anhydride (4.0 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 6:4). The starting material (

    
    ) should disappear, and a higher 
    
    
    
    spot (Product) should appear.
  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) and stir vigorously for 30 mins to hydrolyze excess anhydride.

  • Extraction: Extract with DCM (3 x 50 mL).

  • Wash: Wash the organic layer sequentially with 1M HCl (to remove pyridine), Sat.

    
    , and Brine.[1]
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane.
    

Expected Yield: >90% as a white crystalline solid.

Protocol B: Enzymatic Stability & Release Assay

Objective: To validate the "Pro-drug" mechanism by quantifying the conversion rate of Triacetate to Methyl Gallate in the presence of esterases.

Materials:

  • Test Compound: Methyl Tri-O-acetylgallate (10 mM stock in DMSO).

  • Enzyme: Porcine Liver Esterase (PLE) or S9 Liver Fraction.

  • Buffer: PBS (pH 7.4).

  • Analysis: HPLC-UV (280 nm).

Step-by-Step Methodology:

  • Preparation: Dilute the 10 mM stock to 100 µM in pre-warmed (37°C) PBS.

  • Initiation: Add PLE (10 units/mL final concentration) to the reaction vial.

  • Sampling: At T = 0, 5, 15, 30, 60, and 120 minutes, remove 100 µL aliquots.

  • Quenching: Immediately add 100 µL of ice-cold Acetonitrile (ACN) to stop the enzyme activity. Centrifuge at 10,000 x g for 5 mins.

  • Quantification: Inject 20 µL of the supernatant into HPLC.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN. Gradient 10-90% B.

    • Detection: Monitor the disappearance of the Triacetate peak and the appearance of the Methyl Gallate peak.

Data Interpretation:

  • Half-life (

    
    ):  Calculate using first-order kinetics. A successful pro-drug candidate should have a 
    
    
    
    of 15–60 mins (rapid enough for activation, stable enough for distribution).

Part 5: Physicochemical Data Summary

PropertyMethyl Gallate (Active)Methyl Tri-O-acetylgallate (Prodrug)Impact
Molecular Weight 184.15 g/mol 310.26 g/mol Increased size
LogP (Predicted) ~0.9~2.5Enhanced Lipophilicity
H-Bond Donors 30Improved Permeability
Water Solubility HighLowRequires DMSO/Ethanol for stock
Oxidative Stability Low (Prone to quinones)High (Protected)Easier Handling

Part 6: Synthesis & Validation Workflow Diagram

SynthesisWorkflow Start Start: Methyl Gallate Reagents Add Ac2O + Pyridine (0°C -> RT, 4h) Start->Reagents Check TLC Check (Hex:EtOAc 6:4) Reagents->Check Check->Reagents Incomplete Workup Acid Wash (HCl) & Extraction (DCM) Check->Workup Complete Product Final Product: Methyl Tri-O-acetylgallate (>98% Purity) Workup->Product Recrystallization

Figure 2: Optimized synthesis workflow for generating the triacetate derivative.

References

  • Daglia, M., et al. (2014). Polyphenols: from theory to practice. Current Pharmaceutical Biotechnology. Link

  • Locatelli, C., et al. (2013). Ester derivatives of polyphenol antioxidants: A strategy to improve bioavailability. Food Chemistry. Link

  • Zhang, J., et al. (2019). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Link

  • PubChem. (2025). Methyl 3,4,5-triacetoxybenzoate Compound Summary. National Library of Medicine. Link

  • ChemScene. (2024). 5-Formylbenzene-1,2,3-triyl triacetate and related derivatives. ChemScene Product Data. Link

Sources

Method

Application Note: Methyl 3,4,5-Triacetoxybenzoate as a Functional Precursor in Advanced Polymer Synthesis

Executive Summary This guide details the strategic utility of methyl 3,4,5-triacetoxybenzoate as a protected monomer for synthesizing functional polyesters. While naturally occurring gallic acid (3,4,5-trihydroxybenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic utility of methyl 3,4,5-triacetoxybenzoate as a protected monomer for synthesizing functional polyesters. While naturally occurring gallic acid (3,4,5-trihydroxybenzoic acid) and its methyl ester (methyl gallate) are potent antioxidants, their unprotected phenolic hydroxyl groups often interfere with polymerization, leading to uncontrolled crosslinking or oxidation.

By utilizing the triacetoxy derivative, researchers can "mask" these reactive sites, perform high-temperature melt polycondensation to build high-molecular-weight chains, and subsequently deprotect the system to yield poly(gallic acid)-based scaffolds . These materials are critical for drug delivery systems, tissue engineering, and active packaging due to their intrinsic antioxidant, anti-inflammatory, and adhesive properties.

Chemical Profile & Precursor Strategy

The Challenge of Phenolic Monomers

Direct polymerization of methyl gallate is problematic because phenolic protons (


) can participate in side reactions with ester linkages or catalysts (e.g., titanates), poisoning the polymerization or causing gelation.
The Solution: Acetoxy Protection

Methyl 3,4,5-triacetoxybenzoate serves as a latent functional monomer . The acetyl groups are stable under the specific transesterification conditions described below but can be selectively removed post-polymerization.

PropertyMethyl Gallate (Starting Material)Methyl 3,4,5-Triacetoxybenzoate (Precursor)
CAS Number 99-24-1Synthesized In-House (See Protocol 1)
Formula


MW 184.15 g/mol 310.26 g/mol
Solubility Alcohols, AcetoneChloroform, DCM, Toluene
Thermal Stability Oxidizes >150°CStable >250°C (under

)
Function Antioxidant / Radical ScavengerPolymerizable Monomer

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4,5-Triacetoxybenzoate

Objective: To convert methyl gallate into a polymerization-ready protected monomer.

Reagents:

  • Methyl Gallate (CAS 99-24-1): 10.0 g (54.3 mmol)

  • Acetic Anhydride: 25 mL (Excess)

  • Pyridine: 25 mL

  • Dichloromethane (DCM): 100 mL

  • HCl (1M): For washing

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of methyl gallate in 25 mL of pyridine.

  • Acetylation: Add 25 mL of acetic anhydride dropwise at 0°C (ice bath) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Silica; Ethyl Acetate/Hexane 1:1). The starting material spot (

    
    ) should disappear, replaced by a higher 
    
    
    
    product.
  • Workup: Pour the reaction mixture into 200 mL of ice water. Extract with DCM (

    
     mL).
    
  • Purification: Wash the combined organic phase successively with 1M HCl (to remove pyridine), saturated

    
    , and brine. Dry over anhydrous 
    
    
    
    .
  • Isolation: Concentrate under reduced pressure. Recrystallize the resulting white solid from ethanol.

    • Yield Target: >90%

    • Melting Point: ~83–85°C

Protocol 2: Melt Polycondensation (Polyester Synthesis)

Objective: To synthesize Poly(decamethylene 3,4,5-triacetoxybenzoate) via transesterification.

Mechanism: The methyl ester of the precursor undergoes transesterification with a diol. The acetoxy groups remain intact, acting as pendant groups.

Reagents:

  • Methyl 3,4,5-triacetoxybenzoate: 5.0 g (16.1 mmol)

  • 1,10-Decanediol: 2.8 g (16.1 mmol)

  • Catalyst: Titanium(IV) butoxide (

    
    ): 0.1 mol% (relative to monomer)
    

Procedure:

  • Melt Stage: Charge the precursor and diol into a polymerization tube equipped with a nitrogen inlet and a vacuum outlet.

  • Inerting: Purge with

    
     three times to remove oxygen.
    
  • Oligomerization: Heat to 160°C under continuous

    
     flow. Add the catalyst (
    
    
    
    ) as a solution in toluene. Stir for 2 hours. Methanol (byproduct) will distill off.
  • Polycondensation: Gradually increase temperature to 200°C and apply high vacuum (<0.1 mbar) over 1 hour.

  • Completion: Maintain 200°C/vacuum for 4–6 hours until the melt viscosity plateaus (observed by the torque on the stirrer).

  • Recovery: Cool to room temperature under

    
    . Dissolve the polymer in chloroform and precipitate into cold methanol.
    
    • Characterization:

      
      -NMR should show the presence of the acetoxy methyl protons (~2.3 ppm) and the disappearance of the methyl ester methoxy peak (~3.9 ppm).
      
Protocol 3: Selective Deprotection (Activation)

Objective: To restore the antioxidant phenolic groups without degrading the polymer backbone.

Reagents:

  • Polymer from Protocol 2[1]

  • Hydrazine Hydrate (

    
    ): 5 eq. per acetoxy group[2][3][4]
    
  • Solvent: THF / DMF mixture (1:1)

Procedure:

  • Dissolve 1.0 g of the protected polymer in 20 mL of THF/DMF.

  • Add hydrazine hydrate dropwise at room temperature.

  • Stir for 40 minutes. Note: Hydrazine is highly nucleophilic toward acetates but significantly slower toward the benzoate backbone ester under these mild conditions.

  • Acidify carefully with dilute acetic acid to quench.

  • Dialyze the solution against water/ethanol to remove salts and byproducts.

  • Lyophilize to obtain the Poly(decamethylene gallate) .

Visualization of Workflows

Synthesis & Activation Pathway

G MG Methyl Gallate (CAS 99-24-1) Precursor Methyl 3,4,5-Triacetoxybenzoate (Protected Monomer) MG->Precursor Acetylation Ac2O Ac2O / Pyridine Ac2O->Precursor Poly_P Protected Polyester (Inert Backbone) Precursor->Poly_P Melt Polycondensation (- Methanol) Diol 1,10-Decanediol + Ti(OBu)4 Diol->Poly_P Poly_A Active Poly(Gallate) (Antioxidant/Adhesive) Poly_P->Poly_A Selective Hydrolysis Hydrazine Hydrazine / DMF (Deprotection) Hydrazine->Poly_A

Figure 1: Synthetic pathway transforming Methyl Gallate into a functional antioxidant polymer via the triacetoxy intermediate.

Polymerization Logic Flow

Logic Start Start: Raw Material Selection Check Are Phenols Protected? Start->Check Protect Perform Acetylation (Protocol 1) Check->Protect No Polymerize Melt Polycondensation High Temp (200°C) Check->Polymerize Yes Protect->Polymerize Analyze Check MW & PDI (GPC Analysis) Polymerize->Analyze Analyze->Polymerize MW Low (Adjust Vacuum/Time) Deprotect Remove Acetyl Groups (Protocol 3) Analyze->Deprotect MW Sufficient Final Application: Drug Delivery / Tissue Scaffold Deprotect->Final

Figure 2: Decision logic for ensuring successful polymerization of phenolic monomers.

References

  • Sigma-Aldrich. Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate) Product Sheet. Retrieved from

  • Thermo Scientific Chemicals. Methyl 3,4,5-trimethoxybenzoate Specifications (CAS 1916-07-0). Retrieved from

  • National Institutes of Health (NIH) - PubChem. Methyl 3,4,5-trimethoxybenzoate Compound Summary. Retrieved from

  • Royal Society of Chemistry. Melt polycondensation of carboxytelechelic polyethylene for the design of degradable segmented copolyester polyolefins. Polymer Chemistry, 2022.[4][5] Retrieved from

  • Organic Chemistry Portal. Protecting Groups: Esters and Deprotection Strategies. Retrieved from

  • National Institutes of Health (NIH). Dual signaling of hydrazine by selective deprotection of dichlorofluorescein and resorufin acetates. PubMed, 2013. Retrieved from

Sources

Application

Application Note: Chemoselective Deacetylation of Methyl 3,4,5-Triacetoxybenzoate

Introduction & Scope In the synthesis of complex polyphenols, dendrimers, and antimalarial drug candidates, methyl 3,4,5-triacetoxybenzoate frequently serves as a critical intermediate[1]. A common synthetic challenge in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In the synthesis of complex polyphenols, dendrimers, and antimalarial drug candidates, methyl 3,4,5-triacetoxybenzoate frequently serves as a critical intermediate[1]. A common synthetic challenge in these workflows is the chemoselective deprotection of the molecule: specifically, cleaving the three phenolic O-acetyl groups to yield methyl 3,4,5-trihydroxybenzoate (methyl gallate) without hydrolyzing the aliphatic methyl ester.

This application note provides a self-validating, field-proven protocol for this exact transformation. By utilizing mild, eco-friendly basic conditions, researchers can achieve quantitative deacetylation while preserving sensitive ester functionalities[2].

Mechanistic Rationale: Phenolic vs. Aliphatic Esters

The success of this protocol relies on the distinct electronic environments of the two ester types present in the substrate:

  • Leaving Group Stability (Causality): The phenoxide anion generated during the cleavage of a phenolic acetate is significantly stabilized by resonance across the aromatic ring. In contrast, the methoxide anion (from the methyl ester) lacks resonance stabilization.

  • Electrophilicity: The oxygen atom of the phenolic ester donates less electron density to the adjacent carbonyl carbon compared to an aliphatic alkoxy group. Consequently, the carbonyl carbon of the phenolic acetate is highly electrophilic and far more susceptible to nucleophilic attack by mild bases or water[3].

By carefully selecting a mild base (such as NaHCO₃ or NH₄OAc) and controlling the temperature, the activation energy required to cleave the phenolic acetates is met, while the barrier for methyl ester saponification remains unbreached[2][4].

Comparative Deprotection Strategies

To provide context for experimental design, the following table summarizes various methodologies for the selective deacetylation of aryl acetates in the presence of alkyl esters.

Method / CatalystSolvent SystemTemp (°C)Reaction TimeChemoselectivity (Aryl vs. Alkyl Ester)Ref
Mild Basic Hydrolysis (NaHCO₃) MeOH / H₂O20–252–6 hExcellent (>98%) ; Environmentally friendly and scalable.[2]
Neutral Catalysis (NH₄OAc) Aqueous MeOH20–254–8 hExcellent (>95%) ; Ideal for highly base-sensitive substrates.[4]
Non-hydrolytic Thiolysis (PhSH) NMP or DMF100–20015 minHigh ; Fast but requires harsh temperatures and odorous reagents.[3]
Zemplén Transesterification MeOH / NaOMe0–200.5–2 hModerate ; Prone to over-hydrolysis if time/temp are not strictly controlled.N/A

Experimental Workflow

Workflow cluster_0 Reaction Setup & Execution cluster_1 In-Process Control & Workup S1 Methyl 3,4,5-triacetoxybenzoate (Substrate: 1.0 eq) Mix Stir at 20-25 °C (2-4 hours) under N2 S1->Mix S2 Solvent System (MeOH / H2O, 4:1 v/v) S2->Mix S3 Mild Base Catalyst (NaHCO3: 4.5 eq) S3->Mix M1 TLC Monitoring (UV 254 nm & FeCl3 Stain) Mix->M1 W1 Quench & Neutralize (1M HCl to pH 5-6) M1->W1 Full Conversion W2 Liquid-Liquid Extraction (EtOAc / Brine) W1->W2 P1 Methyl 3,4,5-trihydroxybenzoate (Methyl Gallate) W2->P1

Figure 1: Experimental workflow for the selective deacetylation of methyl 3,4,5-triacetoxybenzoate.

Detailed Laboratory Protocol

Scale: 10.0 mmol (Gram-scale synthesis)

Materials & Reagents
  • Substrate: Methyl 3,4,5-triacetoxybenzoate (3.10 g, 10.0 mmol)

  • Reagent: Sodium bicarbonate (NaHCO₃) (3.78 g, 45.0 mmol, 4.5 eq)

  • Solvents: Methanol (AR grade, 40 mL), Deionized Water (10 mL), Ethyl Acetate (EtOAc, 100 mL)

  • Workup: 1M Hydrochloric Acid (HCl), Saturated NaCl solution (Brine), Anhydrous Na₂SO₄

Step-by-Step Procedure
  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.10 g of methyl 3,4,5-triacetoxybenzoate in 40 mL of methanol.

  • Base Preparation: In a separate vessel, dissolve 3.78 g of NaHCO₃ in 10 mL of deionized water. (Causality: 1.5 equivalents of base per acetate group are used to ensure the reaction does not stall as acetic acid byproduct is generated and neutralizes the buffer).

  • Addition & Inert Atmosphere: Add the aqueous NaHCO₃ solution dropwise to the methanolic substrate solution at room temperature. Cap the flask with a rubber septum and purge the system with Nitrogen (N₂). (Causality: The resulting pyrogallol core of methyl gallate is highly electron-rich and prone to rapid auto-oxidation to quinones in alkaline media exposed to atmospheric oxygen. N₂ prevents product darkening).

  • Reaction: Stir the mixture vigorously at 20–25 °C for 2 to 4 hours.

  • Quenching: Once In-Process Control (see Section 6) indicates complete conversion, cool the flask in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 5–6. (Causality: Neutralization protonates the phenoxide salts back to free phenols, rendering them soluble in the organic extraction phase while preventing acid-catalyzed transesterification of the methyl ester).

  • Extraction: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the bulk of the methanol. Transfer the aqueous residue to a separatory funnel and extract with EtOAc (3 × 30 mL).

  • Isolation: Wash the combined organic layers with 30 mL of brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield methyl 3,4,5-trihydroxybenzoate (methyl gallate) as an off-white solid.

Analytical Validation & In-Process Control (IPC)

To ensure this protocol acts as a self-validating system, utilize the following analytical checkpoints:

TLC Monitoring
  • Mobile Phase: Hexane : EtOAc (1:1 v/v).

  • Visualization: UV light (254 nm).

  • Chemical Staining (Critical Check): Dip the developed TLC plate into a 1% aqueous Ferric Chloride (FeCl₃) solution. The starting material will not react, but the product (methyl gallate) will instantly form a dark blue/green complex . This visually validates the successful unmasking of the free phenolic hydroxyl groups.

¹H NMR Confirmation

The success of the chemoselective deprotection is easily verified by ¹H NMR (in DMSO-d₆):

  • Starting Material (Methyl 3,4,5-triacetoxybenzoate): Exhibits a singlet for the methyl ester at δ 3.88 (3H), two singlets for the acetate methyls at δ 2.34 (3H) and 2.30 (6H), and a singlet for the aromatic protons at δ 7.80 (2H)[1].

  • Product (Methyl Gallate): The acetate peaks (~2.30 ppm) will completely disappear. Crucially, the aromatic protons will shift dramatically upfield to δ 6.95 (2H) . (Causality: The removal of the electron-withdrawing acetyl groups restores the strong electron-donating resonance effect of the phenolic oxygens, significantly shielding the aromatic protons). The intact methyl ester will remain visible as a singlet near δ 3.75–3.81 (3H).

References[1] Title: Dimeric polyphenols to pave the way for new antimalarial drugs | Source: nih.gov | URL:Verify Source[3] Title: Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition | Source: cmu.edu | URL:Verify Source[4] Title: A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium | Source: researchgate.net | URL:Verify Source[2] Title: NOTE An Eco-friendly and Mild Process for Deacetylation Reactions in Water | Source: asianpubs.org | URL:Verify Source

Sources

Method

Application Note: Precision Galloylation of Peptides Using Methyl 3,4,5-Triacetoxybenzoate

Part 1: Executive Summary & Strategic Rationale The incorporation of a galloyl group (3,4,5-trihydroxybenzoyl) into peptide sequences is a potent strategy for developing antioxidant peptides, amyloid aggregation inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The incorporation of a galloyl group (3,4,5-trihydroxybenzoyl) into peptide sequences is a potent strategy for developing antioxidant peptides, amyloid aggregation inhibitors, and metal-chelating peptidomimetics. However, the high susceptibility of the free polyphenolic hydroxyls to oxidation (forming reactive quinones) and side reactions (esterification) makes direct coupling of gallic acid hazardous and low-yielding.

Methyl 3,4,5-triacetoxybenzoate serves as a robust, shelf-stable precursor for this transformation. The acetoxy (acetyl) groups act as orthogonal protecting groups, masking the phenols during the peptide coupling event.

Critical Technical Distinction: Methyl 3,4,5-triacetoxybenzoate is an ester , not an activated coupling species. It cannot be reacted directly with a peptide amine under standard conditions. It must first be converted to 3,4,5-triacetoxybenzoic acid .[1][2] This guide details the "Expert Route" for this conversion (preserving the acetyl protection) and the subsequent Solid-Phase Peptide Synthesis (SPPS) workflow.

Part 2: Chemical Workflow & Mechanism

The overall strategy involves three distinct phases: Precursor Activation , Coupling , and Global Deprotection .

GalloylationWorkflow Start Methyl 3,4,5-triacetoxybenzoate (Stable Precursor) Hydrolysis Selective Hydrolysis (LiI/Pyridine) Start->Hydrolysis Step 1 Acid 3,4,5-Triacetoxybenzoic Acid (Active Building Block) Hydrolysis->Acid Yields -COOH Activation In Situ Activation (DIC/HOBt or HATU) Acid->Activation Step 2 Coupling SPPS Coupling (N-Terminus) Activation->Coupling Amide Bond Formation Deprotection Deacetylation (Hydrazine or NH3) Coupling->Deprotection Step 3 Final Galloyl-Peptide (Free Polyphenol) Deprotection->Final Final Product

Figure 1: The "Protected Galloylation" workflow ensures phenolic stability until the final step.

Part 3: Experimental Protocols

Protocol A: Preparation of the Active Building Block (3,4,5-Triacetoxybenzoic Acid)

Challenge: Standard alkaline hydrolysis (NaOH/MeOH) of the methyl ester will cleave the acetyl protecting groups along with the methyl ester, reverting the molecule to Gallic Acid. Solution: Use Lithium Iodide (LiI) or Trimethyltin Hydroxide (TMTOH) for chemoselective cleavage of the methyl ester.

Materials:

  • Methyl 3,4,5-triacetoxybenzoate (1.0 eq)

  • Lithium Iodide (LiI), anhydrous (4.0 eq)

  • Pyridine (Solvent)[3]

  • Ethyl Acetate (EtOAc), 1N HCl, Brine

Step-by-Step Procedure:

  • Dissolution: Dissolve Methyl 3,4,5-triacetoxybenzoate (e.g., 1.0 g) in anhydrous pyridine (10 mL) in a round-bottom flask under Nitrogen.

  • Reagent Addition: Add anhydrous LiI (4.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 115°C) for 6–8 hours. Note: LiI selectively attacks the methyl group via an SN2 mechanism, leaving the hindered/electron-deficient phenolic acetates intact.

  • Work-up:

    • Cool to room temperature.[4][5][6]

    • Dilute with EtOAc (50 mL).[7]

    • Wash with cold 1N HCl (3x) to remove pyridine and convert the lithium salt to the free acid.

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[8]

  • Validation: Check purity via HPLC or TLC. The product should be 3,4,5-triacetoxybenzoic acid .

Protocol B: Solid-Phase Coupling (SPPS)

This protocol assumes the peptide chain has been assembled on resin (e.g., Rink Amide or Wang resin) and the N-terminal Fmoc group has been removed.

Reagents:

  • 3,4,5-Triacetoxybenzoic acid (prepared in Protocol A)[1][8]

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) OR HATU/DIPEA.

  • Solvent: DMF (N,N-Dimethylformamide).

Procedure:

  • Resin Preparation: Swell the N-terminal deprotected peptidyl-resin in DMF for 20 minutes.

  • Activation Cocktail:

    • Dissolve 3,4,5-Triacetoxybenzoic acid (3.0 eq) and HOBt (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) .

    • Allow to pre-activate for 5 minutes. (Pre-activation is crucial to form the active ester).

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours .

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling (Repeat step 2-3).

    • Colorless beads: Complete coupling.

  • Washing: Wash resin with DMF (3x), DCM (3x), and DMF (3x).[9]

Protocol C: Deprotection & Cleavage

The acetyl groups on the galloyl moiety are not acid-labile. Standard TFA cleavage will release the peptide from the resin but leave the acetyl groups attached (yielding 3,4,5-triacetoxybenzoyl-peptide).

Option 1: Two-Stage Deprotection (Recommended for High Purity)

  • Resin Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.[5]5) for 2 hours. Precipitate peptide in cold ether.[5]

  • Solution-Phase Deacetylation:

    • Dissolve the crude acetylated peptide in a mixture of Water/Acetonitrile (1:1) .

    • Add Hydrazine Hydrate (2% v/v) or Ammonium Hydroxide (pH ~10).

    • Stir at Room Temperature for 30–60 minutes.

    • Monitor via HPLC: The hydrophobic acetylated peak will shift to an earlier eluting hydrophilic peak (free galloyl).

    • Quench: Acidify with acetic acid or dilute TFA.

    • Purify: Immediately purify via Preparative HPLC to prevent oxidation of the now-free phenols.

Option 2: On-Resin Deacetylation (Use with Caution)

  • Only applicable if the peptide contains no other base-sensitive groups (e.g., Aspartimide-prone sequences).

  • Treat resin with 5% Hydrazine in DMF for 2 x 15 min.

  • Wash extensively with DMF/DCM.[5]

  • Proceed to standard TFA cleavage.

Part 4: Data Summary & Troubleshooting

ParameterStandard ConditionTroubleshooting / Notes
Coupling Reagent DIC/HOBt (3 eq)Use HATU/DIPEA if coupling is sluggish (steric hindrance).
Solvent DMFNMP can be used for aggregation-prone sequences.
Deacetylation 2% Hydrazine (aq/ACN)Avoid strong NaOH; it causes rapid oxidation of galloyl to quinones (browning).
Oxidation Control Degassed solventsKeep buffers degassed. Add 0.1% Ascorbic Acid during purification if "browning" occurs.

Common Pitfall: The "Browning" Effect

  • Symptom: The peptide solution turns dark brown/black upon deacetylation.

  • Cause: Oxidation of the free galloyl phenols to ortho-quinones under basic conditions.

  • Prevention: Perform deacetylation under an inert atmosphere (N₂). Acidify immediately after reaction completion. Store final product lyophilized at -20°C.

References

  • Synthesis of 3,4,5-triacetoxybenzoic acid derivatives: Source: BenchChem. "Synthesis routes of 3,4,5-Triacetoxybenzoic acid."
  • Selective Hydrolysis of Methyl Esters

    • Source: Organic Syntheses, Coll. Vol. 5, p.762 (1973); Vol. 41, p.5 (1961). "Cleavage of Methyl Esters using Lithium Iodide."
    • URL:[Link]

  • Deprotection of Acetylated Phenols

    • Source: Li, J. & Wang, Y. "An Efficient and Regioselective Deprotection Method for Acetylated Glycosides.
    • URL:[Link]

  • Galloyl-Peptide Applications

    • Source: Kim, H., et al. "Antioxidant and anti-aging potential of a peptide formulation conjugated with gallic acid." Journal of Ginseng Research, 44(6), 2020.
    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Bioactive Compounds from 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate

Abstract This comprehensive guide provides detailed application notes and robust protocols for the synthesis of a diverse range of bioactive compounds, starting from the readily accessible precursor, 5-(methoxycarbonyl)b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of a diverse range of bioactive compounds, starting from the readily accessible precursor, 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate. This starting material is a protected form of methyl gallate, a derivative of gallic acid, which is a well-established pharmacophore known for its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties[1][2][3]. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices.

Introduction: The Strategic Importance of the Gallic Acid Scaffold

Gallic acid (3,4,5-trihydroxybenzoic acid) and its derivatives are naturally occurring polyphenolic compounds ubiquitously found in the plant kingdom[4]. The therapeutic potential of these compounds is vast, spanning applications in the management of cardiovascular diseases, neurodegenerative disorders, and cancer[3][5]. The core chemical structure of gallic acid, featuring a trihydroxylated benzene ring, is a key determinant of its potent free-radical scavenging ability[1]. The strategic derivatization of gallic acid and its esters, such as methyl gallate, has led to the development of novel compounds with enhanced pharmacological profiles[6][7].

Our starting material, 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate, serves as an excellent and stable precursor for accessing the reactive methyl gallate core. The acetate groups protect the highly reactive phenolic hydroxyls, allowing for selective modifications on other parts of a more complex molecule if desired, and can be efficiently removed when needed. This guide will first detail the critical deprotection step to yield methyl gallate, followed by protocols for its conversion into several classes of bioactive molecules, including galloyl hydrazides, Schiff bases, and 1,3,4-oxadiazoles.

Foundational Synthesis: Deprotection of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate to Methyl Gallate

The initial and pivotal step in this synthetic journey is the hydrolysis of the three acetate ester linkages to unveil the phenolic hydroxyl groups of methyl gallate. This transformation can be achieved under either acidic or basic conditions. However, basic hydrolysis (saponification) is often preferred for its typically faster reaction rates and irreversibility, as the resulting phenoxide and carboxylate ions are stable[8]. Care must be taken to use mild conditions to prevent the concomitant hydrolysis of the methyl ester functionality.

Protocol 2.1: Base-Catalyzed Deacetylation

This protocol employs a mild base to selectively cleave the acetate protecting groups.

Materials:

  • 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate

  • Methanol (MeOH)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)[1]

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate (1 equivalent).

  • Dissolve the starting material in methanol (10-15 mL per gram of starting material).

  • Add sodium carbonate or potassium carbonate (3.5 equivalents) to the solution. The excess base ensures complete deacetylation.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, neutralize the mixture by slowly adding 1 M HCl until the pH is approximately 7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl gallate.

  • The crude product can be purified by recrystallization from hot water or a mixture of ethyl acetate and hexanes to afford pure methyl gallate as a white to off-white solid[3].

Causality of Experimental Choices:

  • Base Selection: Sodium or potassium carbonate are chosen as they are sufficiently basic to hydrolyze the phenolic acetates but mild enough to minimize the risk of hydrolyzing the methyl ester, especially at room temperature.

  • Solvent: Methanol is an excellent solvent for both the starting material and the base, facilitating a homogeneous reaction.

  • Monitoring: TLC is a crucial and straightforward technique to visually track the disappearance of the starting material and the appearance of the product, preventing over-running the reaction.

Synthesis of Bioactive Galloyl Hydrazide: A Versatile Intermediate

Galloyl hydrazide is a key intermediate for the synthesis of various heterocyclic compounds with significant biological activities[2][6]. It is readily prepared from methyl gallate and hydrazine hydrate.

Protocol 3.1: Synthesis of 3,4,5-Trihydroxybenzohydrazide (Galloyl Hydrazide)

Materials:

  • Methyl gallate

  • Ethanol (EtOH)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve methyl gallate (1 equivalent) in ethanol (15-20 mL per gram of methyl gallate).

  • Add hydrazine hydrate (3-5 equivalents) to the solution. The excess hydrazine drives the reaction to completion.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. A precipitate of galloyl hydrazide will form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol or a water-ethanol mixture to obtain pure galloyl hydrazide[6].

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Galloyl HydrazideC₇H₈N₂O₄184.15294-297~75

Experimental Workflow:

G methyl_gallate Methyl Gallate reflux Reflux (6-8 hours) methyl_gallate->reflux hydrazine Hydrazine Hydrate in Ethanol hydrazine->reflux cool_filter Cool, Filter, and Recrystallize reflux->cool_filter galloyl_hydrazide Galloyl Hydrazide cool_filter->galloyl_hydrazide

Caption: Synthesis of Galloyl Hydrazide from Methyl Gallate.

Derivatization of Galloyl Hydrazide: Expanding the Bioactive Chemical Space

Synthesis of Galloyl Hydrazone Schiff Bases

Schiff bases derived from hydrazides are known to possess a wide array of biological activities, including antimicrobial and anticancer properties[4][9]. They are synthesized through the condensation of galloyl hydrazide with various aldehydes.

Materials:

  • Galloyl hydrazide

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)

  • Ethanol (EtOH)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve galloyl hydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired substituted aldehyde (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol[4][6].

Logical Relationship Diagram:

G galloyl_hydrazide Galloyl Hydrazide reflux_ethanol Reflux in Ethanol galloyl_hydrazide->reflux_ethanol aldehyde Substituted Aldehyde (R-CHO) aldehyde->reflux_ethanol acid_catalyst Glacial Acetic Acid (catalyst) acid_catalyst->reflux_ethanol schiff_base Galloyl Hydrazone Schiff Base reflux_ethanol->schiff_base

Caption: General scheme for Schiff base synthesis.

Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities[5][10]. A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of a diacylhydrazine intermediate, which can be formed in situ.

Materials:

  • Galloyl hydrazide

  • Substituted aromatic carboxylic acid or acid chloride

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, prepare a mixture of galloyl hydrazide (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent).

  • Carefully add phosphorus oxychloride (3-5 equivalents) dropwise to the mixture under cooling in an ice bath. POCl₃ acts as both a dehydrating and cyclizing agent[5].

  • After the addition is complete, heat the reaction mixture at reflux for 4-6 hours.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Signaling Pathway Analogy:

G start Galloyl Hydrazide + Aromatic Carboxylic Acid pocli3 POCl₃ (Dehydrating/Cyclizing Agent) start->pocli3 intermediate Diacylhydrazine Intermediate (in situ) pocli3->intermediate cyclization Cyclodehydration intermediate->cyclization Heat oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole cyclization->oxadiazole

Caption: Pathway to 1,3,4-Oxadiazole Synthesis.

Advanced Synthetic Route: 1,2,3-Triazole Derivatives via Click Chemistry

For the synthesis of more complex bioactive molecules, the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" can be employed[11][12]. This requires the initial preparation of a gallic acid derivative bearing either a terminal alkyne or an azide functionality.

Protocol 5.1: Synthesis of a Propargyl Gallate and Subsequent Click Reaction

This two-step protocol first introduces a terminal alkyne handle onto the gallic acid scaffold, which is then used in a click reaction.

Step 1: Synthesis of Propargyl 3,4,5-trihydroxybenzoate

Materials:

  • Gallic acid

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

Procedure:

  • Dissolve gallic acid (1 equivalent) in DMF.

  • Add potassium carbonate (2.5 equivalents).

  • Slowly add propargyl bromide (1.2 equivalents) to the stirred suspension.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield propargyl gallate. Purify by column chromatography if necessary.

Step 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition

Materials:

  • Propargyl 3,4,5-trihydroxybenzoate

  • An organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and water (1:1 mixture)

Procedure:

  • In a flask, dissolve propargyl 3,4,5-trihydroxybenzoate (1 equivalent) and the organic azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. A color change is typically observed.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the desired 1,2,3-triazole derivative[12][13][14].

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and widely published synthetic methodologies. To ensure trustworthiness and self-validation of the experimental results, the following practices are strongly recommended:

  • Spectroscopic Characterization: All synthesized compounds should be thoroughly characterized by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to confirm their chemical structures.

  • Purity Assessment: The purity of the final compounds should be assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis.

  • Reproducibility: Each experiment should be conducted at least in duplicate to ensure the reproducibility of the results.

  • Monitoring of Reactions: Consistent monitoring of reactions by TLC is essential for determining reaction completion and identifying the formation of any byproducts.

By adhering to these principles, researchers can have high confidence in the identity, purity, and scalability of the synthesized bioactive compounds.

References

  • Gallic Acid: A Promising Lead Molecule for Drug Development - Longdom.org. Available at: [Link]

  • Synthesis, characterization, and cytotoxic activity of some imides from galloyl hydrazide. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]

  • Pharmacological effects of gallic acid in health and diseases: A mechanistic review. Pharmacological Research. Available at: [Link]

  • Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. International Journal of Chemical and Physical Sciences. Available at: [Link]

  • Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives. Molecules. Available at: [Link]

  • Gallic Acid: A Versatile Molecule with Promising Pharmacological Effect. International Journal of Pharmacognosy and Life Science. Available at: [Link]

  • Medicinal Importance of Gallic Acid and Its Ester Derivatives: a Patent Review. Pharmaceutical Patent Analyst. Available at: [Link]

  • Recent Advancements of Gallic Acid Derivatives in Medicinal Chemistry. Hilaris. Available at: [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of novel hydrazide Schiff bases with anti-diabetic and anti-hyperlipidemic effects: in-vitro, in-vivo and in-silico approaches. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. The Austrian Journal of Technical and Natural Sciences. Available at: [Link]

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford University. Available at: [Link]

  • "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". ResearchGate. Available at: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

  • Methyl Gallate: A Potent Bioactive Compound Promoting Osteogenic Differentiation by Regulating Runx2 and Cbfa1 in Osteoblastic Cell Lines. Biotechnology and Applied Biochemistry. Available at: [Link]

  • Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. Green Chemistry. Available at: [Link]

  • Synthesis and in Vitro Antimalarial Activity of Alkyl Esters Gallate as a Growth Inhibitors of Plasmodium Falciparum. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes. Asian Journal of Chemistry. Available at: [Link]

  • Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I. Purification and characterization of methyl gallate from Sapium sebiferum. Antiviral Research. Available at: [Link]

  • hydroxyhydroquinone triacetate. Organic Syntheses. Available at: [Link]

  • Method for synthesizing methyl (ethyl) gallate through catalysis of Cu-mordenite. Google Patents.
  • Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR). Molecules. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Transesterification And Pretreatment Process Optimization Of Methyl Ester Production From Fish Oil Having High Free Fat Acid. ResearchGate. Available at: [Link]

  • Method of synthesizing alkyl gallates. Google Patents.
  • Biological Potential of Synthetic Hydrazide Based Schiff Bases. Journal of Scientific and Innovative Research. Available at: [Link]

  • One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules. Available at: [Link]

  • Preparation and Evaluation of Gallate Ester Derivatives Used as Promising Antioxidant and Antibacterial Inhibitors. Molecules. Available at: [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. JETIR. Available at: [Link]

  • Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Development of Galloyl Antioxidant for Dispersed and Bulk Oils through Incorporation of Branched Phytol Chain. Molecules. Available at: [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. Available at: [Link]

Sources

Method

Application Note: Purification Strategies for Methyl 3,4,5-Triacetoxybenzoate

Abstract & Scope Methyl 3,4,5-triacetoxybenzoate (CAS: 20189-90-6) is a critical intermediate in the synthesis of polyphenolic drugs and gallic acid derivatives. Its synthesis typically involves the acetylation of methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Methyl 3,4,5-triacetoxybenzoate (CAS: 20189-90-6) is a critical intermediate in the synthesis of polyphenolic drugs and gallic acid derivatives. Its synthesis typically involves the acetylation of methyl gallate using acetic anhydride in the presence of a base (pyridine or sodium acetate). While the reaction is robust, the resulting crude material often contains significant impurities: unreacted methyl gallate, occluded pyridine salts, acetic acid, and partially acetylated intermediates.

This guide details a high-efficiency purification workflow designed to achieve >99% purity. We prioritize a scalable recrystallization protocol over chromatography for cost-effectiveness, reserving flash chromatography for "rescue" scenarios.

Chemical Context & Impurity Profile

Understanding the reaction matrix is prerequisite to purification. The synthesis transforms the three phenolic hydroxyl groups of methyl gallate into acetoxy groups.

Target Compound: Methyl 3,4,5-triacetoxybenzoate Physical State: White crystalline solid Melting Point: 126–128 °C [1][1]

Table 1: Impurity Matrix and Removal Strategy
Impurity CategorySpecific CompoundOriginPhysicochemical BehaviorRemoval Strategy
By-products Acetic AcidHydrolysis of Ac₂OWater-soluble, acidicAqueous Bicarbonate Wash
Reagents Pyridine / Pyridinium AcetateCatalyst/SolventWater-soluble, basicDilute HCl Wash (forms soluble salt)
Reagents Acetic AnhydrideAcylating AgentHydrolyzes in waterQuench with water/methanol
Starting Material Methyl GallateIncomplete ReactionPolar, phenolicRecrystallization (remains in mother liquor)
Intermediates Mono/Di-acetoxy derivativesIncomplete ReactionMixed polarityRecrystallization / Flash Chromatography

Pre-Purification Work-up (Protocol A)

Objective: To isolate a crude solid free of liquid reagents (pyridine/acetic anhydride) prior to fine purification.

Mechanism: The ester product is hydrophobic and insoluble in water, whereas the primary impurities (pyridine, acetic acid) are highly water-soluble, especially when pH-adjusted.

Step-by-Step Procedure:
  • Quenching: Upon reaction completion, cool the reaction mixture to 0°C.

  • Precipitation: Slowly pour the reaction mixture into 10 volumes of ice-cold 10% HCl .

    • Rationale: The HCl neutralizes the pyridine catalyst, converting it into water-soluble pyridinium chloride [2].

  • Agitation: Stir vigorously for 15–20 minutes. The product should precipitate as a white to off-white solid.

    • Note: If the product oils out (forms a sticky gum), scratching the glass or adding a seed crystal is necessary to induce crystallization.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).[2]

  • Washing:

    • Wash cake with Cold Water (3x) to remove residual acid.

    • Wash cake with 5% NaHCO₃ (2x) to neutralize residual acetic acid.

    • Final wash with Cold Water until filtrate is neutral pH.

  • Drying: Air dry on the filter for 30 minutes. Do not apply high heat yet as the crude melting point may be depressed by impurities.

Primary Purification: Recrystallization (Protocol B)

Objective: To obtain analytical grade crystals (>99% purity) from the crude solid.

Solvent Selection: Ethanol (95% or Absolute) is the preferred solvent. The compound exhibits a steep solubility curve in ethanol (soluble hot, insoluble cold). Methanol is a viable alternative.

Step-by-Step Procedure:
  • Dissolution: Transfer the crude dried solid to an Erlenmeyer flask. Add Ethanol (approx. 5–7 mL per gram of crude).

  • Heating: Heat the mixture to boiling on a hot plate/stirrer.

    • Critical: If the solution is not clear at boiling, add ethanol in small increments (1 mL) until dissolved.

  • Hot Filtration (Optional): If insoluble particles (dust, polymer) remain, filter the hot solution rapidly through a pre-warmed fluted filter paper or a glass frit.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature undisturbed.

    • Mechanism:[3][2][4][5][6] Slow cooling promotes the growth of pure crystal lattices, excluding impurities [3].[7]

    • Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration.

  • Washing: Wash the crystal cake with a small volume of ice-cold Ethanol .

    • Warning: Using room temperature solvent will dissolve your product and reduce yield.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours or until constant weight.

Secondary Purification: Flash Chromatography (Protocol C)

Objective: "Rescue" protocol for reactions with high levels of partially acetylated by-products that co-crystallize.

Stationary Phase: Silica Gel (60 Å, 230–400 mesh). Mobile Phase: Hexanes : Ethyl Acetate gradient.

Step-by-Step Procedure:
  • TLC Method: Visualize using UV (254 nm).

    • Eluent: 70:30 Hexanes:EtOAc.

    • Rf Target: Product should appear around Rf 0.4–0.5.

  • Column Loading: Dissolve the crude material in a minimum amount of Dichloromethane (DCM) and load onto the column.

  • Elution Gradient:

    • Start: 90% Hexanes / 10% EtOAc (removes non-polar impurities).

    • Ramp: Increase EtOAc to 30–40% to elute the Methyl 3,4,5-triacetoxybenzoate.

    • Flush: 100% EtOAc to remove unreacted phenols (polar).

  • Concentration: Pool fractions containing the pure spot and evaporate solvent under reduced pressure.

Visualization of Workflows

Figure 1: Purification Decision Matrix & Workflow

A logical flow for selecting the appropriate purification route based on crude quality.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench: Pour into Ice/10% HCl (Removes Pyridine) Start->Quench Filter Filtration & Wash (H2O / NaHCO3) Quench->Filter CrudeSolid Crude Solid Isolated Filter->CrudeSolid Decision TLC/NMR Check: Major Impurities? CrudeSolid->Decision Recryst Protocol B: Recrystallization (Ethanol) Decision->Recryst Minor Impurities (Standard) Column Protocol C: Flash Chromatography (Hex/EtOAc) Decision->Column Complex Mixture (Rescue) Final Pure Methyl 3,4,5-triacetoxybenzoate (MP: 126-128°C) Recryst->Final Column->Final

Caption: Operational workflow for isolating Methyl 3,4,5-triacetoxybenzoate. Protocol B is the standard path; Protocol C is reserved for complex mixtures.

Quality Control & Validation

To certify the purity of the isolated compound, the following metrics must be met.

  • Melting Point: The purified solid must melt sharply between 126–128 °C . A broad range (e.g., 120–125 °C) indicates wet solvent or impurities.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Aromatic Protons: Singlet at ~7.80 ppm (2H) [1].

    • Ester Methyl: Singlet at ~3.88 ppm (3H).

    • Acetoxy Methyls: Singlet(s) at ~2.30–2.34 ppm (9H). Note: The para-acetoxy group may shift slightly distinct from the meta-acetoxy groups.

  • Appearance: White needles or powder. Yellow discoloration suggests oxidation of phenol traces.

Troubleshooting Guide

  • Problem: Product "oils out" during recrystallization.

    • Cause: Solution too concentrated or cooled too fast; presence of residual solvent impurities.

    • Fix: Re-heat to dissolve, add slightly more ethanol, and add a seed crystal. Cool very slowly.

  • Problem: Low Yield.

    • Cause: Used too much solvent during recrystallization or washed with warm solvent.

    • Fix: Concentrate the mother liquor (filtrate) to half volume and cool again to harvest a "second crop" of crystals.

References

  • Gallo, V., et al. (2018). Dimeric polyphenols to pave the way for new antimalarial drugs. National Institutes of Health (PMC). Available at: [Link]

  • Kane, C. J., Menna, J. H., & Yeh, Y. C. (1988).[8] Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro.[8] I. Purification and characterization. PubMed. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Ferrara. Synthesis procedures involving Methyl 3,4,5-triacetoxybenzoate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Acetylation of Methyl Gallate

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter scale-up challenges when esterifying sterically hindered polyphenols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter scale-up challenges when esterifying sterically hindered polyphenols. Methyl gallate (methyl 3,4,5-trihydroxybenzoate) presents unique mechanistic hurdles due to its highly reactive pyrogallol-like core.

This guide deconstructs the causality behind common side reactions—such as incomplete acetylation, oxidative degradation, and ester cleavage—and provides field-proven, self-validating protocols to ensure high-fidelity synthesis of methyl 3,4,5-triacetoxybenzoate.

Mechanistic Pathway & Side Reaction Topology

Understanding the kinetic and thermodynamic pathways of methyl gallate is critical for preventing side reactions. The diagram below maps the optimal synthetic route against common failure modes.

Figure 1: Reaction pathways and common side reactions in the acetylation of methyl gallate.

Troubleshooting Guides (Q&A)

Q: Why am I seeing a mixture of di-acetates and tri-acetates in my final product? A: This is a kinetic issue driven by steric hindrance and electronic deactivation. The 3- and 5-hydroxyl groups of methyl gallate are readily acetylated. However, once acetylated, they create significant steric bulk around the central 4-hydroxyl position. Standard protocols utilizing pyridine and acetic anhydride stirred overnight[1] often stall at the di-acetate stage. To drive the reaction to completion, substitute pyridine with triethylamine (


) or add 4-dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst. The use of 

has been shown to push the tri-acetylation yield to 94%[2].

Q: My reaction mixture turned dark brown or black immediately upon adding the base. What happened? A: You are observing oxidative degradation. Methyl gallate contains a pyrogallol moiety, making it highly susceptible to auto-oxidation into complex, dark-colored quinone products, especially in alkaline environments[3]. If the base is introduced before the acylating agent and the system is exposed to ambient oxygen, oxidation outpaces acetylation. To prevent this, always dissolve the substrate in the acylating agent or a degassed solvent first, purge the flask with inert gas (


 or Argon), and add the base last while cooling the system.

Q: I achieved full acetylation, but my NMR shows the loss of the methyl ester peak. Why? A: This indicates ester cleavage (hydrolysis). While the methyl ester is generally stable, aggressive aqueous workups—such as quenching with strong


 or prolonged heating in water to destroy excess acetic anhydride—can hydrolyze the methyl ester, yielding gallic acid acetates. Always quench the reaction gently with ice-cold saturated 

and maintain the internal temperature below 20°C during the workup.
Quantitative Data: Impact of Reaction Conditions

The choice of base, catalyst, and environmental control directly dictates the side-product profile. The table below summarizes the expected outcomes based on different reaction parameters.

Reaction ConditionPrimary Base/CatalystTime & TempTri-acetate YieldMajor Side Product
Standard Pyridine Pyridine (excess)12h, 25°C~75%15% Di-acetate[1]
Triethylamine Sub.

(excess)
4h, 25°C94%<2% Di-acetate[2]
DMAP Catalyzed

+ 5 mol% DMAP
2h, 25°C>98%None detected
Aerobic Basic Pyridine (Air exposed)12h, 25°C<40%>40% Quinones[3]
Harsh Aqueous Quench Pyridine /

2h, 60°C<50%Hydrolyzed ester
Self-Validating Experimental Protocol

A self-validating protocol incorporates real-time analytical checkpoints, ensuring that any deviation from the expected mechanistic pathway is immediately detectable by the operator.

Step 1: Substrate Solvation & Degassing

  • Action: Dissolve 1.0 eq of methyl gallate in anhydrous dichloromethane (DCM). Purge the solution with

    
     for 10 minutes.
    
  • Validation Check: The solution must remain perfectly colorless. A yellow or pink tint indicates premature oxidation to quinones[3]; if observed, discard and use fresh, degassed solvent.

Step 2: Acylating Agent Addition

  • Action: Add 4.0 eq of acetic anhydride (

    
    ) to the stirring solution.
    
  • Validation Check: No temperature spike should occur. The lack of an exotherm confirms that auto-acetylation does not proceed without a basic catalyst, validating reagent stability.

Step 3: Base/Catalyst Introduction

  • Action: Cool the reaction vessel to 0°C. Dropwise add 4.0 eq of triethylamine (

    
    ) followed by 0.05 eq of DMAP.
    
  • Validation Check: A mild exotherm should be observed. The solution will turn slightly pale yellow but must not turn dark brown. TLC (Hexane:EtOAc 1:1) should show the rapid disappearance of the baseline starting material and the emergence of a single high-Rf spot[1].

Step 4: Quenching & Hydrolysis Prevention

  • Action: After 4 hours at room temperature, pour the mixture into an ice-cold saturated solution of

    
    .
    
  • Validation Check:

    
     evolution (bubbling) confirms the successful destruction of excess 
    
    
    
    . The pH of the aqueous layer must be ~8. If the pH exceeds 10, there is a high risk of ester cleavage.

Step 5: Isolation

  • Action: Extract the aqueous layer with DCM, wash the combined organic layers with cold 1M HCl (to remove residual

    
    ), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Validation Check: The crude product should spontaneously crystallize as white needles upon solvent removal. Failure to crystallize strongly indicates contamination by the di-acetate side product, which disrupts the crystal lattice.

Frequently Asked Questions (FAQs)

Q: Can I use acetyl chloride instead of acetic anhydride? A: Yes, but it is generally discouraged for this specific substrate. Acetyl chloride generates


 as a byproduct, which can lead to acidic cleavage of the ester or require excessive amounts of base to neutralize. This increases the risk of highly exothermic side reactions and localized heating, which promotes transesterification if any alcohol solvents are inadvertently used during workup. Acetic anhydride provides a much milder and more controllable reactivity profile.

Q: How do I remove the lingering pyridine smell from my final product if I choose to use it? A: Pyridine is notoriously difficult to remove via simple evaporation. Co-evaporation with toluene or washing the organic layer extensively with cold 1M


 (which forms a water-soluble copper-pyridine complex) or 1M HCl is required. However, as noted in the protocol, substituting pyridine with 

simplifies the workup significantly and avoids this issue entirely[2].
References
  • Source: google.
  • Studies on the formation of complex oxidation and condensation products of phenols. Part II.
  • Source: researchgate.

Sources

Optimization

optimizing reaction conditions for 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate

This guide serves as a specialized technical support resource for the synthesis and optimization of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate (also known as Methyl 3,4,5-triacetoxybenzoate ). Case ID: MG-AC-OPT-0...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis and optimization of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate (also known as Methyl 3,4,5-triacetoxybenzoate ).

Case ID: MG-AC-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions for 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate

Executive Summary & Reaction Logic

The Objective: To synthesize 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate from Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate) via exhaustive O-acetylation.

The Challenge: While phenol acetylation is a standard transformation, this specific substrate presents unique challenges:

  • Steric Crowding: Three adjacent hydroxyl groups (vicinal triol) create steric hindrance, often leading to incomplete acetylation (di-acetylated impurities) at the central C4 position.

  • Electronic Deactivation: The methyl ester at C5 is an electron-withdrawing group (EWG), reducing the nucleophilicity of the phenolic oxygens, potentially slowing reaction kinetics.

  • Purification: The high solubility of the product in organic solvents can make separation from pyridine/acetic acid byproducts difficult without specific workup protocols.

Reaction Pathway Diagram

The following diagram illustrates the stepwise acetylation and potential impurity pathways.

ReactionPathway MG Methyl Gallate (Starting Material) Mono Mono-Acetyl Intermediates MG->Mono Fast Di Di-Acetyl Impurities (Critical Bottleneck) Mono->Di Moderate Tri Target Product Methyl 3,4,5-triacetoxybenzoate Di->Tri Slow (Steric Hindrance) Tri->Di Hydrolysis (If wet workup) Ac2O Ac2O / Pyridine (DMAP cat.)

Caption: Stepwise acetylation pathway highlighting the kinetic bottleneck at the di-acetyl stage due to steric crowding.

Optimized Experimental Protocol

Standard Operating Procedure (SOP-MG-05) Based on nucleophilic catalysis principles.

Materials
  • Substrate: Methyl Gallate (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (4.0 - 5.0 equiv)
    
  • Solvent/Base: Pyridine (anhydrous, 5-10 volumes)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Quench: Methanol, Ice-water

  • Wash: 1M HCl, Saturated

    
     (optional), Brine
    
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask and cool under

    
     atmosphere. (Moisture initiates 
    
    
    
    hydrolysis).
  • Dissolution: Charge Methyl Gallate and DMAP. Add anhydrous Pyridine.[1][2] Stir until fully dissolved.

  • Addition: Cool to

    
    . Add 
    
    
    
    dropwise via syringe or addition funnel.
    • Why? Exothermic reaction. Controlling temp prevents colored impurity formation (quinones).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check TLC (Solvent: 40% EtOAc/Hexane). Look for disappearance of the polar starting material (

      
      ) and the di-acetate intermediate.
      
  • Quench: Cool to

    
    . Add MeOH (2 mL) to consume excess anhydride. Stir 15 mins.
    
  • Workup (The "Copper" Method):

    • Dilute with EtOAc.[3]

    • Crucial Step: Wash organic layer with 10%

      
       solution  (2x) until the aqueous layer no longer turns deep blue (indicates removal of pyridine).
      
    • Wash with water, then brine.[3]

    • Dry over

      
      , filter, and concentrate.[4][5]
      
  • Purification: Recrystallize from Ethanol/Water or Flash Chromatography (if high purity required).

Troubleshooting Guide (FAQ)

Category A: Reaction Kinetics & Conversion[1]

Q: I see a persistent spot just below my product on TLC. What is it? A: This is likely the 3,5-diacetoxy-4-hydroxy intermediate. The central hydroxyl group at position 4 is flanked by two bulky acetate groups, making it sterically hindered.

  • Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a "hyper-nucleophilic" acylation catalyst, forming a highly reactive N-acylpyridinium intermediate that can overcome steric barriers that Pyridine alone cannot.

Q: My reaction mixture turned dark brown/black. Is my product ruined? A: This indicates oxidation of the phenol ring, likely due to trace oxygen or old pyridine. Phenols are electron-rich (before acetylation) and prone to forming quinones.

  • Fix: Ensure the reaction is run under Nitrogen/Argon. Use fresh, colorless Pyridine. If the product is dark, treat the crude solution with activated charcoal during recrystallization to remove color bodies.

Category B: Workup & Isolation[6]

Q: The crude product smells strongly of pyridine, and it's affecting crystallization. A: Pyridine is notoriously difficult to remove by rotary evaporation due to


-stacking and boiling point.
  • Fix 1 (Chemical): Use the Copper Sulfate Wash .[6]

    
     complexes with pyridine to form a water-soluble deep blue complex 
    
    
    
    , effectively pulling it into the aqueous phase.
  • Fix 2 (Physical): Azeotropic removal.[6] Add Toluene to the crude residue and rotovap. Toluene forms an azeotrope with pyridine/acetic acid, helping to carry it over.

Q: My yield is >100%. Why? A: You likely have trapped Acetic Acid or Pyridine salts.

  • Fix: Dry the solid under high vacuum (0.1 mbar) at

    
     overnight. If the mass persists, dissolve in 
    
    
    
    and wash again with saturated
    
    
    to remove residual acetic acid.
Category C: Stability

Q: Can I use acid catalysis (


) instead of Pyridine? 
A:  It is possible but risky.
  • Risk: The starting material contains a methyl ester . Strong acid conditions combined with water (from reagents or air) can hydrolyze the methyl ester (C5 position) to the carboxylic acid, ruining the molecule. Base-catalyzed acetylation (Pyridine/DMAP) is milder and orthogonal to the methyl ester stability.

Data Summary Table

ParameterStandard ConditionOptimized ConditionReason for Optimization
Stoichiometry 3.0 equiv

4.5 equiv

Drives equilibrium; compensates for moisture hydrolysis.
Catalyst Pyridine onlyPyridine + 10% DMAPOvercomes steric hindrance at C4-OH position.
Temperature Reflux

RT
Prevents thermal oxidation (tarring) of phenols.
Workup Water wash

/ Citric Acid
Complete removal of pyridine which inhibits crystallization.
Yield (Typical) 65-75%85-95%Reduced loss during workup; higher conversion.

References

  • General Acetylation Protocol

    • Method: Standard acetylation of hindered phenols using Acetic Anhydride/Pyridine/DMAP.
    • Source: "O-Acetylation using acetic anhydride in pyridine."[1][3] Glycoscience Protocols (GlycoPODv2), NIH.

    • URL:[Link] (General Reference for Pyridine/Ac2O method).

  • Pyridine Removal Technique

    • Method: Use of Copper Sulfate for pyridine extraction.[6]

    • Source: "What is the best work-up for acetic anhydride/pyridine acetylation?
    • URL:[Link]

  • Substrate Specifics (Gallic Acid Derivatives)

    • Context: Synthesis of gall
    • Source: "Synthesis of Gallic Acid Derivatives." Chulalongkorn University Digital Collections.
    • URL:[Link] (Note: Verify access; alternatively refer to Organic Syntheses Coll. Vol. 3, p. 167 for Gallic Acid esterification logic).

  • Mechanistic Insight

    • Topic: The pyridine-catalysed acetylation of phenols.[1][7][8]

    • Source:Journal of the Chemical Society B, 1968.[7]

    • URL:[Link][8]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the scale-up challenges associated with synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the scale-up challenges associated with synthesizing 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate (commonly known as methyl 3,4,5-triacetoxybenzoate).

This molecule is typically synthesized via a two-stage pathway: the Fischer esterification of gallic acid to form the intermediate methyl gallate, followed by the peracetylation of the three phenolic hydroxyl groups. Scaling this from benchtop to pilot plant introduces significant thermodynamic, kinetic, and workup challenges.

I. Synthetic Workflow Visualization

Synthesis GA Gallic Acid (3,4,5-trihydroxybenzoic acid) Step1 Fischer Esterification MeOH, H2SO4 (cat.) Reflux, 6-8h GA->Step1 MG Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate) Step1->MG - H2O (Equilibrium Shift) Step2 Peracetylation Ac2O, NEt3 0°C to RT MG->Step2 Target 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate Step2->Target - AcOH (Exothermic)

Figure 1: Two-step synthetic workflow for 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate.

II. Troubleshooting Guides & FAQs

Q1: Why is my Fischer esterification to methyl gallate stalling at ~80% yield, and how do I push it to completion on a large scale? Causality & Solution: The conversion of gallic acid to methyl gallate is a thermodynamically reversible Fischer esterification. As the reaction proceeds, the byproduct water accumulates, shifting the equilibrium backward according to Le Chatelier's Principle 1. On a small scale, a massive excess of methanol drives the reaction forward. On a larger scale, adding more solvent becomes volume-prohibitive. To push past 80% yield, you must actively remove water. Implement a Soxhlet extractor with molecular sieves (3Å) in the reflux loop, or periodically distill off the methanol/water azeotrope and replenish with anhydrous methanol.

Q2: During the peracetylation step, the reaction exotherms dangerously upon scaling up to >100g. How can I control this without sacrificing yield? Causality & Solution: Acetylation of the three phenolic hydroxyl groups using acetic anhydride is highly exothermic due to the rapid formation of the acylammonium intermediate and the subsequent release of acetic acid. On a large scale, the reduced surface-area-to-volume ratio prevents efficient heat dissipation. If uncontrolled, thermal runaway can lead to solvent boiling and product degradation. Protocol Standard: Do not add all reagents at once. Dissolve the methyl gallate and base first, cool the reactor to 0 °C, and add the acetic anhydride dropwise via an addition funnel. Furthermore, literature indicates that substituting the traditional pyridine base with triethylamine (NEt₃) not only simplifies the aqueous workup but significantly increases the yield to 94% 2.

Q3: I am observing incomplete acetylation (mono- or di-acetate impurities) during HPLC/TLC monitoring. What is the mechanistic cause? Causality & Solution: Gallic acid derivatives possess three adjacent hydroxyl groups. While the 3- and 5-positions are relatively accessible, the hydroxyl group at the 4-position becomes highly sterically hindered once the adjacent positions are acetylated. This steric bulk raises the activation energy for the final acetylation event. Protocol Standard: If di-acetate intermediates persist, ensure you are using a sufficient molar excess of acetic anhydride (at least 4.5 to 5.0 equivalents total). If the reaction still stalls, adding a catalytic amount of DMAP (4-dimethylaminopyridine) will generate a hyper-reactive N-acylpyridinium intermediate capable of overcoming the steric hindrance at the C4 position.

Q4: How do I avoid hydrolysis of the newly formed acetate groups during the aqueous workup? Causality & Solution: Phenolic acetates are significantly more electrophilic than aliphatic acetates, making them highly susceptible to base-catalyzed ester hydrolysis (saponification). Quenching the reaction with a strong aqueous base (e.g., NaOH) to neutralize excess acetic acid risks cleaving the ester bonds you just formed. Protocol Standard: Quench the reaction by pouring it into a large volume of ice-cold water. The low temperature kinetically slows down ester hydrolysis while allowing the excess acetic anhydride to slowly convert into acetic acid. Neutralize the aqueous phase cautiously using a mild base like saturated sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases, keeping the mixture cold throughout.

III. Quantitative Data Presentation

The following table summarizes the key thermodynamic parameters, expected yields, and validation metrics for both stages of the scale-up synthesis.

ParameterStep 1: Methyl Gallate SynthesisStep 2: Peracetylation (Target Synthesis)
Reaction Type Fischer EsterificationNucleophilic Acyl Substitution
Key Reagents Gallic acid, MeOH, conc. H₂SO₄Methyl gallate, Ac₂O, NEt₃
Temperature Profile Reflux (~65 °C)0 °C initially, then Room Temperature
Reaction Time 6–8 hours2–4 hours
Typical Yield 82%92% – 94%
Validation (Melting Point) 200–204 °C126–128 °C
Primary Scale-Up Challenge Reversible equilibrium (water byproduct)Exotherm control and C4 steric hindrance
IV. Validated Scale-Up Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol 1: Synthesis of Methyl Gallate (Intermediate)

Self-Validating Checkpoint: The product's purity is validated by its melting point (200–204 °C), ensuring no unreacted gallic acid remains 3.

  • Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer, dissolve 200 g of gallic acid in 600 mL of anhydrous methanol.

  • Catalysis: Slowly add 20 mL of concentrated sulfuric acid (H₂SO₄) dropwise. Caution: Exothermic addition.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (~65 °C) for 6–8 hours.

  • Concentration: Once TLC indicates complete consumption of gallic acid, cool the mixture and remove approximately 2/3 of the methanol volume via rotary evaporation.

  • Precipitation: Cool the concentrated residue to 10 °C and pour it slowly into 1.2 kg of ice-cold distilled water. Allow the mixture to stand overnight to maximize precipitation.

  • Isolation: Filter the resulting white precipitate via vacuum filtration (Büchner funnel) and wash thoroughly with cold water to remove residual acid. Dry under a vacuum to afford methyl gallate (Yield: ~82%) 3.

Protocol 2: Synthesis of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate

Self-Validating Checkpoint: The final product should present as a white solid with a sharp melting point of 126–128 °C and a UV max at 232 nm 4.

  • Preparation: In a dry, multi-neck reactor under an inert atmosphere (N₂), dissolve the synthesized methyl gallate (1.0 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (NEt₃, 4.0 equivalents) 2.

  • Temperature Control: Chill the reactor to 0 °C using an ice-salt bath to prepare for the exotherm.

  • Acetylation: Equip an addition funnel with acetic anhydride (Ac₂O, 4.5 equivalents). Add the Ac₂O dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours. Monitor by TLC until the di-acetate intermediate is fully consumed.

  • Quenching & Workup: Pour the reaction mixture into crushed ice to hydrolyze excess Ac₂O. Separate the organic (DCM) layer. Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ (until CO₂ evolution ceases), and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield the pure triacetate (Yield: 92–94%) 4.

V. References
  • Dimeric polyphenols to pave the way for new antimalarial drugs - National Institutes of Health (PMC). 4

  • WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products - Google Patents. 2

  • Technical Support Center: Methyl Gallate Synthesis - BenchChem.1

  • Synthesis of 1. Methyl Gallate - PrepChem. 3

Sources

Optimization

identifying impurities in 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate samples

This guide serves as a specialized Technical Support Center for researchers working with 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate (commonly referred to as Methyl 3,4,5-triacetoxybenzoate ). This compound is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate (commonly referred to as Methyl 3,4,5-triacetoxybenzoate ).

This compound is a protected derivative of Gallic Acid, frequently used as a synthetic intermediate in drug discovery and polymer chemistry. Its purity is critical because the phenolic ester bonds are labile, leading to a complex impurity profile that can confound standard analytical assays.

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Impurities, Stability, and Analytical Anomalies

Impurity Origin & Classification (Visual Guide)

Understanding where impurities come from is the first step in elimination.[1] The diagram below maps the genesis of common contaminants found in this specific matrix.

ImpurityMap Start Starting Material: Methyl Gallate Rxn Acetylation Reaction Start->Rxn + Reagents Reagents Reagents: Ac2O, Pyridine, DMAP Reagents->Rxn Imp1 Impurity A: Mono-acetoxy isomers (Incomplete Rxn) Rxn->Imp1 Fast Kinetics Target TARGET MOLECULE: Methyl 3,4,5-triacetoxybenzoate Imp3 Impurity C: 3,4,5-Triacetoxybenzoic Acid (Ester Hydrolysis) Target->Imp3 Hydrolysis (pH > 7) Imp4 Impurity D: Gallic Acid / Methyl Gallate (Total Degradation) Target->Imp4 Hydrolysis (Strong Acid/Base) Imp2 Impurity B: Di-acetoxy isomers (Incomplete Rxn) Imp1->Imp2 Imp2->Target

Figure 1: Impurity Genealogy. Note that "Impurity C" arises from the hydrolysis of the methyl ester (position 5), while "Impurity D" arises from the loss of acetate groups (positions 1,2,3).

Troubleshooting Guides (Q&A Format)

Module A: HPLC Anomalies & "Ghost" Peaks

Q: I see multiple small peaks eluting before my main peak in RP-HPLC. Are these synthesis byproducts?

A: Likely, yes, but they may also be artifacts of your sample preparation. Because the target molecule contains three phenolic acetate groups and one methyl ester, it is highly distinct in polarity from its precursors.

  • Diagnosis: The target molecule is the most hydrophobic.[1] Any peak eluting earlier (shorter retention time) is likely a deacetylated species (more polar -OH groups exposed).[1]

  • The "Ghost" Peak Issue: If you dissolve your sample in methanol or non-acidified water and let it sit, transesterification or hydrolysis can occur before injection.

  • Corrective Action:

    • Solvent: Dissolve samples in dry Acetonitrile (ACN). Avoid Methanol.

    • Mobile Phase: Ensure your aqueous mobile phase is acidified (0.1% Formic Acid) to suppress ionization of any free acids and prevent on-column hydrolysis.[1]

Q: My main peak has a "shoulder" or splits into two. Is this a column failure?

A: This is often a pH-dependent equilibrium issue involving Impurity C (The free acid derivative).[1] If the methyl ester at position 5 hydrolyzes, you form 3,4,5-triacetoxybenzoic acid.

  • Mechanism: If your mobile phase pH is near the pKa of this acid (approx pKa ~4.0), the impurity splits between ionized and non-ionized forms, causing peak distortion that can overlap with your target.

  • Solution: Lower the mobile phase pH to < 3.0 using Phosphoric or Formic acid to force all species into their neutral state.[1]

Module B: NMR Interpretation (1H)

Q: The integration of my methyl peaks is off. I expect 12 protons but see mismatched ratios.

A: This is the most reliable way to detect Regio-isomeric Impurities .[1] The target molecule has high symmetry.[1]

  • Target Signature:

    • Aromatic H: Singlet (~7.8 ppm, 2H).[1]

    • Ester Methyl: Singlet (~3.9 ppm, 3H).[1]

    • Acetate Methyls: Two singlets.[1] One for the para-position (3H) and one for the two meta-positions (6H).

  • The Trap: If you have Di-acetylated impurities (Impurity B), symmetry breaks. You will see complex multiplets in the aromatic region instead of a clean singlet, and the acetate region will show extra, smaller peaks.

  • Calculation: Normalize to the Ester Methyl (3H). If the total Acetate integral is < 9.0H, you have incomplete acetylation.[1]

Standardized Analytical Protocols

To ensure data integrity, use these self-validating protocols.

Protocol 1: HPLC Purity Profiling

Objective: Separate the target from polar hydrolytic degradants.

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard hydrophobicity required for ester separation.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH prevents phenol ionization and hydrolysis.[1]
Mobile Phase B Acetonitrile (HPLC Grade)ACN is preferred over MeOH to prevent transesterification.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 270 nmMax absorption for the benzoyl chromophore.[1]
Gradient 0-2 min: 5% B (Hold)2-15 min: 5% -> 95% B15-20 min: 95% BSlow gradient required to resolve mono- vs di-acetylated species.[1]
Protocol 2: Rapid "Spot Check" for Hydrolysis

Objective: Quickly determine if a batch has degraded during storage.

  • Dissolve 5 mg sample in DMSO-d6 .

  • Run a standard 1H NMR (8 scans).[1]

  • Check Region 9.0 - 11.0 ppm.

    • Pass: Baseline is flat.[1]

    • Fail: Any broad singlet in this region indicates a free Phenolic -OH (hydrolysis of acetate) or Carboxylic -OH (hydrolysis of ester).

Interactive Troubleshooting Logic (Visual)

Use this decision tree to identify unknown peaks in your chromatogram.

Troubleshooting Start Unknown Peak Detected CheckRT Is RT < Main Peak? Start->CheckRT YesRT Yes (More Polar) CheckRT->YesRT Earlier Elution NoRT No (Less Polar) CheckRT->NoRT Later Elution CheckUV Check UV Spectrum YesRT->CheckUV Dimer Likely Dimer/Oligomer (Rare) NoRT->Dimer Hydrolysis Likely Hydrolytic Degradant (Mono/Di-acetylated) CheckUV->Hydrolysis UV matches Target Reagent Likely Reagent Carryover (Pyridine/DMAP) CheckUV->Reagent UV distinct (e.g., Pyridine)

Figure 2: Rapid Decision Tree for Unknown Peak Identification.

References & Authority

  • PubChem. Methyl 3,4,5-triacetoxybenzoate (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Locatelli, M., et al. Stability of Phenolic Acids and Their Esters.[1] (General reference for phenolic ester hydrolysis kinetics in HPLC). Journal of Chromatography A. (Contextual grounding for Protocol 1).

  • FDA Guidance for Industry. Q3A(R2) Impurities in New Drug Substances. (Regulatory framework for reporting impurities >0.1%).[1] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 3,4,5-Triacetoxybenzoate Stability Guide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for methyl 3,4,5-triacetoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for methyl 3,4,5-triacetoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability. Given that methyl 3,4,5-triacetoxybenzoate is an extensively esterified molecule—a protected form of the potent antioxidant gallic acid—its stability is paramount for reproducible and accurate experimental outcomes. The four ester groups are susceptible to hydrolysis, making solvent selection and handling critical. This resource provides in-depth answers, troubleshooting workflows, and validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions regarding the handling and stability of methyl 3,4,5-triacetoxybenzoate.

Q1: What is the primary degradation pathway for methyl 3,4,5-triacetoxybenzoate?

The primary degradation pathway is hydrolysis. The molecule contains four ester functional groups: three acetate esters on the phenyl ring and one methyl ester. Each of these is susceptible to cleavage when exposed to nucleophiles, particularly water. This reaction is significantly accelerated by the presence of acids or bases, which act as catalysts.[1][2] Degradation will proceed through a stepwise loss of the acetyl groups, forming various partially deacetylated intermediates, and can ultimately lead to the hydrolysis of the methyl ester, yielding gallic acid.

Q2: How does solvent choice impact the stability of methyl 3,4,5-triacetoxybenzoate?

Solvent selection is the most critical factor in maintaining the compound's integrity. The ideal solvent should be aprotic and anhydrous (dry). Protic solvents can act as nucleophiles and participate directly in the hydrolysis reaction, while residual water in any solvent can serve as a reactant.

Table 1: Solvent Suitability and Stability Profile

Solvent CategoryRecommended SolventsExpected Stability & Rationale
Highly Recommended Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Anhydrous Acetonitrile (ACN)Excellent. These aprotic solvents do not have a proton that can be donated to facilitate hydrolysis. Using an anhydrous grade minimizes the presence of water, the primary reactant for degradation.
Use with Caution Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Dimethylformamide (DMF)Good to Moderate. While aprotic, these solvents are highly hygroscopic and will readily absorb atmospheric moisture. If not handled under inert conditions, water content can increase, leading to slow degradation over time. It is recommended to use freshly opened bottles or aliquots of anhydrous grade solvents.
Not Recommended for Long-Term Storage Methanol, EthanolPoor. These are protic solvents that can directly participate in transesterification or facilitate hydrolysis, especially if not strictly anhydrous. Solutions should be prepared fresh and used immediately.[1]
Avoid Aqueous Buffers, Water, Protic/Aqueous MixturesVery Poor. Water is a direct reactant for hydrolysis. The presence of acidic or basic buffers will catalyze rapid degradation.[2] The compound is also only slightly soluble in water, further complicating its use.[3]

Q3: What are the visual or analytical signs of degradation?

Visually, you might observe a change in the color of the solution or the formation of a precipitate, as the degradation products (like gallic acid) may have different solubilities. Analytically, the most reliable method for detecting degradation is chromatography. When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you will observe:

  • A decrease in the peak area of the parent methyl 3,4,5-triacetoxybenzoate compound over time.

  • The appearance of new peaks corresponding to hydrolysis products (e.g., deacetylated intermediates, gallic acid).

Q4: What are the recommended storage conditions for solutions of methyl 3,4,5-triacetoxybenzoate?

For optimal stability, solutions should be prepared in a recommended anhydrous, aprotic solvent. Aliquot the solution into separate vials to avoid repeated opening and exposure to atmospheric moisture. Store these vials tightly sealed at -20°C or -80°C.[4][5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the cold solution. For in-vivo experiments or cell culture, where DMSO stock solutions are common, it is imperative to prepare the working solution fresh from a frozen, concentrated stock on the day of the experiment.[4]

Section 2: Troubleshooting Guide

Encountering unexpected results can be frustrating. This section provides a logical framework and specific advice for troubleshooting potential stability issues.

Troubleshooting Workflow

If you suspect compound instability is affecting your experiment, follow this systematic approach.

Troubleshooting_Workflow start Unexpected Experimental Results (e.g., low activity, poor reproducibility) check_compound Is Compound Degradation a Possible Cause? start->check_compound verify_analytically Step 1: Analytical Verification - Analyze current solution via HPLC/LC-MS. - Compare to a freshly prepared standard or reference lot. check_compound->verify_analytically Yes other_cause No Degradation Detected. Investigate other experimental variables (e.g., assay conditions, reagents, cell health). check_compound->other_cause No degradation_detected Degradation Confirmed? (New peaks, reduced parent peak) verify_analytically->degradation_detected investigate_source Step 2: Investigate Source - Review solvent choice & quality (anhydrous?). - Check solution age & storage conditions. - Assess handling procedures (exposure to air/moisture?). degradation_detected->investigate_source Yes degradation_detected->other_cause No resolve Step 3: Resolution - Prepare fresh stock solutions in anhydrous aprotic solvent. - Aliquot and store properly at -80°C. - Re-run experiment with fresh material. investigate_source->resolve end Problem Resolved resolve->end

Caption: A logical workflow for troubleshooting stability issues.

Q&A for Specific Troubleshooting Scenarios

Q: My biological assay results are inconsistent from week to week. Could this be a stability issue?

A: Yes, this is a classic sign of compound degradation. If you are using a stock solution that is repeatedly thawed and refrozen, or was not prepared in an anhydrous aprotic solvent, it is likely degrading over time. Each time you use the solution, the concentration of the active parent compound is lower, leading to diminished or variable activity. Recommendation: Follow the "Troubleshooting Workflow" above. Analyze your current stock solution against a freshly prepared one using the HPLC protocol below. If degradation is confirmed, discard the old stock and prepare a new one following the best practices outlined in this guide.

Q: I dissolved the compound in DMSO, and after a few days at 4°C, I see a white precipitate. What is happening?

A: This could be one of two things, or a combination of both:

  • Precipitation: The compound may be crashing out of solution due to poor solubility at lower temperatures.

  • Degradation: The compound could be hydrolyzing to products like gallic acid, which have different solubility profiles and may precipitate from the solvent. DMSO is very hygroscopic and can absorb water from the atmosphere, which would facilitate this degradation.

Recommendation: Do not use the solution. Prepare a fresh, concentrated stock in anhydrous DMSO, aliquot it into single-use vials, and store it at -80°C. This minimizes both temperature-related precipitation and moisture-driven degradation.

Section 3: Experimental Protocols

These protocols provide a validated starting point for handling and analyzing methyl 3,4,5-triacetoxybenzoate.

Protocol 1: Preparation of a High-Integrity Stock Solution

This protocol minimizes the risk of hydrolysis during preparation.

  • Preparation: Work in a fume hood with low ambient humidity or, ideally, in a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection: Use a brand new, sealed bottle of a recommended anhydrous solvent (e.g., Acetonitrile or Dichloromethane). Use a syringe to pierce the septum of the bottle to withdraw the solvent, preventing moisture ingress.

  • Weighing: Accurately weigh the desired amount of methyl 3,4,5-triacetoxybenzoate into a clean, dry glass vial.

  • Dissolution: Using the syringe, add the appropriate volume of anhydrous solvent to the vial to achieve the target concentration (e.g., 10 mg/mL).

  • Mixing: Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved. Sonication can aid dissolution if precipitation occurs.[4]

  • Storage: If the solution is not for immediate use, aliquot it into smaller, single-use vials. Purge the headspace with inert gas before capping, and seal tightly. Store at -80°C.

Protocol 2: Stability Assessment by HPLC-UV

This method allows for the quantitative assessment of compound stability over time.

HPLC_Workflow prep 1. Sample Preparation - Prepare solution in the solvent of interest. - Prepare a control 'Time 0' sample in anhydrous ACN. incubate 2. Incubation - Store the test solution under desired conditions (e.g., room temp, 4°C, 37°C). - Keep the control sample at -80°C. prep->incubate timepoint 3. Time-Point Sampling - At specified intervals (e.g., 0, 2, 8, 24 hrs), - take an aliquot of the test solution. - Dilute immediately in mobile phase for analysis. incubate->timepoint hplc 4. HPLC Analysis - Inject samples onto a C18 column. - Use a gradient method (e.g., Water:ACN with 0.1% Formic Acid). - Monitor at a relevant UV wavelength (e.g., 270-280 nm). timepoint->hplc analyze 5. Data Analysis - Integrate the peak area of the parent compound. - Calculate the percentage remaining relative to the 'Time 0' sample. - Identify and quantify any new degradation peaks. hplc->analyze

Caption: Workflow for an HPLC-based stability study.

Step-by-Step Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in the solvent you wish to test.

    • Prepare a parallel "Time 0" control sample in anhydrous acetonitrile and immediately store it at -80°C.

  • Incubation: Store the test solution under the conditions of interest (e.g., on the benchtop at room temperature).

  • Analysis:

    • At each designated time point (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot of the test solution.

    • Perform a 1:10 dilution into a 50:50 mixture of Mobile Phase A and B. Also, thaw and dilute the "Time 0" sample in the same manner.

    • Inject the diluted samples onto the HPLC system.

  • Data Interpretation:

    • Compare the peak area of methyl 3,4,5-triacetoxybenzoate in the test samples to the "Time 0" sample.

    • Calculate the percentage remaining: (Peak Area_test / Peak Area_T0) * 100%.

    • A significant decrease in the percentage remaining and the appearance of earlier-eluting, more polar peaks indicate degradation.

References
  • Loba Chemie. (2019, January 31). METHYL-3,4,5- TRIMETHOXYBENZOATE MSDS. [Link]

  • Krumholz, L. R., et al. (1993). Initial steps in the anaerobic degradation of 3,4,5-trihydroxybenzoate by Eubacterium oxidoreducens. Journal of Bacteriology, 175(3), 669–673. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Ferreira, M. A. D., et al. (2016). Structural and Theoretical Investigation of Anhydrous 3,4,5-Triacetoxybenzoic Acid. PLoS ONE, 11(6), e0157983. [Link]

  • The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]

Sources

Optimization

refining the acylation process of 3,4,5-trihydroxybenzoic acid derivatives

This technical guide addresses the refinement of acylation processes for 3,4,5-trihydroxybenzoic acid (gallic acid) derivatives , specifically focusing on O-acylation of the phenolic hydroxyls to enhance lipophilicity an...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the refinement of acylation processes for 3,4,5-trihydroxybenzoic acid (gallic acid) derivatives , specifically focusing on O-acylation of the phenolic hydroxyls to enhance lipophilicity and bioavailability for drug development.

Current Status: Operational Topic: Refining O-Acylation Protocols (Chemical & Enzymatic) Audience: Pharmaceutical Chemists, Process Engineers

Executive Summary: The Acylation Paradox

Refining the acylation of gallic acid derivatives (e.g., methyl gallate, propyl gallate) presents a unique chemical paradox: Nucleophilicity vs. Sterics . The three adjacent phenolic hydroxyls (3, 4, and 5 positions) create a crowded environment. The para-hydroxyl (4-OH) is sterically distinct from the meta-hydroxyls (3,5-OH), yet electronically similar.

  • Chemical methods often result in "all-or-nothing" peracylation or messy mixtures of regioisomers.

  • Enzymatic methods offer superior regioselectivity but suffer from slow kinetics and sensitivity to water activity (

    
    ).
    

This guide provides troubleshooting for both pathways, prioritizing regiocontrol and yield optimization .

Module 1: Diagnostic Decision Matrix

Before modifying your protocol, diagnose your primary failure mode using the decision tree below.

AcylationTroubleshooting Start Identify Primary Issue IssueType What is the failure? Start->IssueType Regio Poor Regioselectivity (Mixture of isomers) IssueType->Regio Yield Low Yield / Incomplete Conversion IssueType->Yield Tar Product Degradation / Oxidation IssueType->Tar RegioCheck Current Method? Regio->RegioCheck WaterCheck Check Water Activity (aw) Yield->WaterCheck OxCheck Check Atmosphere Tar->OxCheck ChemMethod Chemical (Acid Chloride/Anhydride) RegioCheck->ChemMethod Using EnzMethod Enzymatic (Lipase) RegioCheck->EnzMethod Using chemsol Switch to Enzymatic (CAL-B) OR Use Selective Deacetylation ChemMethod->chemsol enzsol Check Solvent LogP Switch Acyl Donor (Vinyl Ester) EnzMethod->enzsol Dry System is Dry WaterCheck->Dry Wet Water Present WaterCheck->Wet DrySol Increase Acyl Donor Ratio Check Enzyme Loading Dry->DrySol WetSol Add Molecular Sieves (3Å) Use Hydrophobic Solvent Wet->WetSol OxSol Purge with Argon/N2 Add Ascorbic Acid during workup OxCheck->OxSol

Figure 1: Diagnostic flowchart for isolating acylation failure modes in polyphenolic substrates.

Module 2: Troubleshooting & FAQs

Category A: Enzymatic Acylation (The "Green" Route)

Best for: Regioselective mono- or di-acylation at the 3,5-positions.

Q1: My lipase-catalyzed reaction stalls at 40% conversion. Adding more enzyme doesn't help. Why? A: You are likely facing equilibrium limitation or product inhibition , not catalyst death.

  • The Cause: If you are using a free acid (e.g., octanoic acid) as the acyl donor, the byproduct is water. Lipases require a hydration shell to function, but excess water pushes the equilibrium back to hydrolysis.

  • The Fix:

    • Switch to an Irreversible Acyl Donor: Use vinyl esters (e.g., vinyl octanoate). The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde and evaporates, driving the reaction forward (Le Chatelier’s principle).

    • Water Activity Control: Add activated molecular sieves (3Å or 4Å) at 50-100 g/L.

    • Solvent Selection: Ensure your solvent is hydrophobic enough to keep the water stripped from the bulk phase but not so hydrophobic it strips the enzyme's essential water layer. Tert-butanol or acetone are often preferred for gallates due to solubility issues in hexane.

Q2: I need to acylate ONLY the 4-OH position. Can enzymes do this? A: Generally, no .

  • Mechanism: Candida antarctica Lipase B (CAL-B) typically favors the meta (3,5) positions due to the steric accessibility of the active site. The para (4-OH) is flanked by the 3- and 5-hydroxyls, creating a "steric wall."

  • Alternative: For 4-OH selectivity, use a chemical protection-deprotection strategy . Acetylate all positions chemically, then use a specific lipase or mild chemical hydrolysis (e.g., hydrazine hydrate) which often cleaves the most sterically accessible esters (3,5-positions) first, leaving the 4-acyl group intact (or vice versa depending on the specific derivative).

Category B: Chemical Acylation (The "Force" Route)

Best for: Peracylation (Total coverage) or bulk synthesis.

Q3: My reaction turns black/dark brown, and purification is a nightmare. What is happening? A: This is oxidative coupling (Quinone formation).

  • The Mechanism: Under basic conditions (pyridine/DMAP), the phenoxide ions of gallic acid are extremely electron-rich and prone to oxidation by atmospheric oxygen. They form semi-quinones that polymerize into dark tars.

  • The Fix:

    • Strict Inert Atmosphere: All reagents must be degassed. Run the reaction under a positive pressure of Argon (heavier than air, better blanket than Nitrogen).

    • Acidic Workup: Quench the reaction into dilute HCl/Ice. Keeping the pH < 4 during workup prevents the phenoxide form from regenerating and oxidizing.

Q4: I am using acid chlorides, but the yield is low due to hydrolysis. How do I improve efficiency? A: Acid chlorides are moisture-sensitive.

  • The Fix: Switch to Steglich Esterification (DCC/DMAP) or use Acid Anhydrides .

    • Why? Anhydrides are less moisture-sensitive than acid chlorides and, when catalyzed by DMAP (4-dimethylaminopyridine), form a highly reactive N-acylpyridinium intermediate that transfers the acyl group rapidly to the hindered phenols.

Module 3: Optimized Experimental Protocols

Protocol A: Regioselective Enzymatic Acylation (3,5-OH preference)

Target: Synthesis of 3,5-di-O-acyl-alkyl gallates.

Reagents:

  • Substrate: Propyl Gallate (10 mmol)

  • Acyl Donor: Vinyl Laurate (30 mmol, 3 eq)

  • Catalyst: Novozym 435 (immobilized CAL-B), 100% w/w relative to substrate.

  • Solvent: tert-Butanol (anhydrous) or Acetone (if solubility is an issue).

Step-by-Step:

  • Preparation: Dry the solvent over molecular sieves (4Å) for 24 hours.

  • Setup: In a screw-capped vial, dissolve Propyl Gallate in the solvent. Add Vinyl Laurate.[1]

  • Initiation: Add Novozym 435. Critical: Do not stir with a magnetic bar as it grinds the enzyme beads. Use an orbital shaker (200 rpm).

  • Incubation: Incubate at 50°C for 24–48 hours.

  • Monitoring: Monitor by HPLC (C18 column, MeOH/Water gradient). Look for the disappearance of the mono-acylated intermediate.

  • Termination: Filter off the enzyme (can be washed with acetone and reused 3-5 times).

  • Purification: Evaporate solvent. Recrystallize from cold hexane/ethanol.

Protocol B: Chemical Peracylation (Total 3,4,5-OH coverage)

Target: Synthesis of 3,4,5-tri-O-acyl-alkyl gallates.

Reagents:

  • Substrate: Methyl Gallate (10 mmol)

  • Acyl Donor: Acetic Anhydride (40 mmol, 4 eq)

  • Catalyst: DMAP (0.5 mmol, 5 mol%)

  • Base/Solvent: Pyridine (excess, acts as solvent and base)

Step-by-Step:

  • Inerting: Flush a round-bottom flask with Argon for 10 minutes.

  • Dissolution: Add Methyl Gallate and DMAP to the flask. Add Pyridine via syringe.

  • Addition: Cool to 0°C. Add Acetic Anhydride dropwise to control exotherm.

  • Reaction: Allow to warm to room temperature. Stir for 4 hours.

  • Quench (Critical): Pour the reaction mixture into a slurry of Ice + 2M HCl . The acid neutralizes the pyridine and keeps the phenol protonated/stable.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.

  • Drying: Dry over anhydrous

    
    .
    

Module 4: Quantitative Benchmarks

Use these benchmarks to validate your experimental results. Deviations >15% indicate a process flaw.

ParameterEnzymatic (CAL-B)Chemical (DMAP/Anhydride)
Regioselectivity High (Favors 3,5-OH)Low (Non-selective / Peracylation)
Typical Yield 60–85%90–98%
Reaction Time 24–72 Hours2–6 Hours
Temperature 40–60°C0–25°C
Byproducts Acetaldehyde (if vinyl ester used)Pyridinium salts, Carboxylic acid
Purification Filtration + EvaporationExtraction + Column Chromatography

References

  • Lipase-Catalyzed Synthesis of Gallic Acid Esters

    • Source: BenchChem Application Notes.[2]

    • Title: Application Notes and Protocols for the Enzym
  • Regioselective Acylation Strategy

    • Source: Royal Society of Chemistry (Org. Biomol. Chem.).
    • Title: Exploiting enzymatic regioselectivity: a facile methodology for the synthesis of polyhydroxylated hybrid compounds.[3]

    • URL:[Link]

  • Chemical Acylation & Troubleshooting

    • Source: Organic Syntheses.[4][5]

    • Title: Methyl 3,4,5-Trihydroxybenzoate (Methyl Gallate)
    • URL:[Link]

  • Solvent Effects on Lipase Activity

    • Source: MDPI (C
    • Title: Solvent Tolerance Improvement of Lipases Enhanced Their Applications.[6]

    • URL:[Link][4][7]

  • Selective Differentiation of Gallic Acid Hydroxyls

    • Source: EPFL Infoscience.
    • Title: Selective hydroxy group protection of gallic acid.
    • URL:[Link]

Sources

Troubleshooting

overcoming poor reactivity of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate

Technical Support Center: Troubleshooting the Reactivity of 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate Introduction Welcome to the Technical Support Center for 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate (co...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Reactivity of 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate

Introduction Welcome to the Technical Support Center for 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate (commonly known as methyl 3,4,5-triacetoxybenzoate or tri-O-acetyl methyl gallate). This highly versatile intermediate is pivotal in synthesizing dendrimers, antimalarial dimeric polyphenols[1], and complex C-arylglucosidic ellagitannins[2]. However, researchers frequently encounter poor reactivity, sluggish conversions, or unwanted side reactions during functionalization. This guide synthesizes field-proven insights to help you overcome these synthetic bottlenecks.

Reactivity Map

To understand the troubleshooting steps, we must first analyze the molecule's electronic and steric environment. The three adjacent acetate groups and the methyl ester drastically alter the electron density of the aromatic core.

Reactivity Molecule 5-(Methoxycarbonyl)benzene- 1,2,3-triyl triacetate EAS Positions 2 & 6 Severely Deactivated to EAS (EWG Effects) Molecule->EAS Ester C1 Methyl Ester Sterically Shielded & Resistant to Aminolysis Molecule->Ester Acetates C3, C4, C5 Acetates Highly Labile to Nucleophiles (Transesterification Risk) Molecule->Acetates

Fig 1: Electronic and steric reactivity map of the triacetate scaffold.

FAQ & Troubleshooting Guides

Q1: Why do my electrophilic aromatic substitution (EAS) attempts (e.g., bromination) at the C2/C6 positions fail or yield <5% product? A: Causality: The aromatic ring is severely deactivated. The methoxycarbonyl group (-COOCH₃) at C1 is a strong electron-withdrawing group (EWG). Furthermore, the three acetoxy groups (-OAc) at C3, C4, and C5 exert a net electron-withdrawing inductive effect that overpowers their weak resonance donation. This renders the C2 and C6 positions highly electron-deficient and resistant to electrophilic attack. Solution: Do not attempt EAS on the triacetate. Instead, perform the halogenation on the free phenol (methyl gallate) before acetylation, as the free hydroxyls are strongly activating[3].

Table 1: Comparative Reactivity & Yields for Electrophilic Aromatic Bromination

SubstrateReagents & ConditionsTarget PositionYield (%)Mechanistic Observation
Methyl 3,4,5-triacetoxybenzoate Br₂, FeBr₃, DCM, 25°CC2 / C6< 5%Starting material recovered; ring highly deactivated by EWGs.
Methyl 3,4,5-trihydroxybenzoate Br₂, AcOH, 0°CC2 / C685–90%Rapid bromination; -OH groups strongly activate the ring.
Methyl 3,4,5-tribenzyloxybenzoate NBS, DMF, 0°CC2 / C670–75%Good yield; benzyl ethers provide less electronic deactivation.

Q2: I am trying to convert the methyl ester into an amide using a primary amine, but I get a complex mixture of deacetylated products. What is happening? A: Causality: Primary amines are strong nucleophiles. While your target is the C1 methyl ester, the three phenolic acetates are significantly more electrophilic and less sterically hindered than the aliphatic methyl ester. The amine preferentially attacks the acetate carbonyls, leading to unwanted aminolysis (deacetylation) rather than the desired amidation. Solution: Change your protecting group strategy. If you require basic or nucleophilic conditions at the C1 ester, protect the phenols with base-stable groups (such as benzyl ethers or methoxymethyl acetals)[4]. Alternatively, selectively deprotect the acetates, hydrolyze the ester to the free acid, and perform a direct peptide-style coupling (e.g., EDC/HOBt).

Q3: How can I cleanly remove the acetate groups without hydrolyzing the methyl ester? Aqueous NaOH destroys my molecule. A: Causality: Standard aqueous saponification (NaOH/H₂O) lacks chemoselectivity. The hydroxide ion will aggressively attack both the phenolic acetates and the methyl ester, driving the reaction all the way to gallic acid. Solution: Utilize a Zemplén transesterification. By using a catalytic amount of sodium methoxide in strictly anhydrous methanol, the highly reactive phenolic acetates undergo transesterification to form volatile methyl acetate, leaving the less reactive methyl ester perfectly intact[1].

Deprotection SM 5-(Methoxycarbonyl)benzene- 1,2,3-triyl triacetate Cond1 Anhydrous NaOMe / MeOH (Zemplén Transesterification) SM->Cond1 Cond2 Aqueous NaOH / Heat (Global Saponification) SM->Cond2 Target Methyl Gallate (Chemoselective Yield: >90%) Cond1->Target  Preferred Undesired Gallic Acid (Loss of Methyl Ester) Cond2->Undesired  Undesired

Fig 2: Chemoselective deprotection workflow for the triacetate scaffold.

Validated Experimental Protocols

Protocol 1: High-Yield Synthesis of 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate Note: This optimized protocol utilizes triethylamine (NEt₃) instead of pyridine to significantly increase yield and simplify downstream purification[3].

  • Setup: Suspend methyl gallate (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add NEt₃ (40.0 mmol, 4.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (1.0 mmol, 0.1 eq).

  • Acylation: Cool the flask to 0°C using an ice bath. Dropwise add acetic anhydride (Ac₂O) (35.0 mmol, 3.5 eq). Causality: The excess anhydride ensures complete tri-acetylation, while the 0°C temperature prevents exothermic degradation and side reactions.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 2:1).

  • Workup (Self-Validating Step): Wash the organic layer sequentially with 1N HCl (to remove NEt₃ and DMAP), saturated NaHCO₃ (to neutralize acetic acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Yields typically exceed 94%[3].

Protocol 2: Chemoselective Deprotection (Zemplén Transesterification)

  • Dissolution: Dissolve 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate (5.0 mmol, 1.0 eq) in 50 mL of strictly anhydrous methanol.

  • Catalyst Addition: Add sodium methoxide (NaOMe) (0.5 mmol, 0.1 eq) as a 25% w/w solution in methanol. Causality: The catalytic methoxide initiates transesterification exclusively at the highly electrophilic phenolic acetate carbonyls.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 1:1) until the starting material is fully consumed.

  • Quenching (Self-Validating Step): Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺ form) acidic resin until the pH is strictly neutral (pH 7). Causality: Using a solid-supported acidic resin prevents the need for an aqueous acidic workup, which could risk hydrolyzing the methyl ester.

  • Isolation: Filter off the resin and concentrate the filtrate under reduced pressure to yield pure methyl gallate.

References

1.[1] Title: Dimeric polyphenols to pave the way for new antimalarial drugs - PMC Source: nih.gov URL: 2.[3] Title: WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products Source: patents.google.com URL: 3.[2] Title: Università degli Studi di Ferrara - SFERA (Towards the first total synthesis of C-arylglucosidic ellagitannins) Source: unife.it URL: 4.[4] Title: Synthesis of novel ursolic acid-gallate hybrids via 1,2,3-triazole linkage and its anti-oxidant and anti-inflammatory activity study Source: arabjchem.org URL:

Sources

Reference Data & Comparative Studies

Validation

comparing 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate with other protecting groups

Technical Comparison Guide: 5-(Methoxycarbonyl)benzene-1,2,3-triyl Triacetate (Triacetyl Methyl Gallate) Executive Summary 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate (commonly referred to as Triacetyl Methyl Galla...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 5-(Methoxycarbonyl)benzene-1,2,3-triyl Triacetate (Triacetyl Methyl Gallate)

Executive Summary

5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate (commonly referred to as Triacetyl Methyl Gallate ) represents a critical intermediate in polyphenol synthesis. Unlike robust protecting groups like benzyl or methyl ethers, the acetyl motif offers a unique "semi-labile" protection strategy. It provides sufficient stability for acidic and oxidative transformations while allowing mild, orthogonal deprotection under basic conditions.

This guide objectively compares this acetylated scaffold against standard alternatives (Benzyl, Methyl, Silyl), providing experimental evidence to support selection in drug discovery and medicinal chemistry workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate
Common Name Methyl 3,4,5-triacetoxybenzoate
CAS Number 20189-90-6
Molecular Formula C₁₄H₁₄O₈
Molecular Weight 310.26 g/mol
Physical State White Crystalline Solid
Melting Point 126–128 °C (vs. 99 °C for Tribenzyl analogue)
Solubility High: DCM, EtOAc, Acetone.[1] Low: Water, Hexanes.

Comparative Analysis: Acetyl vs. Alternatives

The choice of protecting group for the galloyl (3,4,5-trihydroxybenzoyl) moiety dictates the solubility, reactivity, and deprotection strategy of the entire synthetic route.

Performance Matrix
FeatureTriacetyl (Ac) Tribenzyl (Bn) Trimethyl (Me) TBDMS (Silyl)
Atom Economy HighLow (Large C₇H₇ mass)HighLow
Cost $ (Low)

(Medium)
$ (Low)

$ (High)
Electronic Effect EWG (Deactivating) EDG (Activating) EDG (Activating)EDG (Activating)
Crystallinity Excellent GoodModeratePoor (Oils common)
Acid Stability HighHighVery HighLow to Moderate
Base Stability Low (Labile) HighVery HighHigh
Deprotection Mild Base / HydrazineHydrogenolysis (H₂/Pd)Strong Lewis Acid (BBr₃)Fluoride (TBAF)
In-Depth Technical Assessment

A. Yield & Synthesis Efficiency Experimental data indicates that acetylation of methyl gallate is kinetically superior to benzylation due to steric factors.

  • Experimental Evidence: In a direct comparison for antimalarial dimer synthesis, the Triacetyl derivative was isolated in 92% yield , whereas the Tribenzyl derivative was isolated in 79% yield under optimized conditions. The acetyl reaction reaches completion faster (1-2h) compared to benzylation (12-24h), reducing side reactions.

B. Electronic Tuning (The "Hidden" Variable) This is the most critical decision factor for medicinal chemists.

  • Acetyl (Deactivating): The three acetoxy groups are electron-withdrawing. This deactivates the benzene ring, preventing oxidative coupling or electrophilic attack at the meta positions during subsequent steps (e.g., if nitrating or brominating a linker attached to the ester).

  • Benzyl/Methyl (Activating): These are electron-donating.[2][3] They make the ring highly susceptible to electrophilic aromatic substitution and oxidation. If your downstream chemistry involves oxidative conditions (e.g., KMnO₄), the benzyl/methyl protected ring may degrade or polymerize (quinonoid formation).

C. Crystallinity & Purification Triacetyl methyl gallate melts at 126°C , significantly higher than the tribenzyl analogue (99°C ).[1] This higher melting point often allows the acetyl derivative to be purified by simple recrystallization (EtOH/Hexane), whereas benzyl and silyl derivatives frequently require column chromatography.

Experimental Protocols

Protocol A: Synthesis of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate

Target: Gram-scale protection of Methyl Gallate.

  • Reagents: Methyl Gallate (1.0 eq), Acetic Anhydride (4.0 eq), Pyridine (solvent/base), DMAP (0.05 eq, optional catalyst).

  • Procedure:

    • Dissolve Methyl Gallate in Pyridine (0.5 M concentration) at 0°C.

    • Add Acetic Anhydride dropwise to control exotherm.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor: TLC (50% EtOAc/Hexane). Product R_f ~ 0.5; Starting material R_f ~ 0.1.

  • Workup (Self-Validating):

    • Pour mixture into ice-cold dilute HCl (1M). Validation: The pyridine salt dissolves, and the product precipitates immediately as a white solid.

    • Filter and wash with cold water.

    • Purification: Recrystallize from Ethanol.

    • Expected Yield: 90–95%.

Protocol B: Orthogonal Deprotection (Hydrazinolysis)

Target: Selective removal of acetates in the presence of acid-sensitive groups.

  • Reagents: Hydrazine hydrate (85%, 4-5 eq) or Ammonia in MeOH.

  • Procedure:

    • Dissolve Triacetyl substrate in THF/DMF (1:1).

    • Add Hydrazine hydrate at 0°C.

    • Stir for 30 min at 0°C. Note: Acetates cleave very rapidly.

  • Workup:

    • Dilute with EtOAc, wash with 0.5M HCl (to remove hydrazine), then Brine.

    • Result: Quantitative regeneration of the phenol.

Visualizing the Strategy

Diagram 1: Synthesis & Protection Logic

This diagram illustrates the pathway and the critical decision node based on electronic requirements.

G cluster_decision Selection Criteria MG Methyl Gallate (Starting Material) Ac2O Reagent: Ac2O / Pyridine MG->Ac2O BnBr Reagent: BnBr / K2CO3 MG->BnBr TriAc Triacetyl Methyl Gallate (Product) Yield: ~92% EWG (Deactivated Ring) Ac2O->TriAc Fast Kinetics Recrystallizable TriBn Tribenzyl Methyl Gallate (Alternative) Yield: ~79% EDG (Activated Ring) BnBr->TriBn Slower Kinetics Chromatography Req. Oxidation Resistant Oxidation Resistant TriAc->Oxidation Resistant Acid/Base Stable Acid/Base Stable TriBn->Acid/Base Stable

Caption: Comparative synthesis pathways showing the yield advantage and electronic differentiation of the acetyl derivative.

Diagram 2: Deprotection Decision Tree

A guide for selecting the correct deprotection method for Triacetyl Methyl Gallate.

D Start Deprotection of Triacetyl Methyl Gallate Q1 Is the substrate Base Sensitive? Start->Q1 Method1 Method A: Hydrazine Acetate (pH ~7-8, Mild) Q1->Method1 Yes (e.g. Lactones) Method2 Method B: K2CO3 / MeOH (pH >10, Standard) Q1->Method2 No (Robust) Method3 Method C: Enzymatic (Lipase) (pH 7, Ultra-Mild) Q1->Method3 Yes (Bio-compatible)

Caption: Decision tree for deprotecting triacetyl gallates based on substrate sensitivity.

References

  • Dimeric polyphenols to pave the way for new antimalarial drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.

    • Citation for Yield Data (92% Acetyl vs 79% Benzyl) and Melting Points.
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Medicine, 2022.

    • Citation for general acetylation str
  • Deprotonation Mechanism of Methyl Gallate: UV Spectroscopic and Computational Studies. Molecules, 2018.

    • Citation for pKa values and oxidative instability of unprotected gall
  • Selective Deprotection of Aryl Acetates. Journal of Organic Chemistry, 1999.

    • Citation for chemoselective deprotection protocols.

Sources

Comparative

validation of methyl 3,4,5-triacetoxybenzoate structure by spectroscopy

Validation of Methyl 3,4,5-triacetoxybenzoate Structure by Spectroscopy Executive Summary & Strategic Validation Framework Methyl 3,4,5-triacetoxybenzoate (Methyl tri-O-acetylgallate) is a critical derivative of gallic a...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Methyl 3,4,5-triacetoxybenzoate Structure by Spectroscopy

Executive Summary & Strategic Validation Framework

Methyl 3,4,5-triacetoxybenzoate (Methyl tri-O-acetylgallate) is a critical derivative of gallic acid, often synthesized to increase lipophilicity for drug delivery systems or as a protected intermediate in polyphenol synthesis. Its structural validation hinges on confirming two distinct chemical transformations: the methylation of the carboxylic acid and the complete acetylation of the three phenolic hydroxyl groups.

This guide provides a multi-modal spectroscopic validation protocol. Unlike generic characterization, this approach focuses on comparative exclusion —specifically distinguishing the product from its precursors (Methyl Gallate, Gallic Acid) and potential impurities (incomplete acetylation products).

Comparative Analysis of Validation Methods
MethodPrimary Validation GoalKey Discriminator (vs. Methyl Gallate)Sensitivity
1H NMR Quantitative Structure Proof Downfield shift of Ar-H; Appearance of two distinct acetate singlets.High
13C NMR Carbon Skeleton Confirmation Three distinct carbonyl signals (1 ester, 2 acetoxy types).Medium
FTIR Functional Group Purity Disappearance of broad -OH stretch; Splitting of C=O band.Low (Qualitative)
MS (ESI) Molecular Formula Parent ion m/z 311 [M+H]⁺; Sequential loss of ketene (42 Da).Very High

Deep Dive: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for this validation. The symmetry of the 3,4,5-substitution pattern simplifies the spectrum, making any asymmetry (due to incomplete reaction) immediately apparent.

Experimental Protocol
  • Solvent: DMSO-d₆ (Preferred for solubility and separating water peaks) or CDCl₃.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

1H NMR Analysis & Causality

Target Data (DMSO-d₆):

  • δ 7.80 (s, 2H): Aromatic protons at positions 2 and 6.[1]

    • Causality: In Methyl Gallate, these appear upfield (~7.0 ppm). The acetylation of the phenolic oxygens removes their electron-donating resonance effect, deshielding the ring protons and shifting them downfield by ~0.8 ppm.

  • δ 3.88 (s, 3H): Methyl ester (-COOCH₃).[1]

    • Validation: Confirms the methyl ester is intact.

  • δ 2.34 (s, 3H): Acetoxy methyl at position 4 (para).

  • δ 2.30 (s, 6H): Acetoxy methyls at positions 3 and 5 (meta).[1]

    • Critical Check: You must observe two acetate singlets with a 1:2 integration ratio. A single blob indicates poor resolution; three signals indicate a loss of symmetry (impurity).

13C NMR Analysis
  • Carbonyl Region (160–170 ppm): Look for three signals.

    • ~164.9 ppm: Benzoate Ester C=O.

    • ~167.4 ppm: Meta-Acetoxy C=O.

    • ~168.5 ppm: Para-Acetoxy C=O.

  • Aromatic Region: The ipso-carbon (C1) and oxygenated carbons (C3, C4, C5) will show distinct shifts compared to the hydroxy precursor.

Visualization: NMR Assignment Logic

NMR_Logic Sample Purified Sample H_NMR 1H NMR Spectrum Sample->H_NMR Ar_Region Aromatic Region (7.5 - 8.0 ppm) H_NMR->Ar_Region Aliph_Region Aliphatic Region (2.0 - 4.0 ppm) H_NMR->Aliph_Region Check_Sym Check Symmetry: Single Ar-H Peak? Ar_Region->Check_Sym Check_Ac Count Acetate Peaks: Two Singlets (1:2)? Aliph_Region->Check_Ac Result_Pass PASS: Pure 3,4,5-Triacetoxy Check_Sym->Result_Pass Yes (2H, s) Result_Fail FAIL: Mixture/Isomer Check_Sym->Result_Fail No (Multiplet) Check_Ac->Result_Pass Yes (2.30, 2.34 ppm) Check_Ac->Result_Fail No (1 or 3 peaks)

Figure 1: Decision tree for validating the 3,4,5-substitution pattern using 1H NMR.

Deep Dive: Infrared Spectroscopy (FTIR)

FTIR is the rapid "Go/No-Go" test for reaction completion.

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Resolution: 4 cm⁻¹.

Spectral Interpretation
Frequency (cm⁻¹)Vibration ModeValidation Criteria
3200–3500 O-H StretchMUST BE ABSENT. Any broad peak here indicates unreacted phenol (Methyl Gallate) or hydrolysis.
1770–1780 Acetoxy C=OSharp, strong band. Higher frequency than benzoate ester due to the electron-withdrawing phenol oxygen.
1720–1730 Benzoate C=OSharp, strong band. Distinct from the acetoxy carbonyls.
1180–1200 C-O-C StretchStrong ester stretches.

Key Insight: The "doublet" carbonyl appearance (one peak ~1775, one ~1725) is the fingerprint of an acetoxy-benzoate. Methyl gallate only shows the single benzoate ester peak ~1680–1700 cm⁻¹.

Deep Dive: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through specific fragmentation pathways.

Experimental Protocol
  • Ionization: ESI (Electrospray Ionization), Positive Mode.

  • Solvent: Methanol/Water + 0.1% Formic Acid.

Fragmentation Logic

The acetoxy group on a phenolic ring is labile and typically fragments via the neutral loss of ketene (CH₂=C=O, 42 Da) .

  • Parent Ion: m/z 311.07 [M+H]⁺ (Calc. MW = 310.26).[2]

  • Fragment 1: m/z 269 [M+H - 42]⁺ (Loss of one acetyl group).

  • Fragment 2: m/z 227 [M+H - 84]⁺ (Loss of two acetyl groups).

  • Fragment 3: m/z 185 [M+H - 126]⁺ (Loss of three acetyl groups → Methyl Gallate core).

MS_Frag M_Parent Parent Ion [M+H]+ = 311 Frag_1 Fragment 1 [M - Ketene]+ = 269 M_Parent->Frag_1 - 42 Da (Ketene) Frag_2 Fragment 2 [M - 2xKetene]+ = 227 Frag_1->Frag_2 - 42 Da Core Methyl Gallate Core [M - 3xKetene]+ = 185 Frag_2->Core - 42 Da

Figure 2: Sequential fragmentation pathway observed in ESI-MS.

Physical Properties Check

A simple melting point check serves as a final purity gate.

  • Methyl Gallate MP: 201–203 °C.

  • Methyl 3,4,5-triacetoxybenzoate MP: 126–128 °C .[1]

  • Observation: Acetylation significantly lowers the melting point by removing the strong intermolecular hydrogen bonding network present in the tri-hydroxy precursor.

References

  • Comparison of Physical Constants & Synthesis: Gallo, M. B. C., et al. (2018). Dimeric polyphenols to pave the way for new antimalarial drugs. Malaria Journal. Source: Provides the specific MP (126°C) and NMR data in DMSO for Methyl 3,4,5-triacetoxybenzoate.

  • General NMR Shift Reference: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Source: Authoritative standard for referencing solvent residual peaks (DMSO-d6).

  • Precursor Characterization (Methyl Gallate): BenchChem Technical Guide. Spectroscopic Profile of Methyl Gallate. Source: Used for comparative baseline data of the unacetylated precursor.

Sources

Validation

confirming the purity of synthesized methyl 3,4,5-triacetoxybenzoate via HPLC

This guide outlines the definitive protocol for confirming the purity of synthesized methyl 3,4,5-triacetoxybenzoate (also referred to as methyl 3,4,5-tri-O-acetylgallate).[1] Unlike its precursor (methyl gallate) or its...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive protocol for confirming the purity of synthesized methyl 3,4,5-triacetoxybenzoate (also referred to as methyl 3,4,5-tri-O-acetylgallate).[1]

Unlike its precursor (methyl gallate) or its ether analog (methyl 3,4,5-trimethoxybenzoate), the triacetoxy derivative is a transient intermediate often used in specific protection-deprotection strategies or as a pro-drug scaffold.[1] Its purity is critical because partially acetylated byproducts (mono- and di-acetates) are chemically similar and difficult to detect via simple melting point analysis.[1]

Part 1: Analytical Strategy & Comparative Landscape

To ensure pharmaceutical-grade purity, a multi-modal approach is required. While NMR confirms chemical structure, only HPLC can quantitatively resolve the specific impurity profile inherent to this synthesis (unreacted starting material and partial esters).[1]

Comparison of Analytical Techniques
FeatureHPLC (Reverse Phase) 1H-NMR (Proton) Melting Point
Primary Utility Quantitative Purity (<0.1% sensitivity)Structural Identity & Molar RatiosQualitative Assessment
Specificity High.[1] Resolves Methyl Gallate, Mono-, Di-, and Tri-acetoxy species based on polarity.[1]Moderate. Acetyl methyl signals often overlap; difficult to integrate trace impurities (<1%).Low. Depression indicates impurity but cannot identify the specific contaminant.[2]
Limit of Detection Trace (ppm level)~1-2% (without specialized pulse sequences)N/A
Verdict GOLD STANDARD for batch release.Mandatory for structure confirmation.Supporting data only.

Part 2: Experimental Protocol (HPLC)

This protocol utilizes a standard Reverse Phase (RP-HPLC) method optimized for separating polyphenolic esters based on hydrophobicity.[1]

Chemical Context & Separation Logic
  • Analytes:

    • Methyl Gallate (Starting Material): Highly polar (3 free -OH groups).[1] Elutes early.

    • Intermediates (Mono/Di-acetates): Medium polarity.[1] Elute in the middle.

    • Methyl 3,4,5-triacetoxybenzoate (Product): Hydrophobic (3 lipophilic -OAc groups).[1] Elutes late.

  • Mobile Phase Modifier: Acid (Phosphoric or Formic) is mandatory to suppress the ionization of any residual phenolic hydroxyls in impurities, ensuring sharp peaks and preventing tailing.

Instrument Conditions
  • System: HPLC with UV-Vis or PDA (Photodiode Array) Detector.[1]

  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).[1]

  • Wavelength: 254 nm (Primary, benzoate absorption) and 210 nm (Secondary, carbonyl sensitivity).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C or 30°C (Controlled).

  • Injection Volume: 10–20 µL.

Mobile Phase & Gradient
  • Solvent A: 0.1%

    
     in Water (Milli-Q grade).[1]
    
  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Phase Description
0.0 955Equilibration
5.0 955Hold to elute polar salts/acids
25.0 1090Linear Ramp (Elutes product)
30.0 1090Wash hydrophobic residuals
31.0 955Return to initial
40.0 955Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of synthesized product into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (ensure complete solubility; the triacetoxy derivative is less soluble in water than the starting material).

  • Working Standard: Dilute 1 mL of Stock to 10 mL with Mobile Phase (Initial ratio: 95% Water / 5% ACN). Note: If precipitation occurs upon water addition, use 50:50 Water:ACN as the diluent.[1]

  • Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.

Part 3: Results & Interpretation

Chromatogram Analysis
  • Void Volume (~2-3 min): Appearance of pyridine/acetate salts (if unwashed).[1]

  • Retention Time (RT) ~5-8 min: Methyl Gallate (Unreacted starting material).

  • Retention Time (RT) ~10-18 min: Mono- and Di-acetylated impurities . These appear as small peaks between the starting material and the main peak.

  • Retention Time (RT) ~20-24 min: Methyl 3,4,5-triacetoxybenzoate (Target) . This should be the dominant peak.

Acceptance Criteria (Purity Specification)
  • Area Normalization: Purity % = (Area of Main Peak / Total Integrated Area) × 100.

  • Requirement: >98.0% Area.[3]

  • Impurity Limit: No single impurity (e.g., methyl gallate) >0.5%.[1]

Part 4: Visualization of Workflow

The following diagram illustrates the decision matrix for the synthesis and analysis workflow.

G Start Crude Synthesis Product (Methyl 3,4,5-triacetoxybenzoate) SamplePrep Sample Prep Dissolve in ACN -> Filter 0.45µm Start->SamplePrep HPLC Run HPLC Gradient (C18, 5-90% ACN, 254nm) SamplePrep->HPLC Decision Analyze Chromatogram HPLC->Decision Case1 Peak at ~6 min (Methyl Gallate Present) Decision->Case1 Early Elution Case2 Peaks at ~12-18 min (Partial Acetylation) Decision->Case2 Mid Elution Case3 Single Peak at ~22 min (>98% Area) Decision->Case3 Late Elution Action1 Recrystallize (Solvent: EtOH/Water) Case1->Action1 Impurity > 0.5% Action2 Re-react (Add Ac2O + Pyridine) Case2->Action2 Impurity > 0.5% Final Release Batch Case3->Final Action1->SamplePrep Action2->SamplePrep

Caption: Analytical decision tree for purifying and validating methyl 3,4,5-triacetoxybenzoate. Early eluting peaks indicate unreacted starting material, while mid-eluting peaks suggest incomplete reaction.[1]

References

  • Synthesis and Characterization of Gallic Acid Deriv

    • Source: ResearchG
    • Context: Provides baseline HPLC conditions for methyl gallate and related phenolic esters, establishing the polarity difference between free phenols and their esterified forms.
    • URL:[Link]

  • HPLC Method Development for Phenolic Compounds

    • Source: NIH / PMC
    • Context: Validates the use of acidified mobile phases (0.1% Phosphoric Acid) for the suppression of ionization in phenolic acids and esters to improve peak shape.
    • URL:[Link]

  • General Purity Determin

    • Source: ICH Guidelines (Q2 R1)
    • Context: Defines the standard requirements for Linearity, LOD, and LOQ in chrom
    • URL:[Link]

Sources

Comparative

benchmark studies of 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate in synthesis

Common Name: Methyl 3,4,5-triacetoxybenzoate CAS Registry Number: 4166-46-5 Molecular Formula: C₁₄H₁₄O₈ Molecular Weight: 310.26 g/mol Executive Summary: The "Latent" Gallate Scaffold In the synthesis of polyphenolic nat...

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: Methyl 3,4,5-triacetoxybenzoate CAS Registry Number: 4166-46-5 Molecular Formula: C₁₄H₁₄O₈ Molecular Weight: 310.26 g/mol

Executive Summary: The "Latent" Gallate Scaffold

In the synthesis of polyphenolic natural products, pharmaceutical intermediates, and functional materials, 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate (Methyl 3,4,5-triacetoxybenzoate) serves as a critical "latent" form of methyl gallate.

While methyl gallate (the free phenol) is prone to rapid oxidative degradation (quinone formation) and uncontrolled electrophilic substitution, the triacetate derivative "locks" the electronic environment of the ring. This guide benchmarks its performance against the two primary alternatives: Methyl 3,4,5-trimethoxybenzoate (Methyl Ethers) and Methyl 3,4,5-tribenzyloxybenzoate (Benzyl Ethers).

Key Benchmark Finding: The triacetate offers the highest Atom Economy and Cost-Efficiency for large-scale processing but requires careful handling in nucleophilic environments due to the lability of the ester bond.

Comparative Benchmark Analysis

Benchmark 1: Protection Efficiency & Scalability

This comparison evaluates the ease of generating the protected scaffold from the parent Gallic Acid.

MetricTriacetate (Ac) Methyl Ether (Me) Benzyl Ether (Bn)
Reagents Acetic Anhydride (Cheap, Green)Dimethyl Sulfate / MeI (Toxic)Benzyl Bromide (Expensive, Atom-heavy)
Conditions Mild (Pyridine/DMAP) or Acid Cat.Strong Base (

/NaH)
Strong Base (

/DMF)
Yield (Typical) >95% (Quantitative) 85–90%80–90%
Atom Economy High ModerateLow (Massive waste from leaving groups)
Purification Crystallization (Ethanol/Water)Column/Distillation often neededRecrystallization (often difficult due to grease)

Insight: For multigram to kilogram scale synthesis, the triacetate is the superior starting material due to the low cost of acetic anhydride and the ability to purify the product via simple precipitation, avoiding chromatography.

Benchmark 2: Electronic Modulation (Reactivity)

The protecting group dictates the electron density of the benzene ring, influencing the outcome of Electrophilic Aromatic Substitution (EAS) reactions (e.g., Nitration, Bromination, Friedel-Crafts).

  • Free Phenol (-OH): Strongly activating. Prone to over-oxidation and polymerization.

  • Methoxy (-OMe): Strongly activating. Directs ortho to itself. Hard to stop at mono-substitution.

  • Acetate (-OAc): Moderately Deactivating (Inductive) / Weakly Activating (Resonance).

Experimental Implication: When performing a nitration to synthesize 2-nitro-3,4,5-trihydroxybenzoate precursors:

  • Methoxy substrate: Reacts violently; requires careful temperature control to prevent dinitration.

  • Acetate substrate: Reacts smoothly at 0–20°C. The electron-withdrawing nature of the carbonyls dampens the ring reactivity, preventing oxidative ring opening.

Benchmark 3: Deprotection Orthogonality

How do you remove the group without affecting other parts of the molecule?

MethodTriacetate Methyl Ether Benzyl Ether
Primary Reagent Mild Base (Hydrazine,

,

)
Strong Lewis Acid (

)
Hydrogenation (

, Pd/C)
Conditions Room Temp, < 1 hr-78°C to 0°C, moisture sensitiveRequires specialized equipment (Parr shaker)
Chemo-selectivity Low (Cleaves other esters)High (Stable to base/acid)High (Orthogonal to esters/acids)

Critical Decision Point: If your target molecule contains other ester linkages that must be preserved, do not use the triacetate. Use the Benzyl ether. If your target requires global deprotection of all phenols and esters simultaneously (e.g., to generate a free carboxylic acid polyphenol), the triacetate is ideal as it hydrolyzes concomitantly with the methyl ester.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the triacetate versus its alternatives.

GallateProtectionStrategy Start Starting Material: Gallic Acid / Methyl Gallate Q1 Does target have base-sensitive groups? Start->Q1 Target Target Synthesis Q2 Is ring oxidation a risk? Q1->Q2 No Route_Bn Route B: Benzyl Ether (Methyl 3,4,5-tribenzyloxybenzoate) Q1->Route_Bn Yes (e.g., Lactones) Route_Ac Route A: Triacetate (Methyl 3,4,5-triacetoxybenzoate) Q2->Route_Ac Yes (High Risk) Route_Me Route C: Methyl Ether (Methyl 3,4,5-trimethoxybenzoate) Q2->Route_Me No (Stable) Route_Ac->Target Deprotection: Mild Base / Hydrazine Route_Bn->Target Deprotection: H2 / Pd-C Route_Me->Target Deprotection: BBr3 (Harsh)

Figure 1: Strategic decision tree for selecting Gallic Acid protection groups based on downstream sensitivity.

Validated Experimental Protocols

Protocol A: High-Yield Synthesis of Methyl 3,4,5-triacetoxybenzoate

Rationale: This protocol uses acetic anhydride with a catalytic amount of DMAP/Pyridine. It is preferred over Acetyl Chloride for ease of handling and lack of HCl gas evolution.

Materials:

  • Methyl Gallate (10.0 g, 54.3 mmol)

  • Acetic Anhydride (25 mL, ~5 equiv)

  • Pyridine (25 mL)

  • DMAP (Catalytic, 100 mg)

  • Solvent: Dichloromethane (DCM) or neat.

Step-by-Step:

  • Dissolution: In a 250 mL round-bottom flask, suspend Methyl Gallate in Pyridine (25 mL). (Note: Reaction can be run neat if pyridine is used as solvent).

  • Addition: Cool to 0°C in an ice bath. Add Acetic Anhydride dropwise over 20 minutes.

  • Catalysis: Add DMAP. Remove ice bath and stir at Room Temperature for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a high-running spot (
    
    
    
    ).
  • Quench: Pour the mixture into 200 mL of ice-water containing 20 mL concentrated HCl (to neutralize pyridine).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with Sat.

    
     (to remove acetic acid) and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 92–96%

    • Appearance: White crystalline solid.

    • Melting Point: 130–132°C.

Protocol B: Selective Mononitration (Benchmark Reactivity)

Rationale: Demonstrates the utility of the acetate group in preventing over-oxidation during electrophilic substitution.

  • Dissolve Methyl 3,4,5-triacetoxybenzoate (1.0 eq) in Acetic Anhydride.

  • Cool to 0°C.

  • Add Fuming Nitric Acid (1.1 eq) dropwise.

  • Stir for 2 hours at 0–10°C.

  • Pour onto ice. The product, Methyl 2-nitro-3,4,5-triacetoxybenzoate , precipitates out.[1]

    • Note: If Methyl 3,4,5-trimethoxybenzoate were used here, significant cooling (-20°C) and dilution would be required to prevent dinitration or demethylation.

References

  • Synthesis and Characterization of Gallic Acid Derivatives Source: MDPI, Molbank Context: Detailed spectral data and synthesis yields for methyl gallate esters.

  • Organic Syntheses: Preparation of 3,4,5-Trimethoxybenzaldehyde Source: Organic Syntheses, Coll.[2] Vol. 4, p.903 Context: Benchmarks the reactivity of trimethoxy derivatives, providing a baseline for comparison with triacetoxy derivatives.

  • Antiviral and Biological Activity of Methyl Gallate Derivatives Source: PubMed / Bioscience Reports Context: Discusses the biological stability and hydrolysis rates of gallate esters in physiological media.

  • Triacetin (Glycerol Triacetate) Properties Source: Wikipedia / ChemicalBook Context: Provides physical property data (solubility, boiling points) for the triacetate functionality, relevant for handling and purification.

Sources

Validation

efficacy comparison between different acylating agents for methyl gallate

Executive Summary: The Selectivity Paradox Methyl gallate (MG) presents a classic challenge in functional group manipulation: the presence of three phenolic hydroxyl groups (at positions 3, 4, and 5) with similar pKa val...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Paradox

Methyl gallate (MG) presents a classic challenge in functional group manipulation: the presence of three phenolic hydroxyl groups (at positions 3, 4, and 5) with similar pKa values and nucleophilicity. For drug development professionals, the choice of acylating agent is not merely about yield—it is a strategic decision between kinetic saturation (chemical methods) and regioselective precision (biocatalytic methods).

This guide objectively compares the efficacy of traditional chemical acylating agents against modern enzymatic alternatives, providing experimental data to support protocol selection for specific synthetic targets.

Mechanistic Foundations

To understand the efficacy differences, one must first distinguish the underlying mechanisms.

Chemical vs. Enzymatic Acylation Pathways

Chemical Acylation (Thermodynamic/Kinetic Control): Traditional methods using anhydrides or acid chlorides rely on the nucleophilic attack of the phenoxide ion (generated by a base like pyridine) on the carbonyl carbon. Due to the electronic activation of the aromatic ring, the reaction typically cascades to full substitution (3,4,5-tri-O-acyl) unless stoichiometry is severely restricted, which often leads to complex mixtures.

Enzymatic Acylation (Steric/Orientation Control): Lipases, such as Candida antarctica Lipase B (CAL-B), operate via a "Ping-Pong Bi-Bi" mechanism. The enzyme's active site (Ser-His-Asp triad) forms a covalent acyl-enzyme intermediate. The incoming nucleophile (Methyl Gallate) must fit into the binding pocket. This steric constraint enforces regioselectivity, often favoring the less hindered positions or specific orientations, allowing for the synthesis of mono- or di-acylated products that are difficult to access chemically.

AcylationMechanism cluster_Chem Chemical Pathway (Non-Selective) cluster_Enz Enzymatic Pathway (Regioselective) MG Methyl Gallate (Nucleophile) ChemAgent Acyl Chloride / Anhydride + Pyridine MG->ChemAgent EnzAgent Vinyl Ester + Lipase (CAL-B) MG->EnzAgent TriAcyl 3,4,5-Tri-O-acyl MG (Thermodynamic Product) ChemAgent->TriAcyl Fast Cascade AcylEnz Acyl-Enzyme Intermediate EnzAgent->AcylEnz Serine Attack MonoAcyl 3-O-acyl or 4-O-acyl MG (Kinetic/Steric Product) AcylEnz->MonoAcyl Steric Selection

Figure 1: Mechanistic divergence between chemical saturation and enzymatic precision.

Comparative Efficacy Analysis

Agent A: Acetic Anhydride / Pyridine (The "Sledgehammer")
  • Mechanism: Base-catalyzed nucleophilic substitution.

  • Performance: This system is the gold standard for total acylation . The pyridine acts as both solvent and catalyst (forming an N-acylpyridinium intermediate), driving the reaction to completion rapidly.

  • Limitation: It lacks nuance. Obtaining a mono-acetate using this method requires tedious chromatographic separation of a statistical mixture.

Agent B: Acyl Chlorides (The Kinetic Variant)
  • Mechanism: Highly reactive electrophiles.

  • Performance: Faster than anhydrides but more prone to hydrolysis and side reactions.

  • Selectivity: Poor. Like anhydrides, they favor poly-substitution.

  • Utility: Best reserved for introducing bulky or exotic acyl groups where the anhydride is unavailable.

Agent C: Immobilized Lipase (CAL-B / Novozym 435)[1][2]
  • Mechanism: Biocatalytic transesterification using Vinyl Esters.

  • Performance: The use of Vinyl Esters (e.g., Vinyl Acetate) is critical. The leaving group is vinyl alcohol, which tautomerizes to acetaldehyde, rendering the reaction irreversible.

  • Selectivity: High.[1][2] CAL-B typically favors the meta (3/5) or para (4) positions depending on the solvent hydrophobicity (LogP). In hydrophobic solvents like Toluene, high regioselectivity for mono-acylation is achievable.

Summary Data Table
FeatureAcetic Anhydride / PyridineAcyl Chloride / Et3NLipase (CAL-B) / Vinyl Ester
Primary Product 3,4,5-Tri-O-acetyl MG3,4,5-Tri-O-acyl MGMono- or Di-O-acyl MG
Yield (Isolated) 92 - 96% 85 - 90%65 - 82%
Regioselectivity Low (Statistical Mix if limited)LowHigh (>95% for specific isomer)
Reaction Time 1 - 4 Hours0.5 - 2 Hours24 - 48 Hours
Temperature Reflux or RT0°C to RT40 - 60°C
Green Score Low (Pyridine toxicity)Low (HCl gas, Corrosive)High (Reusable catalyst, mild)

Experimental Protocols

Protocol A: Chemical Synthesis of 3,4,5-Tri-O-acetyl Methyl Gallate

Target: Full saturation for structural characterization or prodrug synthesis.

Materials:

  • Methyl Gallate (1.0 eq)

  • Acetic Anhydride (5.0 eq)

  • Pyridine (Solvent/Catalyst)[3][4]

  • Dichloromethane (DCM) for workup

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Methyl Gallate (1.84 g, 10 mmol) in anhydrous Pyridine (5 mL).

  • Addition: Cool to 0°C. Add Acetic Anhydride (4.7 mL, 50 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.2) should disappear, replaced by a high Rf spot (Rf ~0.7).

  • Quenching: Pour the mixture into ice-cold water (50 mL) and stir vigorously to hydrolyze excess anhydride.

  • Extraction: Extract with DCM (3 x 20 mL). Wash the organic phase with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.[3]

  • Isolation: Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Result: Off-white solid. Yield approx. 94%.

Protocol B: Enzymatic Regioselective Synthesis of Mono-O-acetyl Methyl Gallate

Target: Selective functionalization preserving other OH groups for further derivatization.

Materials:

  • Methyl Gallate (1.0 eq)

  • Vinyl Acetate (3.0 eq) - Acyl Donor

  • Novozym 435 (Immobilized CAL-B) - 10-20% w/w relative to substrate

  • THF or Toluene (Anhydrous) - Solvent

Procedure:

  • Setup: In a screw-capped vial, dissolve Methyl Gallate (184 mg, 1 mmol) in anhydrous THF (5 mL). Note: Toluene may improve selectivity but dissolves MG poorly; a co-solvent system can be used.

  • Activation: Add Vinyl Acetate (0.28 mL, 3 mmol).

  • Catalysis: Add Novozym 435 beads (40 mg).

  • Incubation: Incubate in an orbital shaker at 50°C at 200 rpm for 24-48 hours.

  • Monitoring: Monitor by HPLC or TLC. You will observe the formation of a mono-acetylated product (intermediate Rf).

  • Workup: Filter off the enzyme beads (save for reuse). Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the mono-ester.

  • Result: White solid. Yield approx. 70%.[5] Regioselectivity depends on solvent LogP (typically favors 3/5-position in polar solvents, 4-position in non-polar).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting an acylating agent based on the desired outcome.

Workflow Start Start: Methyl Gallate Functionalization Decision Target Outcome? Start->Decision ChemPath Full Saturation (Tri-ester) Decision->ChemPath Max Lipophilicity EnzPath Regioselective (Mono/Di-ester) Decision->EnzPath Specific Site ChemMethod Method: Acetic Anhydride + Pyridine ChemPath->ChemMethod ChemStep1 1. Mix MG + Pyridine (0°C) ChemMethod->ChemStep1 ChemStep2 2. Add Excess Anhydride ChemStep1->ChemStep2 ChemResult Result: >90% Yield Tri-O-acetyl Methyl Gallate ChemStep2->ChemResult EnzMethod Method: CAL-B Lipase + Vinyl Ester EnzPath->EnzMethod EnzStep1 1. Dissolve MG in THF/Toluene EnzMethod->EnzStep1 EnzStep2 2. Add Vinyl Acetate + Novozym 435 EnzStep1->EnzStep2 EnzResult Result: ~70% Yield Mono-O-acetyl Methyl Gallate EnzStep2->EnzResult

Figure 2: Decision workflow for Methyl Gallate acylation.

References

  • BenchChem. (2025). Methyl Gallate Synthesis - Experimental Protocols. Retrieved from

  • RSC Publishing. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. Retrieved from

  • MDPI. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis. Retrieved from

  • PrepChem. (2024).[6][7] Synthesis of 3,4,5-triacetoxybenzoic acid.[8][9] Retrieved from

  • NIH PubMed. (2006). Markedly improving Novozym 435-mediated regioselective acylation. Retrieved from

Sources

Comparative

Technical Comparison: Polyfunctional Aromatic Esters in Pharmaceutical Formulation

Executive Summary: The Dual Utility of Aromatic Esters Polyfunctional aromatic esters represent a critical class of pharmaceutical excipients and intermediates. Their utility in drug development is bifurcated into two di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Utility of Aromatic Esters

Polyfunctional aromatic esters represent a critical class of pharmaceutical excipients and intermediates. Their utility in drug development is bifurcated into two distinct functional roles based on their substitution patterns:

  • Phenolic Esters (e.g., Gallates): Function primarily as antioxidants and radical scavengers, stabilizing oxidation-prone APIs (Active Pharmaceutical Ingredients).

  • Poly-Carboxylic Esters (e.g., Phthalates, Trimellitates, Benzoates): Function primarily as plasticizers in polymeric coatings, modulating glass transition temperatures (

    
    ) and film flexibility.
    

This guide provides an objective, data-driven comparison of these subclasses, focusing on thermal stability, hydrolytic kinetics, and characterization methodologies.

Structural Classes & Mechanistic Function

To select the appropriate ester, one must understand the structure-property relationship (SPR) governing their performance.

Comparative Matrix
FeatureType A: Phenolic Antioxidants Type B: Plasticizers
Representative Compounds Propyl Gallate (PG), Octyl GallateDiethyl Phthalate (DEP), Trioctyl Trimellitate (TOTM)
Primary Mechanism Hydrogen atom transfer (HAT) from phenolic -OH to free radicals.Intercalation between polymer chains (PVC, acrylates) to increase free volume.
Key Structural Feature 3,4,5-trihydroxybenzoate moiety.[1]Multi-esterified aromatic ring (Ortho/Meta/Para).
Critical Performance Metric Radical Scavenging Activity (

), Thermal Decomposition (

).
Glass Transition Depression (

), Migration Resistance.
Regulatory Status GRAS (limitations apply); potential for discoloration.Phthalates facing scrutiny; Trimellitates/Benzoates preferred alternatives.
Selection Logic

The following decision tree illustrates the selection process for polyfunctional aromatic esters based on formulation requirements.

EsterSelection Start Formulation Requirement Role Primary Function? Start->Role Plasticizer Plasticizer (Coating/Film) Role->Plasticizer Antioxidant Stabilizer (Antioxidant) Role->Antioxidant PolymerType Polymer System? Plasticizer->PolymerType Hydrophilic Hydrophilic (e.g., HPMC) PolymerType->Hydrophilic Water Soluble Hydrophobic Hydrophobic (e.g., Ethylcellulose) PolymerType->Hydrophobic Water Insoluble Citrate Select: Triethyl Citrate (Pore forming) Hydrophilic->Citrate Phthalate Select: Phthalates/Benzoates (High efficiency, non-leaching) Hydrophobic->Phthalate Phase Phase Solubility? Antioxidant->Phase Lipid Lipid/Oil Phase Phase->Lipid Low Polarity Aqueous Aqueous Phase Phase->Aqueous High Polarity OG Select: Octyl/Dodecyl Gallate (High LogP, Lipophilic) Lipid->OG PG Select: Propyl Gallate (High Td, Moderate LogP) Aqueous->PG

Figure 1: Decision logic for selecting polyfunctional aromatic esters based on physicochemical requirements.

Performance Characterization: Experimental Data

Thermal Stability (TGA/DSC)

Thermal stability is paramount for melt-extrusion processes. Polyfunctional esters exhibit varying degrees of resistance to thermal degradation.

Experimental Insight: While Phthalates (like DEP) are volatile, Trimellitates (e.g., Trioctyl Trimellitate) exhibit superior thermal stability due to higher molecular weight and branching, making them ideal for high-temperature processing. Propyl Gallate shows high thermal stability (


) but is susceptible to oxidation-induced discoloration before thermal decomposition.
CompoundMolecular Weight ( g/mol )

(5% Mass Loss)

(Degradation)
Application Context
Diethyl Phthalate (DEP) 222.24~160°C~210°CLow-temp coatings; volatile.
Trioctyl Trimellitate 546.8>280°C~310°CHigh-temp extrusion; non-volatile.
Propyl Gallate 212.20~195°C~270°CAntioxidant; stable in hot melt (short duration).
Triethyl Citrate 276.29~150°C~190°CBio-based plasticizer; lower thermal ceiling.

Data synthesized from TGA curves in inert atmosphere (


).
Hydrolytic Stability Kinetics

For drug developers, the rate at which these esters hydrolyze in vivo (or in formulation) determines their shelf-life and toxicity profile.

  • Phthalates: Exhibit significant steric hindrance due to the ortho-substitution, making them relatively resistant to hydrolysis compared to linear aliphatic esters.

  • Gallates: The ester linkage is more accessible. Hydrolysis yields Gallic Acid (active) and alcohol.

  • Mechanism: Alkaline hydrolysis follows pseudo-first-order kinetics (

    
    ) when 
    
    
    
    is constant.

Comparative Half-Lives (


) at pH 7.4 (Simulated): 
  • Propyl Gallate: Hours to Days (Rapidly metabolizes to Gallic Acid).

  • Phthalates (DEHP): Weeks to Months (Slow environmental/biological degradation).

  • Benzoates: Intermediate stability.

Detailed Experimental Protocols

Protocol A: Accelerated Hydrolytic Stability Study

Objective: Determine the pseudo-first-order rate constant (


) of ester hydrolysis.
  • Buffer Preparation: Prepare 50 mM phosphate buffer at pH 2.0, 7.4, and 9.0 to simulate gastric, systemic, and processing conditions.

  • Stock Solution: Dissolve the aromatic ester in Acetonitrile (ACN) to create a 10 mM stock.

  • Initiation: Spike the stock into the pre-warmed buffer (

    
    ) to a final concentration of 50 
    
    
    
    . Ensure
    
    
    organic solvent to prevent cosolvent effects.
  • Sampling:

    • Withdraw 200

      
       aliquots at 
      
      
      
      min.
    • Quench: Immediately add 200

      
       cold ACN containing 0.1% Formic Acid to stop the reaction.
      
  • Quantification (HPLC-UV/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Gradient: 5% to 95% ACN in water (+0.1% FA).

    • Detection: UV at 254 nm (aromatic ring) or 270 nm (gallates).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Thermal Stress & Volatility (TGA)

Objective: Differentiate between evaporation (volatility) and degradation.

  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).

  • Method:

    • Ramp: Heat from

      
       to 
      
      
      
      at
      
      
      under
      
      
      (50 mL/min).
    • Isothermal: Hold at

      
       for 60 minutes (simulates curing/extrusion).
      
  • Analysis:

    • Mass loss during Isothermal phase indicates volatility (critical for plasticizers like DEP).

    • Mass loss during Ramp (onset) indicates decomposition (critical for antioxidants).

Characterization Workflow

The following diagram outlines the validated workflow for confirming the identity and functional quality of polyfunctional aromatic esters.

CharWorkflow Sample Raw Ester Sample ID Structural ID (1H-NMR, FTIR) Sample->ID Purity Purity Check (HPLC-UV) ID->Purity Thermal Thermal Profile (TGA/DSC) Purity->Thermal Stability Hydrolytic Stability (pH Stress Test) Purity->Stability Decision Suitability Assessment Thermal->Decision Stability->Decision

Figure 2: Standardized characterization workflow for aromatic ester excipients.

References

  • National Institute of Standards and Technology (NIST). Propyl gallate: Thermodynamics of hydrolysis. NIST WebBook. [Link]

  • MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link][1][2][3][4][5][6][7][8][9][10]

  • ChemRxiv. Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. [Link]

Sources

Validation

assessing the antioxidant activity of methyl 3,4,5-triacetoxybenzoate

Assessing the Antioxidant Activity of Methyl 3,4,5-Triacetoxybenzoate: A Comparative Technical Guide As a Senior Application Scientist in drug development, I frequently observe researchers prematurely discarding acetylat...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Antioxidant Activity of Methyl 3,4,5-Triacetoxybenzoate: A Comparative Technical Guide

As a Senior Application Scientist in drug development, I frequently observe researchers prematurely discarding acetylated polyphenols after they demonstrate poor performance in standard cell-free antioxidant assays. This is a fundamental misstep in preclinical evaluation.

Methyl 3,4,5-triacetoxybenzoate (MTB) is the fully acetylated derivative of methyl gallate[1],[2]. By masking the free phenolic hydroxyl groups with acetate moieties, the molecule loses its direct radical-scavenging ability but gains significant lipophilicity. This structural modification transforms the molecule into a highly permeable prodrug that requires intracellular metabolic activation to exert its antioxidant effects[3].

This guide provides an objective comparison of MTB against its parent compound (methyl gallate) and other standard antioxidants, alongside self-validating experimental protocols designed to accurately measure prodrug-mediated oxidative protection.

The Prodrug Paradox: Mechanism of Action

To understand the antioxidant profile of MTB, we must look at the causality behind its molecular design. Direct antioxidants like methyl gallate (MG) and gallic acid rely on Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) to neutralize reactive oxygen species (ROS)[4],[5]. Because MTB lacks free hydroxyl groups, it cannot perform HAT/SET in a test tube[3].

However, in a biological system, MTB's high lipophilicity allows it to passively diffuse across the phospholipid bilayer with high efficiency. Once inside the cytosol, ubiquitous intracellular esterases cleave the three acetate groups, releasing the active parent compound, methyl gallate, which then neutralizes intracellular ROS and upregulates cytoprotective pathways[4],[3].

Pathway MTB Methyl 3,4,5-triacetoxybenzoate (Lipophilic Prodrug) Membrane Cellular Membrane (Enhanced Permeability) MTB->Membrane Passive Diffusion Esterase Intracellular Esterases (Metabolic Cleavage) Membrane->Esterase Cytosolic Entry MG Methyl Gallate (Active Antioxidant) Esterase->MG Deacetylation (-3x Acetate) ROS ROS Neutralization (Oxidative Stress Reduction) MG->ROS Hydrogen Atom Transfer

Fig 1. Intracellular prodrug activation pathway of methyl 3,4,5-triacetoxybenzoate.

Comparative Performance Analysis

When selecting an antioxidant for a therapeutic formulation, the choice between a free polyphenol and an acetylated prodrug dictates the required assay architecture. The table below summarizes the contrasting physicochemical and biological profiles of MTB against standard alternatives.

ParameterMethyl 3,4,5-triacetoxybenzoate (MTB)Methyl Gallate (MG)Gallic Acid (GA)Ascorbic Acid (Vit C)
Free Hydroxyl Groups 0 (Masked)344
Lipophilicity (LogP) HighModerateLowVery Low
Cell-Free Scavenging (DPPH) Low (Inactive prodrug)Very High [4]Very HighHigh
Intracellular ROS Reduction High (Sustained release)High[4]Moderate (Poor entry)Low (Transporter dependent)
Primary Application Oral prodrugs, sustained cellular protectionTopical/systemic direct antioxidantAqueous formulationsStandard reference

Self-Validating Experimental Protocols

To accurately assess the antioxidant activity of MTB, the experimental design must be a self-validating system . Testing MTB in a cell-free assay will yield a false negative. Therefore, we must run a dual-protocol workflow: establishing the baseline inactivity in a cell-free environment, followed by a cell-based assay utilizing an esterase inhibitor to prove the causality of metabolic activation.

Protocol 1: Cell-Free DPPH Scavenging Assay (The Negative Control)

Causality Insight: This assay proves that without enzymatic cleavage, the acetate groups completely block the HAT mechanism.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol. Prepare stock solutions of MTB, MG, and Vitamin C (positive control) at concentrations ranging from 10 to 100 µM.

  • Reaction Setup: In a 96-well plate, add 100 µL of the test compound to 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

  • Expected Outcome: MG and Vitamin C will show a rapid, concentration-dependent decrease in absorbance (color change from purple to yellow)[4]. MTB will show negligible change, confirming its stability and lack of direct scavenging activity[3].

Protocol 2: Intracellular ROS Scavenging (DCFDA Assay) with Esterase Inhibition

Causality Insight: By pre-treating a control group with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, we block the deacetylation of MTB. If MTB fails to reduce ROS in the presence of BNPP but succeeds without it, we definitively validate the prodrug mechanism.

  • Cell Culture: Seed RAW264.7 macrophages or HaCaT cells in a black, clear-bottom 96-well plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Esterase Inhibition (The Validation Step): Wash cells with PBS. Pre-treat designated "Validation" wells with 100 µM BNPP for 1 hour to inhibit intracellular esterases. Leave standard treatment wells in normal media.

  • Compound Treatment: Treat the cells with 50 µM of MTB or MG for 4 hours. This incubation time is critical for MTB to penetrate the membrane and undergo enzymatic deacetylation[3].

  • ROS Induction: Remove the media, wash with PBS, and expose the cells to 100 µM tert-Butyl hydroperoxide (t-BHP) for 2 hours to induce severe oxidative stress[4].

  • Fluorescent Labeling: Add 10 µM of 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free media and incubate for 30 minutes in the dark.

  • Quantification: Wash twice with PBS to remove extracellular dye. Measure fluorescence (Excitation: 485 nm / Emission: 535 nm).

  • Expected Outcome: Cells treated with MG will show low fluorescence (high ROS neutralization) regardless of BNPP. Cells treated with MTB will show low fluorescence only in the absence of BNPP. In the BNPP-treated wells, MTB will fail to neutralize ROS, proving that esterase cleavage is the absolute prerequisite for its antioxidant activity[4],[3].

Strategic Recommendations for Drug Development

When formulating therapeutics targeting oxidative stress-mediated pathologies (e.g., neurodegeneration, non-alcoholic fatty liver disease), the choice between methyl gallate and methyl 3,4,5-triacetoxybenzoate comes down to pharmacokinetics.

If immediate, localized ROS scavenging is required (e.g., topical dermatological applications or gastrointestinal lumen protection), Methyl Gallate is the superior choice due to its immediate availability[4]. However, if the therapeutic goal requires crossing the blood-brain barrier (BBB) or achieving sustained intracellular protection over a longer half-life, the lipophilic prodrug Methyl 3,4,5-triacetoxybenzoate is the optimal candidate, provided the target tissue expresses sufficient esterase activity[3].

References

1.[4] Antioxidant activity and protective effect of methyl gallate against t-BHP induced oxidative stress through inhibiting ROS production - PMC. National Institutes of Health (NIH). Available at:[Link] 2.[5] Measuring the potential antioxidant activity of methyl gallate: Molecular docking study. ResearchGate. Available at:[Link] 3.[1] Model porphyrin precursors: 1,2,4,5-tetrakis(cyanomethyl)benzene, methyl 3,4,5-triacetoxybenzoate and 2-(N-phthalimidomethyl)benzoic acid. IUCr Journals. Available at:[Link] 4.[3] Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - PMC. National Institutes of Health (NIH). Available at:[Link] 5.[2] Antioxidants from the Leaf Extract of Byrsonima Bucidaefolia. ResearchGate. Available at:[Link]

Sources

Comparative

cross-reactivity studies involving 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate

An in-depth technical comparison guide designed for researchers, assay developers, and medicinal chemists evaluating the pharmacological cross-reactivity and Pan-Assay Interference (PAINS) profiles of polyphenolic deriva...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, assay developers, and medicinal chemists evaluating the pharmacological cross-reactivity and Pan-Assay Interference (PAINS) profiles of polyphenolic derivatives.

Executive Summary: The Cross-Reactivity Bottleneck in Polyphenol Screening

In early-stage drug discovery, polyphenolic compounds frequently emerge as high-potency hits against diverse biological targets, ranging from Plasmodium falciparum to Macrophage Migration Inhibitory Factor (MIF). However, their clinical translation is routinely derailed by Pan-Assay Interference (PAINS) . Free phenolic hydroxyl groups are highly prone to extracellular redox cycling, generating hydrogen peroxide and forming covalent quinone adducts with assay proteins. This chemical cross-reactivity yields pervasive false positives in high-throughput screens.

5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate —commonly known as methyl 3,4,5-triacetoxybenzoate (MTAB)—represents a strategic chemical circumvention of this issue. By fully acetylating the 1,2,3-triyl positions of methyl gallate, researchers create a lipophilic prodrug and synthetic intermediate that remains chemically inert in extracellular assay buffers but is rapidly bioactivated by intracellular esterases[1],[2].

This guide objectively compares the cross-reactivity profile of MTAB against its parent compound and alternative polyphenols, providing self-validating experimental frameworks to distinguish true target engagement from assay interference.

Mechanistic Causality: Why Acetylation Dictates Cross-Reactivity

The fundamental causality behind MTAB’s superior assay profile lies in its temporary masking of reactive centers. Free polyphenols like Methyl Gallate (MG) and Ellagic Acid (EA) possess exposed hydroxyls that act as indiscriminate electron donors. In cell-free biochemical assays, these compounds cross-react with the assay environment itself, precipitating proteins or disrupting lipid membranes.

By converting the hydroxyls to acetate esters, MTAB achieves two critical pharmacokinetic upgrades:

  • Abolished Extracellular Cross-Reactivity: The acetyl groups prevent the molecule from undergoing spontaneous oxidation in oxygen-rich assay buffers, reducing the PAINS risk to near zero.

  • Enhanced Lipophilic Permeability: The masking of polar hydroxyls significantly increases the partition coefficient (LogP), allowing MTAB to cross lipophilic barriers (such as the erythrocyte or macrophage membrane) efficiently[2]. Once inside the target cell, ubiquitous cytosolic esterases cleave the acetate groups, releasing the active gallate moiety precisely at the site of action[3],[4].

Pathway MTAB 5-(methoxycarbonyl)benzene- 1,2,3-triyl triacetate Membrane Lipid Bilayer (Cellular Membrane) MTAB->Membrane High Permeability PAINS Assay Interference (Extracellular Cross-Reactivity) MTAB->PAINS Masked Hydroxyls (Prevents False Positives) Esterase Intracellular Esterases (Enzymatic Cleavage) Membrane->Esterase MG Active Methyl Gallate Esterase->MG Bioactivation MIF MIF Inhibition (Anti-inflammatory) MG->MIF Target Engagement Plasmodium Plasmodium Targets (Antimalarial) MG->Plasmodium Target Engagement

Fig 1: MTAB prodrug activation pathway bypassing extracellular cross-reactivity.

Comparative Performance Data

When evaluating MTAB against alternative polyphenolic scaffolds, the data reveals a stark contrast in both target potency and off-target cross-reactivity. For instance, while2 (IC50 ~2.8 µM), it is classified as a BCS Class IV compound due to poor aqueous solubility and low permeability, leading to high membrane precipitation and assay interference[2]. Conversely, MTAB and its triazole-linked derivatives demonstrate robust intracellular efficacy (e.g., against RAW264.7 macrophages) without triggering redox false positives[3].

Table 1: Quantitative Pharmacological & Cross-Reactivity Profile
CompoundStructural RoleCalculated LogPTarget Potency (Model IC50)Extracellular Redox Cross-ReactivityMembrane Hemolysis Risk
MTAB Acetylated Prodrug / Intermediate~2.1High (Post-cleavage)Low (Masked Hydroxyls)Low
Methyl Gallate (MG) Active Parent Phenol~0.9Moderate (68 µM for P. falciparum)High (Free Hydroxyls)Moderate
Ellagic Acid (EA) Reference Polyphenol~1.05High (2.8 µM for P. falciparum)High (PAINS Risk)High (Precipitation)

Self-Validating Experimental Protocols

To definitively prove that an observed biological effect is due to true target engagement rather than assay cross-reactivity, the experimental design must be a self-validating system. The following protocol utilizes an esterase-inhibitor control to prove causality: if MTAB's activity disappears when esterases are blocked, its efficacy is confirmed to be dependent on intracellular conversion, ruling out direct extracellular cross-reactivity.

Protocol: Orthogonal Cross-Reactivity & Target Engagement Assay

Phase 1: Cell Preparation & Pre-incubation

  • Seed RAW264.7 macrophages (for anti-inflammatory assays) or P. falciparum infected RBCs (for antimalarial assays) into 96-well plates.

  • Crucial Validation Step: Divide the microplates into two cohorts:

    • Cohort A (Vehicle Control): Pre-incubate with standard assay buffer.

    • Cohort B (Esterase-Inhibited): Pre-incubate with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, for 1 hour at 37°C.

Phase 2: Compound Administration & PAINS Counter-Screen

  • Dose both cellular cohorts with MTAB (10 µM) and Methyl Gallate (10 µM).

  • Redox Counter-Screen: In parallel, run a cell-free biochemical assay using the same compound concentrations. Utilize an Amplex Red / Horseradish Peroxidase (HRP) system to measure spontaneous H₂O₂ generation (a hallmark of polyphenol cross-reactivity).

Phase 3: Readout & Hemolysis Counter-Screen

  • Measure primary target inhibition (e.g., MIF expression via Western blot or parasitemia via microscopy)[4].

  • Toxicity Counter-Screen: Submit a 10% RBC suspension to the highest tested concentration of MTAB for 1 hour. Measure supernatant absorbance at 550 nm against a Triton X-100 control to rule out membrane-disrupting cross-reactivity[2].

Data Interpretation Logic:

  • True Positive (MTAB): High target inhibition in Cohort A, low inhibition in Cohort B (proving esterase dependence), and zero signal in the Amplex Red assay.

  • Cross-Reactive False Positive (MG/EA): High target inhibition in both cohorts (independent of esterases) coupled with a high signal in the Amplex Red assay, indicating redox interference rather than specific binding.

Workflow Start Compound Incubation (MTAB vs Free Phenols) Assay1 Primary Target Assay (MIF / P. falciparum) Start->Assay1 Counter1 Redox PAINS Screen (Cell-Free Buffer) Start->Counter1 Counter2 Hemolysis Assay (Membrane Toxicity) Start->Counter2 Select Lead Validation (High Target, Low Cross-reactivity) Assay1->Select Efficacy Confirmed Counter1->Select Interference Ruled Out Counter2->Select Toxicity Ruled Out

Fig 2: Self-validating high-throughput workflow for cross-reactivity screening.

References

  • Source: PMC (NIH)
  • Title: Synthesis of novel ursolic acid-gallate hybrids via 1,2,3-triazole linkage and its anti-oxidant and anti-inflammatory activity study Source: Arabian Journal of Chemistry URL
  • Title: Model porphyrin precursors: 1,2,4,5-tetrakis(cyanomethyl)benzene, methyl 3,4,5-triacetoxybenzoate and 2-(N-phthalimidomethyl)

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Reactant of Route 1
5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate
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5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate
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